3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFYEDQYAQTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718263 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-71-8 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1186608-71-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, and illuminate its critical role as a versatile building block, particularly in the development of kinase inhibitors and protein degraders. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic application of this valuable scaffold.
This compound is a substituted pyrazolopyridine, a class of compounds recognized for its structural similarity to purine bases like adenine. This mimicry allows it to function as a privileged scaffold in medicinal chemistry, enabling it to interact with a wide range of biological targets. Its identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1186608-71-8 | [1][2] |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.0 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage | Room temperature | [1] |
The strategic placement of the bromine atom at the 3-position and the amine group at the 5-position provides two key reactive handles for further chemical modification. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl substituents. The amine group can be readily functionalized through acylation, alkylation, or other amine-specific chemistries.
Synthesis Strategy and Mechanistic Considerations
Proposed Synthetic Workflow
A plausible synthesis begins with a substituted 5-aminopyrazole, which undergoes condensation with a suitable 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring. Subsequent functional group manipulations, including bromination and amination, would lead to the target compound.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Cyclocondensation: This is a powerful and widely used strategy for constructing fused heterocyclic systems. The choice of a 1,3-dicarbonyl compound allows for the direct formation of the six-membered pyridine ring. The reaction conditions, often involving reflux in a solvent like acetic acid, are chosen to drive the reaction to completion through the removal of water.[3][5]
-
Nitration followed by Reduction: Introducing the amine at the 5-position is often best achieved by first installing a nitro group via electrophilic aromatic substitution, followed by a standard reduction. This two-step process is generally more reliable and higher-yielding than direct amination.
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of electron-rich heterocyclic systems. The position of bromination is directed by the existing substituents on the pyrazole ring.
Applications in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its success in the development of kinase inhibitors. Its structural relative, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a well-documented key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[6] This highlights the immense potential of the core structure.
Kinase Inhibitor Development
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrazolopyridine scaffold acts as an excellent "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Caption: Role as a building block for kinase inhibitors.
The bromine at the C3 position is a synthetic linchpin, enabling Suzuki or other cross-coupling reactions to introduce large, hydrophobic groups that can occupy the back pocket of the kinase active site, thereby increasing potency and selectivity.[7][8] The amine at C5 can be modified to interact with the solvent-front region or to improve physicochemical properties like solubility.[9]
Protein Degrader Building Block
The compound is also classified as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, one end of a molecule binds to a target protein, while the other end binds to an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein. This compound could serve as the core for the "warhead" that binds to the protein of interest (e.g., a kinase).
Protocol for Structural Verification (Self-Validation)
Confirming the identity and purity of the synthesized compound is paramount. A combination of standard spectroscopic techniques provides a self-validating system. While specific spectra for this exact CAS number are not in the search results, data for the closely related isomer 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS 405224-24-0) is available and serves as an excellent proxy for predicting expected outcomes.[10][11][12]
Step-by-Step Verification Protocol:
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: A prominent peak at m/z ≈ 213.9 or 215.9, corresponding to [M+H]⁺, showing the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of roughly equal intensity separated by 2 Da).
-
-
¹H NMR Spectroscopy:
-
Objective: Confirm the proton environment and structural integrity.
-
Methodology: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum.
-
Expected Result:
-
Signals in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
A broad singlet corresponding to the NH₂ protons.
-
A very broad singlet for the pyrazole N-H proton.
-
The integration of these peaks should correspond to the number of protons in the structure.
-
-
-
¹³C NMR Spectroscopy:
-
Objective: Confirm the carbon backbone of the molecule.
-
Methodology: Use the same sample prepared for ¹H NMR and acquire a ¹³C NMR spectrum.
-
Expected Result: Six distinct signals in the aromatic region, corresponding to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C3) would likely appear at a distinct chemical shift.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine the purity of the compound.
-
Methodology: Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).
-
Expected Result: A single major peak, indicating high purity (typically >95%).
-
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Safety data for closely related compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Use Restriction: This chemical is intended for research and development or manufacturing use only. It is not for medical or consumer use.[1][13]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery. Its pyrazolopyridine core serves as a proven scaffold for targeting enzymes, particularly kinases, while its specific functionalization offers versatile handles for synthetic elaboration. The strategic combination of a bromine atom and an amine group makes it an ideal starting point for generating libraries of complex molecules for screening against various therapeutic targets. Understanding its synthesis, reactivity, and application context is crucial for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics.
References
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applic
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors & More. LookChem.[Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH).[Link]
- 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. ChemBK.[Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).[Link]
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health (NIH).[Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 3-溴-1H-吡唑[3,4-b]吡啶-5-胺 [cn.dycnchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. innospk.com [innospk.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
- 11. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YLAMINE(405224-24-0) 1H NMR spectrum [chemicalbook.com]
- 13. 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-N-methyl- - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into established synthetic strategies with mechanistic considerations, and illuminate its critical role as a versatile scaffold in the design of novel therapeutics, particularly as a key component in protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for next-generation pharmaceutical innovation.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its structure, which features a fused pyrazole and pyridine ring system, acts as a bioisostere of purine bases like adenine and guanine.[1] This structural mimicry allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, often with high affinity and selectivity. The strategic functionalization of this core is paramount to modulating its pharmacological activity.
This compound (CAS: 1186608-71-8) emerges as a particularly valuable derivative. It possesses two distinct and orthogonally reactive functional groups: a nucleophilic amine at the C5 position and a bromine atom at the C3 position. This dual functionality provides chemists with precise handles for sequential chemical modifications, making it an ideal starting point for the construction of diverse compound libraries aimed at complex biological targets.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1186608-71-8 | [2] |
| Molecular Formula | C₆H₅BrN₄ | [2][3] |
| Molecular Weight | 213.03 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Mechanistic Insights
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-established, typically involving the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1] This classical approach, known as the Friedländer annulation, provides a reliable and versatile entry to the scaffold.
The causality behind this strategy lies in the inherent nucleophilicity of the 5-amino group and the endocyclic nitrogen of the pyrazole, which react with the two electrophilic carbonyl centers of the dicarbonyl partner. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. The choice of substituents on both the aminopyrazole and the dicarbonyl compound dictates the final substitution pattern on the pyrazolo[3,4-b]pyridine ring.
Caption: General synthetic workflow for the 1H-pyrazolo[3,4-b]pyridine scaffold.
Role in Drug Discovery and Medicinal Chemistry
This compound is not merely an intermediate but a strategic tool for accelerating drug discovery programs. Its utility is primarily centered on its identity as a versatile building block.
A Key Building Block for Protein Degraders
The compound is explicitly classified as a "Protein Degrader Building Block".[2] This positions it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. Technologies like Proteolysis-Targeting Chimeras (PROTACs) involve bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The amine and bromo functionalities on this scaffold allow it to be incorporated into PROTAC design, potentially as part of the linker or as a component of the warhead that binds the protein of interest or the E3 ligase. The ability to readily modify both ends of the molecule is a significant advantage in optimizing the ternary complex formation that is crucial for effective degradation.
Dual-Functionality for Library Synthesis
The true power of this molecule lies in the orthogonal reactivity of its two functional groups. This allows for a programmed, stepwise elaboration of the core structure to rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies.
-
The 3-Bromo Handle: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This modification is typically used to explore interactions within a specific pocket of a target protein, often to enhance potency or selectivity.
-
The 5-Amine Handle: The primary amine is a versatile nucleophile. It can be readily acylated to form amides, derivatized into sulfonamides, or used in reductive amination and other C-N bond-forming reactions. These modifications are often employed to engage with solvent-exposed regions of a protein target, improve pharmacokinetic properties (like solubility), or attach linkers.
Caption: Dual reactivity of the scaffold for diverse library synthesis.
Experimental Protocol: Suzuki Cross-Coupling
To illustrate the utility of the 3-bromo handle, the following protocol describes a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system, including in-process controls and characterization endpoints.
Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Causality: The SPhos ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and facilitates the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
-
Reaction Assembly: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. Add the pre-mixed catalyst to the flask, followed by the degassed dioxane/water solvent mixture.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The disappearance of the starting material (bromo-compound) and the appearance of a new, more non-polar product spot indicates a successful reaction. A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for accurate assessment.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude residue by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass for the product (C₁₃H₁₂N₄O) would be readily identifiable by HRMS.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature, as recommended by suppliers.[2]
Conclusion
This compound is more than a simple chemical; it is a strategic asset for medicinal chemistry and drug discovery. Its purine-like core provides a biologically relevant starting point, while its dual bromo and amino functionalities offer unparalleled synthetic flexibility. This allows for the systematic and efficient exploration of chemical space, particularly in high-impact areas like targeted protein degradation and kinase inhibition. By understanding its properties, synthesis, and reactivity, researchers can fully exploit its potential to engineer the next generation of precision therapeutics.
References
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (Note: This reference discusses a related pyrazolopyrimidine scaffold, but highlights the general importance of such intermediates in drug discovery, particularly for Ibrutinib). Source: Google Search.
- 3-Bromo-1h-pyrazolo[3, 4-b]pyridin-5-amine, min 95%, 1 gram. Source: A commercial supplier page.
- 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine. Source: PubChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PubMed Central - NIH.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Source: PubMed Central.
Sources
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine chemical properties
An In-Depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: A Core Building Block for Advanced Drug Discovery
Foreword
The landscape of medicinal chemistry is perpetually evolving, driven by the pursuit of novel therapeutic modalities with enhanced specificity and efficacy. Within this dynamic field, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds. This guide focuses on a particularly valuable derivative: This compound . As a bifunctional heterocyclic intermediate, this compound serves as a critical starting point for the synthesis of complex molecular architectures, most notably in the burgeoning field of Targeted Protein Degradation (TPD). This document provides a comprehensive overview of its chemical properties, plausible synthetic strategies, key reactivity, and its strategic application for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound (CAS Number: 1186608-71-8) is a specialized chemical intermediate, primarily utilized in research and development settings.[1][2][3] Its fundamental properties are summarized below. While extensive experimental data such as melting point and detailed spectroscopic analyses are not widely published in peer-reviewed literature, the key identifiers and structural information are well-established by chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1186608-71-8 | [1][2][4] |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.04 g/mol | [1][2] |
| Purity | Typically ≥95% | [1][2] |
| Canonical SMILES | C1=C(C=NC2=NNC(=C21)Br)N | [4] |
| Product Family | Protein Degrader Building Blocks | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
The causality behind this approach lies in the inherent nucleophilicity of 5-aminopyrazoles, which possess two reactive sites: the exocyclic amino group (-NH₂) and the C4 carbon of the pyrazole ring. This dual nucleophilicity allows for the formation of the fused pyridine ring.
A prominent synthetic strategy involves the reaction of a 5-aminopyrazole with an alkynyl aldehyde, which proceeds via a cascade 6-endo-dig cyclization.[7] This method is highly adaptable and allows for the introduction of various substituents.
Caption: General synthetic workflow for the 1H-pyrazolo[3,4-b]pyridine core.
To achieve the target molecule, this compound, this general strategy would need to be adapted, likely starting from 3-bromo-1H-pyrazol-5-amine and a protected amino-substituted alkynyl aldehyde, followed by deprotection. Alternatively, functional group interconversion on a pre-formed pyrazolopyridine core (e.g., bromination of an existing scaffold) represents another viable synthetic route.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its two distinct functional handles: the bromo group at the C3 position and the amino group at the C5 position. This bifunctionality allows for sequential, orthogonal chemical modifications, making it an ideal scaffold for building complex molecules.
Reactions at the C3-Bromo Position
The bromine atom, attached to an electron-deficient pyrazole ring, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This position is the primary site for introducing diversity and building out molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key method for linker attachment in PROTAC synthesis.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various substituted amino groups.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
The choice of catalyst (typically palladium-based), ligand, and base is critical for achieving high yields and preventing side reactions, validating the reaction system for reliable outcomes.
Reactions at the C5-Amino Position
The exocyclic amino group on the pyridine ring is a versatile nucleophile and can undergo a range of transformations:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides. This is often used to attach "warhead" moieties that bind to a target protein.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Caption: Key reaction pathways for derivatizing the core scaffold.
Application in Targeted Protein Degradation (TPD)
The most significant application of this compound is as a degrader building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1]
TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
A PROTAC molecule consists of three parts:
-
A "warhead" ligand that binds the target protein of interest (POI).
-
An E3 ligase-binding ligand.
-
A flexible linker that connects the two.[8]
This compound is expertly designed for the modular synthesis of PROTAC libraries. Its pyrazolopyridine core can be elaborated into a warhead for various target proteins (e.g., kinases), while the bromine atom serves as a reliable attachment point for the linker, which is subsequently connected to an E3 ligase ligand. This modular approach allows researchers to rapidly generate and screen a library of degraders to identify the optimal combination of warhead, linker, and E3 ligand for effective protein degradation.[9]
Caption: Conceptual workflow for PROTAC synthesis using the title compound.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed tool for modern drug discovery. Its value is rooted in the combination of a biologically relevant core scaffold and two orthogonal functional handles that enable facile, predictable, and versatile chemical modifications. While detailed public data on its synthesis and physical properties remain sparse, its commercial availability as a "Protein Degrader Building Block" underscores its critical role in the development of next-generation therapeutics, particularly in the highly promising field of targeted protein degradation. For researchers aiming to accelerate the design and synthesis of novel PROTACs, this compound represents an essential and powerful starting point.
References
- 3-Bromo-1h-pyrazolo[3, 4-b]pyridin-5-amine, min 95%, 1 gram. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. (n.d.). Seedchem.
- 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine. (n.d.). Hairui Chemical.
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors & Pharmaceutical Synthesis. (2025, December 29).
- Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6449.
- Al-Suwaidan, I. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem.
- Grych, E., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
- Al-Suwaidan, I. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205.
- Montanari, D., & Ascher, D. B. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals, 14(2), 99.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine-景明化工股份有限公司 [echochemical.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 蛋白降解剂合成砌块 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a key building block in contemporary drug discovery. The synthesis is presented as a two-step process commencing with the construction of the core heterocyclic scaffold, 1H-pyrazolo[3,4-b]pyridin-5-amine, followed by a regioselective bromination. This guide delves into the mechanistic underpinnings of each synthetic transformation, offering detailed experimental protocols and characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights for the successful laboratory-scale synthesis of this important molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1][2] Its structural resemblance to the purine nucleus allows it to function as a bioisostere, interacting with a variety of enzymatic targets. The introduction of a bromine atom at the 3-position and an amine group at the 5-position of this scaffold, yielding this compound, provides a versatile platform for the development of novel therapeutics. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the amino group can be engaged in various chemical transformations to modulate the compound's physicochemical properties and biological activity.
This guide will focus on a logical and experimentally validated two-step synthetic sequence to access this valuable compound. The pathway is designed for efficiency, high yield, and regiochemical control, making it suitable for laboratory-scale synthesis and potential scale-up.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of the Core Scaffold - 1H-pyrazolo[3,4-b]pyridin-5-amine. This initial step involves the construction of the bicyclic pyrazolopyridine ring system.
-
Step 2: Regioselective Bromination. The second step introduces the bromine atom at the desired C3 position of the pyrazolo[3,4-b]pyridine core.
This strategic approach allows for the controlled and predictable synthesis of the target molecule.
Diagram of the Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-5-amine
The construction of the 1H-pyrazolo[3,4-b]pyridin-5-amine core is achieved through the condensation of a suitably substituted pyrazole with a three-carbon electrophile. A highly effective method involves the reaction of 3,5-diaminopyrazole with malononitrile.
Mechanistic Rationale
This reaction proceeds through a well-established pathway for the formation of pyrazolo[3,4-b]pyridines. The reaction is believed to initiate with a nucleophilic attack of one of the amino groups of 3,5-diaminopyrazole on one of the nitrile groups of malononitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 1H-pyrazolo[3,4-b]pyridin-5-amine. The use of a basic solvent such as pyridine facilitates the reaction by acting as a catalyst and a high-boiling solvent.[3][4]
Detailed Experimental Protocol
| Parameter | Value |
| Starting Material | 3,5-Diaminopyrazole |
| Reagent | Malononitrile |
| Solvent | Pyridine |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Cooling, filtration, and washing with ethanol |
| Expected Yield | 75-85% |
Procedure:
-
To a stirred solution of 3,5-diaminopyrazole (1.0 eq) in pyridine, add malononitrile (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any residual pyridine and unreacted starting materials.
-
Dry the product under vacuum to obtain 1H-pyrazolo[3,4-b]pyridin-5-amine as a solid.
Step 2: Regioselective Bromination of 1H-pyrazolo[3,4-b]pyridin-5-amine
The second and final step in the synthesis is the regioselective bromination of the 1H-pyrazolo[3,4-b]pyridin-5-amine intermediate. This is achieved using N-Bromosuccinimide (NBS) as the brominating agent.
Mechanistic Rationale and Regioselectivity
The bromination of 1H-pyrazolo[3,4-b]pyridin-5-amine is an electrophilic aromatic substitution reaction. The pyrazolo[3,4-b]pyridine ring system is electron-rich, and the presence of the strongly activating amino group at the C5 position further enhances its reactivity towards electrophiles.[5][6]
The regioselectivity of the bromination is governed by the electronic properties of the heterocyclic core. The C3 position of the pyrazolo[3,4-b]pyridine ring is electronically favored for electrophilic attack due to the directing effect of the pyrazole nitrogen atoms and the activating influence of the C5-amino group. N-Bromosuccinimide is a mild and selective source of electrophilic bromine, making it an ideal reagent for this transformation.[1][7] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.
Detailed Experimental Protocol
| Parameter | Value |
| Starting Material | 1H-pyrazolo[3,4-b]pyridin-5-amine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up and recrystallization |
| Expected Yield | 80-90% |
Procedure:
-
Dissolve 1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in DMF at room temperature.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water to remove DMF and any unreacted NBS.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The described pathway, involving the initial construction of the pyrazolopyridine core followed by a regioselective bromination, provides a practical approach for obtaining this valuable building block in good yield and high purity. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the field of medicinal chemistry and drug development to readily access this important scaffold for their research endeavors.
References
- Abdel-Latif, E., Mehdhar, F.S., & Abdel-Ghani, G.E. (2021). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- ResearchGate. (2025). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1 H -pyrazolo[3,4- b ]pyridine.
- ResearchGate. (2025). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile.
- Elmaaty, T. A., & El-Taweel, F. M. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 268-312.
- Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
- Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2008). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of Heterocyclic Chemistry, 45(4), 1021-1026.
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Abdel-Aziz, A. A. M., et al. (2012). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 17(10), 11553-11565.
- Wang, Y., et al. (2014).
- Journal of Heterocyclic Chemistry. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Heterocyclic Chemistry, 52(4), 1134-1139.
- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
- MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile.
- PubChem. (n.d.). 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.
- ResearchGate. (n.d.). A simple synthesis of 1Н-pyrazolo[3,4-b]pyridines.
- PrepChem.com. (n.d.). Synthesis of 3-amino-6-morpholino-4-phenyl-1H-pyrazolo[3,4-b]pyridine.
- Sanz-Tejedor, M. A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(11), 1649-1652.
- MDPI. (2021). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- ResearchGate. (n.d.). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library.
- ChemBK. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.
- OSTI.GOV. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5.
- ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
Sources
- 1. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: Core Starting Materials and Strategic Pathways
Introduction: The Significance of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in Modern Drug Discovery
This compound is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active molecules. Its rigid, planar structure and the specific arrangement of nitrogen atoms and functional groups make it a privileged pharmacophore, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the amino group at the 5-position is crucial for establishing key interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies and starting materials for the efficient construction of this valuable molecule, tailored for researchers and professionals in the field of drug development.
Strategic Synthetic Approaches: A Tale of Two Core Fragments
The synthesis of this compound can be logically dissected into two primary retrosynthetic approaches. The first strategy involves the initial construction of the pyrazolo[3,4-b]pyridine core followed by subsequent functionalization. A more convergent and often preferred approach, which will be the focus of this guide, involves the condensation of pre-functionalized pyridine or pyrazole synthons. Each strategy presents unique advantages and challenges in terms of starting material availability, regioselectivity, and overall efficiency.
Herein, we will delve into two robust and field-proven synthetic pathways:
-
Route 1: Pyridine-centric Approach: Commencing with a suitably substituted pyridine derivative and constructing the pyrazole ring.
-
Route 2: Pyrazole-centric Approach: Beginning with a pre-formed 3-bromo-1H-pyrazol-5-amine and subsequently annulating the pyridine ring.
Route 1: The Pyridine-Centric Pathway - Building upon a Dihalogenated Pyridine Scaffold
This synthetic route leverages the commercial availability of substituted pyridines and offers a direct path to the desired pyrazolopyridine core. The key starting material for this approach is 2,6-dichloro-3-formylpyridine .
Causality Behind Experimental Choices:
The selection of 2,6-dichloro-3-formylpyridine is strategic. The two chlorine atoms at positions 2 and 6 activate the pyridine ring for nucleophilic attack and serve as latent leaving groups for subsequent functionalization. The formyl group at the 3-position is the key electrophilic center for the crucial cyclization step with a hydrazine source to form the pyrazole ring.
Experimental Workflow and Mechanism
The synthesis proceeds through a two-step sequence: cyclization followed by selective amination.
Step 1: Cyclization with Hydrazine to form 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
The initial step involves the condensation of 2,6-dichloro-3-formylpyridine with hydrazine hydrate. This reaction proceeds via a classical condensation mechanism to form a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace one of the chlorine atoms and form the pyrazole ring.
Protocol 1: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 2,6-dichloro-3-formylpyridine in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate portion-wise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent and dried under vacuum to yield 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.
Step 2: Selective Amination
The subsequent step involves the selective amination of the dihalopyrazolopyridine intermediate. The chlorine atom at the 5-position of the pyrazolo[3,4-b]pyridine ring is more activated towards nucleophilic substitution than the bromine at the 3-position. This difference in reactivity allows for a regioselective displacement of the 5-chloro substituent.
Protocol 2: Synthesis of this compound
-
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is dissolved in a suitable solvent, such as dioxane or DMF, in a sealed vessel.
-
A source of ammonia, such as aqueous ammonia or ammonia in methanol, is added to the solution.
-
The reaction is heated to a high temperature (typically >100 °C) for an extended period.
-
After cooling, the product precipitates and can be isolated by filtration, washing, and drying.
Diagram of the Pyridine-Centric Synthetic Pathway:
Caption: Pyridine-centric synthesis of the target molecule.
Route 2: The Pyrazole-Centric Pathway - Building from a Brominated Aminopyrazole
This alternative and convergent strategy commences with a pre-functionalized pyrazole, 3-bromo-1H-pyrazol-5-amine , and subsequently constructs the pyridine ring.
Synthesis of the Key Starting Material: 3-Bromo-1H-pyrazol-5-amine
The synthesis of 3-bromo-1H-pyrazol-5-amine can be achieved through various methods. A common approach involves the reduction of a nitropyrazole precursor.[1]
Protocol 3: Synthesis of 3-Bromo-1H-pyrazol-5-amine [1]
-
3,4-Dibromo-5-nitro-1H-pyrazole is treated with a reducing agent, such as stannous chloride dihydrate, in a mixture of ethyl acetate and ethanol.[1]
-
The reaction is heated to reflux until the nitro group is fully reduced.[1]
-
After completion, the reaction is worked up by neutralizing the acidic medium and extracting the product into an organic solvent.[1]
-
Purification by column chromatography yields the desired 3-bromo-1H-pyrazol-5-amine.[1]
Annulation of the Pyridine Ring
The construction of the pyridine ring onto the 3-bromo-1H-pyrazol-5-amine core is typically achieved through condensation with a suitable three-carbon electrophilic synthon. For the synthesis of a 5-aminopyrazolopyridine, malononitrile is an excellent choice as the C3-synthon. The reaction proceeds via a Thorpe-Ziegler type cyclization.
Protocol 4: Synthesis of 5-Amino-3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile
-
A mixture of 3-bromo-1H-pyrazol-5-amine and malononitrile is heated in a high-boiling solvent, such as ethanol or pyridine, often in the presence of a base like piperidine or triethylamine.
-
The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to afford the aromatic pyrazolo[3,4-b]pyridine ring system.
-
The resulting 5-amino-3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile can then be isolated.
Decyanation to the Final Product
The final step in this route would be the removal of the 6-cyano group. This can be a challenging transformation, often requiring harsh conditions such as acidic or basic hydrolysis followed by decarboxylation, which may not be compatible with the other functional groups in the molecule. This complexity makes Route 1 often the more practical choice for large-scale synthesis.
Diagram of the Pyrazole-Centric Synthetic Pathway:
Caption: Pyrazole-centric synthesis of the target molecule.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Pyridine-Centric | Route 2: Pyrazole-Centric |
| Starting Materials | Readily available substituted pyridine. | Requires multi-step synthesis of the pyrazole precursor. |
| Convergence | Linear synthesis. | More convergent. |
| Regioselectivity | Generally well-controlled. | Can be challenging depending on the cyclization conditions. |
| Key Challenges | Handling of dihalopyridines, high-temperature amination. | Synthesis of the brominated aminopyrazole, potential for side reactions during cyclization, and the final decyanation step. |
| Scalability | Often more amenable to large-scale production. | Can be more complex to scale up due to the number of steps and potential for purification challenges. |
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery. Both the pyridine-centric and pyrazole-centric approaches offer viable pathways to this important scaffold, with the choice of route often dictated by the availability of starting materials, desired scale of production, and the specific expertise of the research team. The pyridine-centric route, starting from 2,6-dichloro-3-formylpyridine, generally provides a more direct and scalable synthesis. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this and related heterocyclic cores will remain an area of active research and innovation.
References
Sources
Structural Characterization of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: A Multi-Technique Approach
An In-Depth Technical Guide:
Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, recognized for its structural similarity to purines and its presence in a wide array of biologically active compounds.[1][2] The precise structural elucidation of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comprehensive, field-proven framework for the structural characterization of a key intermediate, 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine (Molecular Formula: C₆H₅BrN₄). We will detail an integrated analytical workflow, explaining the causality behind experimental choices and outlining self-validating protocols for mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for the unambiguous confirmation of molecular structure.
Foundational Analysis: Molecular Formula and Integrity Confirmation via Mass Spectrometry (MS)
Expertise & Rationale: The initial and most critical step in characterizing a newly synthesized or sourced compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass measurements, HRMS provides the exact mass of an ion with high precision (typically <5 ppm), allowing for the confident determination of its elemental formula. For a halogenated compound like this compound, HRMS is also essential to observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which provides an immediate layer of validation.
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). The solution should be sonicated for 1 minute to ensure complete dissolution.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to facilitate protonation of the basic amine and pyridine nitrogen atoms, forming the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) to guarantee mass accuracy.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer will allow for the separation of the isotopic peaks.
Data Presentation: Expected HRMS Data
The primary evidence is the detection of the protonated molecular ion [M+H]⁺. The presence of bromine results in two major peaks of nearly equal intensity, separated by approximately 2 Da.
| Ion Species | Calculated Exact Mass (m/z) | Observed m/z (Exemplary) | Mass Error (ppm) |
| [C₆H₆⁷⁹BrN₄]⁺ | 212.9825 | 212.9821 | -1.9 |
| [C₆H₆⁸¹BrN₄]⁺ | 214.9804 | 214.9800 | -1.9 |
Trustworthiness through Fragmentation: Tandem mass spectrometry (MS/MS) can further validate the structure. By selecting the parent ion (e.g., m/z 212.98) and subjecting it to collision-induced dissociation (CID), characteristic fragments of the pyrazolopyridine core would be observed. Common fragmentation pathways for related heterocycles include the loss of small molecules like HCN.[3]
The Structural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing an unambiguous blueprint of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and defensible assignment of all proton and carbon signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it is an excellent solvent for this class of compounds and its hydrogen-bond accepting nature allows for the observation of exchangeable protons from the amine (-NH₂) and pyrazole (-NH) groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (~1024 or more) will be required to achieve a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected sequences to establish correlations.
Predicted Data & Interpretation
¹H NMR (400 MHz, DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | H1 (Pyrazole NH) | Deshielded due to aromaticity and hydrogen bonding with the solvent. |
| ~8.10 | doublet (J≈2.0 Hz) | 1H | H4 | Pyridine proton, deshielded by the ring nitrogen. Coupled to H6. |
| ~7.85 | doublet (J≈2.0 Hz) | 1H | H6 | Pyridine proton, deshielded. Coupled to H4. |
| ~6.50 | broad singlet | 2H | -NH₂ | Amine protons, typically broad. Position is concentration and temperature dependent. |
¹³C NMR (100 MHz, DMSO-d₆):
| Predicted δ (ppm) | Assignment | Rationale |
| ~155 | C5 | Carbon attached to the electron-donating amine group, significantly shielded. |
| ~150 | C7a | Quaternary carbon at the ring fusion. |
| ~140 | C4 | Pyridine carbon, deshielded by the adjacent nitrogen. |
| ~135 | C3a | Quaternary carbon at the ring fusion. |
| ~120 | C6 | Pyridine carbon. |
| ~110 | C3 | Carbon bearing the bromine atom, deshielded by the halogen. |
Visualization: 2D NMR Workflow for Unambiguous Assignment
The following workflow illustrates the logical progression from 1D to 2D NMR to achieve complete structural assignment. This systematic approach is a self-validating system, where correlations from multiple experiments must converge on a single structural solution.
Functional Group Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FT-IR serves to confirm the presence of the amine (-NH₂) and pyrazole (-NH) groups through their characteristic N-H stretching and bending vibrations.[4] It also verifies the aromatic nature of the heterocyclic core.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted Data: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3450 - 3300 | N-H Stretch | Primary amine (-NH₂), asymmetric and symmetric stretches (two distinct sharp peaks). |
| 3300 - 3100 | N-H Stretch | Pyrazole N-H, often a broader absorption. |
| 1650 - 1550 | C=N and C=C Stretch | Aromatic ring stretching vibrations from the pyrazolopyridine core. |
| 1620 - 1580 | N-H Bend | Primary amine scissoring vibration. |
| ~800 - 600 | C-Br Stretch | Carbon-bromine bond stretch, located in the fingerprint region. |
The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides precise 3D coordinates of every atom, allowing for the direct measurement of bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. Obtaining a crystal structure is the gold standard for patent applications and regulatory submissions. Several studies on related pyrazolopyridine derivatives have successfully utilized this technique for absolute structural confirmation.[5][6]
Workflow: From Powder to Structure
Trustworthiness: The final output, a Crystallographic Information File (CIF), is a self-validating dataset. Key metrics like the R-factor (residual factor) quantify the agreement between the experimental diffraction data and the final structural model, with values below 5% indicating a high-quality, trustworthy structure.
Conclusion: An Integrated and Self-Validating Strategy
The structural characterization of this compound requires a multi-faceted analytical approach. No single technique is sufficient. The process begins with HRMS to confirm the elemental formula, followed by a comprehensive suite of NMR experiments to build the atomic connectivity map. FT-IR provides rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing irrefutable proof of the molecular structure. This integrated workflow ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for advanced research and drug development.
References
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. [Link]
- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine deriv
- Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investig
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
- Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investig
- 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
- Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
- Introduction to IR Spectroscopy - Amines. YouTube. [Link]
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Amerigo Scientific. [Link]4-amine-item-128859.html)
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. compoundchem.com [compoundchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. C13 & 2D NMR | PPTX [slideshare.net]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Delta Tips: DEPT/INEPT Tool | Applications Notes | JEOL Ltd. [jeol.com]
- 20. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 21. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 25. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a crucial heterocyclic amine building block in contemporary drug discovery. The insights and methodologies presented herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate robust analytical characterization of this and structurally related compounds.
Introduction: The Analytical Imperative for this compound
This compound is a member of the pyrazolopyridine class of heterocyclic compounds.[1] This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate mass determination and structural elucidation are paramount for ensuring the identity and purity of such compounds in synthetic chemistry and drug development pipelines. Mass spectrometry stands as a cornerstone analytical technique for providing this critical information with high sensitivity and specificity.
This document will navigate the essential considerations for the mass spectrometric analysis of this compound, from the selection of appropriate ionization techniques to the interpretation of fragmentation patterns.
Fundamental Molecular Properties
A precise understanding of the molecular formula and weight is the foundation of any mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [3] |
| Average Molecular Weight | 213.03 g/mol | [3][4] |
| Monoisotopic Mass | 211.9697 u | Calculated |
The presence of a bromine atom is a key feature, as it will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Strategic Selection of Ionization Methodology
The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, both "soft" and "hard" ionization methods can be employed, each offering distinct advantages.
Electrospray Ionization (ESI): The Preferred Soft Ionization Technique
Electrospray Ionization (ESI) is a soft ionization method that is highly suitable for polar compounds like this compound, which contains multiple nitrogen atoms capable of protonation.[5][6]
Rationale for ESI:
-
High Sensitivity: ESI offers excellent sensitivity, which is crucial when dealing with limited sample amounts.
-
Minimal Fragmentation: As a soft ionization technique, ESI typically produces a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7] This simplifies spectral interpretation and provides an unambiguous determination of the molecular weight.
-
LC-MS Compatibility: ESI is the premier ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures and the determination of purity.[8][9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve the compound in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, containing a small amount of a proton source like formic acid (0.1%) to facilitate the formation of [M+H]⁺ ions.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule.
-
Data Acquisition: Acquire data in full scan mode to observe the isotopic pattern of the molecular ion. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for enhanced sensitivity and specificity.[10]
Electron Ionization (EI): For Structural Elucidation through Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6][11]
Rationale for EI:
-
Structural Information: The fragmentation patterns generated by EI are highly reproducible and provide a wealth of structural information, acting as a "fingerprint" for the molecule.[7]
-
Library Matching: EI spectra can be compared against established spectral libraries for compound identification.
Experimental Protocol: GC-MS with EI
-
Sample Introduction: Due to the relatively low volatility of the analyte, Gas Chromatography (GC) introduction may require derivatization to increase volatility and thermal stability.[12] However, direct insertion probe (DIP) can also be used.
-
Ionization Energy: A standard electron energy of 70 eV is typically used to ensure reproducible fragmentation patterns.
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
Predicted Mass Spectrum and Fragmentation Analysis
A thorough understanding of the likely fragmentation pathways is essential for accurate spectral interpretation.
ESI Mass Spectrum
Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺. Given the presence of bromine, a characteristic isotopic doublet will be seen at m/z 212.9776 (for ⁷⁹Br) and 214.9755 (for ⁸¹Br) with nearly equal relative abundance.
EI Mass Spectrum and Fragmentation Pathways
The EI mass spectrum will be more complex, showing a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation of heterocyclic aromatic amines is influenced by the stability of the aromatic system and the presence of functional groups.[13][14]
Key Predicted Fragmentation Pathways:
-
Loss of HBr: A common fragmentation pathway for bromo-substituted aromatic compounds is the elimination of a hydrogen bromide molecule, leading to a significant [M-HBr]⁺˙ ion.
-
Loss of HCN: The pyrazole and pyridine rings can undergo cleavage with the loss of hydrogen cyanide, a characteristic fragmentation for nitrogen-containing heterocycles.[15]
-
Loss of N₂: The pyrazole ring may also lose a molecule of nitrogen.
-
Sequential Losses: Combinations of these losses are also expected, leading to a series of fragment ions.
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Proposed Fragmentation |
| [M]⁺˙ | C₆H₅⁷⁹BrN₄⁺˙ | 211.97 | Molecular Ion |
| [M-H]⁺ | C₆H₄⁷⁹BrN₄⁺ | 210.96 | Loss of a hydrogen atom |
| [M-N₂]⁺˙ | C₆H₅⁷⁹BrN₂⁺˙ | 183.97 | Loss of molecular nitrogen from the pyrazole ring |
| [M-HCN]⁺˙ | C₅H₄⁷⁹BrN₃⁺˙ | 184.96 | Loss of hydrogen cyanide from the pyridine or pyrazole ring |
| [M-Br]⁺ | C₆H₅N₄⁺ | 133.05 | Loss of a bromine radical |
| [M-HBr]⁺˙ | C₆H₄N₄⁺˙ | 132.04 | Elimination of hydrogen bromide |
Visualizing the Mass Spectrometry Workflow and Fragmentation
Diagrams are invaluable for conceptualizing the experimental process and the molecular transformations during mass analysis.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a powerful tool for its characterization. The selection of ESI will readily confirm the molecular weight, while EI will provide detailed structural information through its characteristic fragmentation pattern. For unambiguous structure confirmation, a combination of both techniques, along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition, is recommended. When developing LC-MS methods, careful optimization of chromatographic conditions is necessary to ensure good peak shape and separation from any impurities.
References
- Jhu, S.-C., Wang, J.-Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(2), 269-283. [Link]
- Felton, J. S., & Knize, M. G. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives.
- Turesky, R. J., et al. (2005). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Chemical Research in Toxicology, 18(6), 1064-1075. [Link]
- Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC, 30(2), 269-283. [Link]
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications.
- Berndt, T., et al. (2013). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques, 6(10), 2733-2748. [Link]
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
- ACD/Labs. (2023, August 23).
- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link]
- Singh, N. (2021, May 23). Ionization Methods in MS | Mass Spectroscopy. YouTube. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Al-Tel, T. H. (2022).
- Tomaszewski, P., & Giebultowicz, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2715. [Link]
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
- de la Torre, J. C., et al. (2006). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society, 50(2), 73-78. [Link]
- Chemistry LibreTexts. (2022, July 3).
- ChemBK. (2024, April 9). 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. ChemBK. [Link]
- Tomaszewski, P., & Giebultowicz, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2715. [Link]
- PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
- Khan, M. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Journal of the Chemical Society of Pakistan, 38(4), 743-747. [Link]
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 12. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
exploring the reactivity of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
An In-Depth Technical Guide to the Reactivity of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide focuses on a key building block, this compound, a versatile intermediate for constructing diverse molecular architectures. As a Senior Application Scientist, this document provides an in-depth exploration of its reactivity, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations in its synthetic applications. We will dissect its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and explore the influence of its unique electronic structure on its chemical behavior, providing researchers and drug development professionals with a comprehensive technical resource for leveraging this valuable synthon.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, an arrangement that has proven exceptionally fruitful in the pursuit of novel therapeutics. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, leading to derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4][5] The value of this scaffold is underscored by its presence in drugs targeting critical enzymes like cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and Topoisomerase II.[2][3]
This compound emerges as a particularly strategic starting material. Its structure features three key points of reactivity:
-
The C3-Bromine Atom: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups.
-
The C5-Amine Group: A nucleophilic site amenable to acylation, alkylation, and condensation reactions, allowing for further structural diversification.
-
The N1-H of the Pyrazole Ring: A site for substitution, which can be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
This guide will systematically explore the chemistry at these positions, providing both theoretical grounding and practical, field-tested protocols.
Foundational Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is the molecule's most versatile reactive site, serving as the linchpin for building molecular complexity through palladium-catalyzed reactions. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling the bromo-scaffold with a boronic acid or ester. This reaction is fundamental for synthesizing bi-aryl structures commonly found in kinase inhibitors.
Causality in Experimental Design:
-
Catalyst Choice: Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are preferred. These ligands facilitate the oxidative addition of the aryl bromide and promote the final reductive elimination step, preventing catalyst decomposition and debromination side reactions.[8][9][10]
-
Base Selection: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. The choice of base can significantly impact yield and reaction rate.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[8]
Tabulated Protocol Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos-Pd-G2/G3 | Provides the active Pd(0) species. Pre-catalysts offer better stability and activity. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle and prevent side reactions.[9][11] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | The nucleophilic coupling partner. A slight excess ensures complete consumption of the starting bromide. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic organic solvents facilitate dissolution of reagents; water assists the base. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction, often achievable with conventional heating or microwave irradiation.[8][12] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G2, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense value in pharmaceutical synthesis.[6][13] This reaction couples the bromo-scaffold with primary or secondary amines, providing access to a wide range of substituted anilines and related structures.
Causality in Experimental Design:
-
Catalyst/Ligand System: Similar to Suzuki coupling, bulky phosphine ligands are essential. Ligands like BINAP or Josiphos are often effective.[6][13] The choice of ligand is critical and often needs to be screened for the specific amine coupling partner.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] Weaker bases like carbonates are generally ineffective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.
Tabulated Protocol Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | Bidentate or bulky monodentate ligands stabilize the catalyst and promote reductive elimination.[6][7] |
| Amine | 1.1 - 1.5 equivalents | The nitrogen nucleophile. A slight excess drives the reaction to completion. |
| Base | NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic base required to generate the active amine nucleophile. |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Aprotic, anhydrous conditions are essential to prevent base quenching. |
| Temperature | 90 - 110 °C | Thermal energy is needed to drive the catalytic cycle forward. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In an oven-dried, argon-flushed flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine coupling partner (1.2 eq) to the mixture.
-
Reaction: Heat the mixture under an inert atmosphere at 100 °C until the starting material is consumed (as monitored by LC-MS).
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify via flash chromatography to obtain the N-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between the bromo-scaffold and a terminal alkyne.[14][15] This reaction is invaluable for creating rigid, linear linkers in molecules or for accessing precursors to other functional groups.
Causality in Experimental Design:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium(0) complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: To avoid issues with copper contamination, copper-free Sonogashira protocols have been developed, which rely on a highly active palladium catalyst and a different base, but may require more rigorous optimization.[15]
Detailed Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 eq).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the crude material by flash chromatography to isolate the alkynylated product.
Other Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system can, under certain conditions, allow for direct nucleophilic aromatic substitution (SNAr) at the C3 position.[16] This pathway is generally less common and requires a highly activated substrate and a strong nucleophile. It becomes more favorable if additional electron-withdrawing groups are present on the ring system. The mechanism is typically a two-step addition-elimination process via a Meisenheimer complex.[16]
Derivatization of the 5-Amino Group
The primary amine at the C5 position is a potent nucleophile and can readily participate in standard amine chemistry.
-
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding amides and sulfonamides.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates for constructing more complex heterocyclic systems.[4]
Conclusion and Future Outlook
This compound is a cornerstone intermediate for medicinal chemistry and drug discovery. Its true power lies in the predictable and versatile reactivity of the C3-bromo position, which serves as a gateway to immense structural diversity through modern cross-coupling chemistry. A thorough understanding of the principles governing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—from catalyst and ligand selection to the role of bases and solvents—is paramount for any researcher aiming to exploit this scaffold. By mastering these transformations, scientists can efficiently generate libraries of novel compounds, accelerating the discovery of next-generation therapeutics. The continued development of more active and sustainable catalytic systems will only further enhance the utility of this indispensable building block.
References
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central.
- Buchwald–Hartwig amination. Wikipedia.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances (RSC Publishing).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Unknown Source.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in organic solvents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it offers a deep dive into the molecular characteristics governing solubility, a robust experimental protocol for its quantification, and an overview of predictive computational tools. Given the novelty of many advanced intermediates, direct solubility data is often unavailable; this guide therefore equips the scientist with the foundational knowledge and practical methodology required to generate this critical data independently.
Introduction: The Strategic Importance of this compound
The compound this compound belongs to a class of fused heterocyclic systems that are of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure," known to form the core of molecules with a wide range of biological activities, including roles as kinase inhibitors, antibacterial agents, and potential therapeutics for neurodegenerative diseases.[1][2] The solubility of this intermediate is a critical physicochemical parameter that dictates its utility in synthetic reactions, influences purification strategies such as crystallization, and ultimately impacts the formulation and bioavailability of any derived active pharmaceutical ingredient (API).[3][4]
Molecular Profile and Physicochemical Characteristics
To understand the solubility of this compound, we must first dissect its molecular structure.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅BrN₄
-
Molecular Weight: 213.04 g/mol
-
-
Core Scaffold: 1H-pyrazolo[3,4-b]pyridine: This fused aromatic ring system is inherently rigid and planar. While largely non-polar, the presence of four nitrogen atoms introduces sites for potential hydrogen bonding and dipole-dipole interactions. The lone pair of electrons on the pyridine nitrogen makes the molecule basic.[5]
-
Key Functional Groups:
-
Primary Amine (-NH₂): Located at the C5 position, this group is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and introduces a basic center, enhancing solubility in protic and acidic media.[6]
-
Bromo Group (-Br): Attached at the C3 position, the bromine atom is electronegative and increases the molecule's molecular weight and polarizability. However, it is also hydrophobic and can reduce solubility in highly polar solvents like water.
-
Pyrazole NH: The proton on the pyrazole nitrogen is a hydrogen bond donor.
-
The interplay between the flat, aromatic core and the polar, hydrogen-bonding functional groups suggests a complex solubility profile, with moderate solubility expected in a range of polar organic solvents.
The Theoretical Basis of Solubility: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means a solute's solubility is maximized in a solvent that shares similar intermolecular forces.
Predicting Interactions with Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Due to the presence of the -NH₂ and -NH- groups, this compound is expected to exhibit good solubility in these solvents through strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions but do not donate hydrogen bonds. The compound's polar nature, arising from its multiple nitrogen atoms and the C-Br bond, suggests moderate to good solubility . DMSO is often an excellent solvent for such heterocyclic compounds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The highly polar nature of the amine and the pyrazolopyridine core makes it unlikely that the compound will have significant solubility in non-polar solvents. We predict poor solubility .
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they cannot form hydrogen bonds, they can act as hydrogen bond acceptors to a limited extent. Low to moderate solubility is anticipated, depending on the balance between the polar functional groups and the non-polar core.
The logical relationship for selecting solvents for testing can be visualized as follows:
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
For definitive data, experimental determination is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is widely adopted in the pharmaceutical industry.[7][8]
Materials and Equipment
-
This compound (ensure purity >97%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" is critical; a good starting point is ~10-20 mg of solid in 2 mL of the chosen solvent. The goal is to have undissolved solid remaining at the end of the experiment.[7]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for many organic compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to sediment. For very fine suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) is required to achieve clear separation.[3]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in mg/mL and mol/L.
Experimental Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured format for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Category | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | Clear solution, etc. | ||
| Ethanol | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | ||||
| Acetonitrile | ||||
| Chlorinated | Dichloromethane (DCM) | |||
| Non-Polar | Toluene | Undissolved solid, etc. | ||
| Hexane |
Conclusion
While specific published data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for robust predictions. The presence of a primary amine and multiple nitrogen heteroatoms suggests good solubility in polar protic solvents like methanol and ethanol, and moderate to good solubility in polar aprotic solvents such as DMSO. Conversely, poor solubility is expected in non-polar media. This guide provides the theoretical foundation and a detailed, field-proven experimental protocol (the shake-flask method) for researchers to generate precise, reliable solubility data. This information is indispensable for the effective use of this valuable heterocyclic intermediate in synthesis, purification, and the broader drug discovery process.
References
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (n.d.). J-Stage.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2017). ResearchGate.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
- Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization.
- Amines and Heterocycles. (2020). University of Babylon.
- Amines and Heterocycles. (2018). Cengage.
- 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Nuances of a Novel Research Compound
An In-depth Technical Guide to the Safe Handling of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
This compound (CAS No. 1186608-71-8) is a heterocyclic amine of significant interest within the realms of medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a brominated pyrazolopyridine core, makes it a valuable building block in the synthesis of novel bioactive molecules. As with any research chemical of this nature, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a research and development setting.
Hazard Identification and Classification: An Evidence-Based Approach
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound Name | GHS Pictogram | Signal Word | Hazard Statement(s) |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Not specified | Warning | H302, H312, H315, H319, H332, H335: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |
| 1H-Pyrazolo[3,4-b]pyridine | GHS07 (Exclamation Mark) | Warning | H302, H312, H315, H319, H332: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[2] |
The causality behind these classifications lies in the chemical nature of the molecule. The presence of the amine group and the heterocyclic rings can lead to interactions with biological macromolecules, while the bromine atom can enhance reactivity.
Chemical and Physical Properties: A Comparative Analysis
Understanding the physical characteristics of a compound is crucial for its safe handling and storage. Below is a summary of the known properties of this compound, supplemented with data from a closely related analogue to provide a more complete picture.
Table 2: Chemical and Physical Properties
| Property | This compound | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Analogue) |
| CAS Number | 1186608-71-8[3] | 83255-86-1[4] |
| Molecular Formula | C6H5BrN4[3] | C5H4BrN5[4] |
| Molecular Weight | 213.03 g/mol [3] | 214.023 g/mol [4] |
| Appearance | Not specified (likely a solid) | White to light yellow crystalline powder[4] |
| Melting Point | Data not available | 350°C[4][5] |
| Boiling Point | Data not available | 480.6 ± 40.0 °C at 760 mmHg[4] |
| Storage Temperature | 2-8°C (Refrigerator)[1] | Cool, ventilated environment[4] |
Core Directive: A Self-Validating System for Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the minimization of exposure risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is to handle them in a well-ventilated area, preferably within a certified chemical fume hood. This is a non-negotiable requirement when working with this compound. The fume hood will prevent the inhalation of any fine dust particles and contain any potential spills.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is mandatory. The selection of appropriate PPE is a critical experimental choice, directly influencing operator safety.
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are essential to prevent eye contact with the compound.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: In situations where the generation of dust is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[6]
Caption: Personal Protective Equipment (PPE) and Handling Workflow.
Hygiene Practices: Preventing Cross-Contamination
After handling this compound, it is imperative to wash hands thoroughly with soap and water. Contaminated clothing should be removed immediately and laundered before reuse. Do not eat, drink, or smoke in the laboratory.
Step-by-Step Methodologies for Safe Use
Weighing and Transferring the Solid
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the container of the compound.
-
Carefully transfer the weighed solid to the reaction vessel.
-
Clean the spatula and the work surface within the fume hood.
Storage Protocol
-
Store this compound in its original, tightly sealed container.
-
Place the container in a designated refrigerator at 2-8°C.[1]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Emergency Procedures: A Validated Response System
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.
Accidental Release Measures
In the event of a spill, a calm and methodical response is crucial.
Caption: Accidental Spill Response Workflow.
Stability, Reactivity, and Disposal
While specific reactivity data for this compound is not available, it is prudent to assume it may be incompatible with strong oxidizing agents. The compound should be protected from moisture.
All waste materials, including the compound itself, any contaminated materials from a spill cleanup, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible use of this compound in a research setting is paramount. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely explore the potential of this valuable chemical intermediate. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.
References
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chem-Impex. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich. (n.d.).
- This compound - 深圳市迪克曼科技开发有限公司. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 5G - B4630-5G - Lab Pro Inc. (n.d.).
- This compound | Pharmaffiliates. (n.d.).
- 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets - ECHEMI. (n.d.).
- This compound | 1186608-71-8 - J&K Scientific. (n.d.).
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Sigma-Aldrich. (n.d.).
- 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. (n.d.).
Sources
An In-Depth Technical Guide to Unveiling Therapeutic Targets for 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives
Abstract
The 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold represents a privileged heterocyclic core in modern medicinal chemistry, particularly in the discovery of targeted therapies. Its structural resemblance to the purine bases of ATP makes it an ideal framework for the design of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets for derivatives of this scaffold, with a primary focus on protein kinases implicated in oncology. We will delve into the rationale behind target selection, detail robust experimental workflows for target validation, and provide actionable protocols for researchers in the field of drug discovery and development.
The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design
The pyrazolo[3,4-b]pyridine nucleus has garnered significant attention from medicinal chemists due to its versatile biological activities, most notably its potent anti-cancer properties.[1] This is largely attributed to its function as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of a vast array of protein kinases.[2] The strategic placement of a bromine atom at the 3-position and an amine group at the 5-position on the 1H-pyrazolo[3,4-b]pyridine core provides crucial vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.
Derivatives of the broader pyrazolopyridine class have demonstrated inhibitory activity against a multitude of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] This established precedent strongly suggests that novel derivatives of this compound are prime candidates for development as kinase-targeted therapeutics.
Prioritizing Potential Kinase Targets
Given the vastness of the human kinome, a rational approach to target prioritization is essential. Based on the literature for structurally related pyrazolopyridine compounds, the following kinase families represent the most promising starting points for investigation.
Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle
Rationale: CDKs are a family of serine/threonine kinases that are fundamental to the regulation of the cell cycle.[7] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[8] Several pyrazolo[3,4-b]pyridine derivatives have been reported as potent inhibitors of CDKs, particularly CDK1 and CDK2.[9][10]
Associated Signaling Pathway: The Cyclin E/CDK2 complex is a key driver of the G1/S phase transition.[11] Its activation leads to the phosphorylation of the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes necessary for DNA replication.[12][13] Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells with dysregulated cell cycle control.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
c-Met: A Key Driver of Metastasis
Rationale: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in embryogenesis and tissue repair.[14] However, dysregulated c-Met signaling is implicated in the progression of numerous cancers, promoting tumor growth, invasion, and metastasis.[4][5] The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent c-Met inhibitors.[3]
Associated Signaling Pathway: Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS/MAPK cascade (promoting proliferation) and the PI3K/AKT pathway (promoting cell survival).[6][14] Inhibition of c-Met can thus simultaneously block multiple oncogenic signals.
Caption: c-Met Signaling Pathway and Point of Inhibition.
VEGFR-2: A Central Regulator of Angiogenesis
Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF-A.[16][17] The pyrazolo[3,4-d]pyrimidine scaffold, a close analog of pyrazolo[3,4-b]pyridine, has been successfully employed to develop VEGFR-2 inhibitors.[5][6]
Associated Signaling Pathway: Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[18] This triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation and migration.[16] Inhibition of VEGFR-2 can therefore starve tumors of their blood supply.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflows for Target Validation
A multi-pronged approach employing both biochemical and cell-based assays is crucial for robust target validation.
Caption: Integrated Workflow for Target Validation.
Biochemical Assays: Direct Measurement of Target Interaction
3.1.1. Differential Scanning Fluorimetry (DSF) for Initial Binding Assessment
DSF is a high-throughput, cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[19] A ligand that binds to a protein will typically increase its melting temperature (Tm).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing the purified target kinase and a fluorescent dye (e.g., SYPRO Orange) in an appropriate buffer.
-
Compound Dispensing: Dispense the this compound derivatives from a compound library into a 96- or 384-well PCR plate.
-
Protein Addition: Add the protein-dye master mix to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. A significant positive shift in Tm in the presence of a compound indicates binding.[1]
3.1.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is the gold standard for measuring the thermodynamics of binding interactions.[3] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the purified target kinase and the derivative compound in the same buffer.
-
ITC Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat changes and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the thermodynamic parameters.[21]
3.1.3. In Vitro Kinase Inhibition Assay for Potency Determination
These assays measure the ability of a compound to inhibit the catalytic activity of the target kinase. The output is typically an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the target kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
| Assay | Primary Output | Key Advantage |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) Shift | High-throughput, low sample consumption |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry | Complete thermodynamic profile, label-free |
| In Vitro Kinase Inhibition Assay | IC50 | Direct measure of functional inhibition |
Cell-Based Assays: Validating Target Engagement and Phenotypic Effects
Cell-based assays are essential to confirm that a compound engages its target in a cellular context and elicits the desired biological response.[2]
3.2.1. Phospho-Protein Western Blot for Target Engagement
This technique is used to determine if a compound inhibits the phosphorylation of the target kinase or its downstream substrates in cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cell lines that overexpress the target kinase with varying concentrations of the derivative compound.
-
Cell Lysis: Lyse the cells and collect the protein extracts. Remember to include phosphatase inhibitors in the lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylated protein signal with increasing compound concentration indicates target engagement.
3.2.2. Cell Cycle Analysis by Flow Cytometry
This assay is particularly relevant for CDK inhibitors and is used to assess the effect of a compound on cell cycle progression.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the compound for a specified time.
-
Cell Fixation: Harvest and fix the cells, typically with cold ethanol.[23]
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). RNase treatment is necessary to avoid staining of RNA.[24]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[25]
3.2.3. Apoptosis Assay by Annexin V Staining
This assay determines if the compound induces programmed cell death (apoptosis) in cancer cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the compound.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and a viability dye like propidium iodide (PI).[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[26]
| Assay | Primary Output | Biological Question Answered |
| Phospho-Protein Western Blot | Change in protein phosphorylation | Does the compound inhibit the target in a cellular environment? |
| Cell Cycle Analysis | Percentage of cells in G0/G1, S, G2/M | Does the compound induce cell cycle arrest? |
| Apoptosis Assay | Percentage of apoptotic and necrotic cells | Does the compound induce programmed cell death? |
Conclusion and Future Directions
The this compound scaffold holds immense promise for the development of novel kinase inhibitors. A systematic approach to target identification and validation, as outlined in this guide, is paramount for the successful progression of drug discovery programs. By prioritizing biologically relevant kinase targets and employing a suite of robust biochemical and cell-based assays, researchers can efficiently identify and characterize potent and selective therapeutic candidates. Future efforts should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as comprehensive in vivo studies to evaluate their efficacy and safety profiles.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Isothermal titration calorimetry in drug discovery. PubMed.
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Targeting the c-Met Signaling P
- c-MET. AbbVie Science.
- Targeting the c-Met signaling p
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed.
- (PDF) Targeting the c-Met Signaling Pathway in Cancer.
- An overview of the c-MET signaling p
- Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Scribd.
- The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Semantic Scholar.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- [Detection of protein-protein interactions by FRET and BRET methods]. PubMed.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC.
- Western blot for phosphoryl
- Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SpringerLink.
- Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. PMC.
- Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions. Revvity.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science.
- Cyclin E/Cdk2. Wikipedia.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. JoVE.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Assaying cell cycle st
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Cell-based Kinase Assays. Profacgen.
- Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)...
- Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Protein Stable.
- Cell-based test for kinase inhibitors. INiTS.
- Cell Cycle Analysis by Flow Cytometry. YouTube.
- Spotlight: Cell-based kinase assay form
- Fluorescence labeling-based differential scanning fluorimetry, an effective method for protein thermal stability and protein-compound binding analysis. PubMed.
- CDK Signaling Pathway.
- Western Blot Analysis of Phosphoryl
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Bio-Rad.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Isothermal Titration Calorimetry (ITC).
- Summary scheme describing Cdk2-cyclin E interactions involved in cell...
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. PLOS.
- Cdk-cyclin complex markers. Abcam.
Sources
- 1. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cdk-cyclin complex markers | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 12. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. c-MET [stage.abbviescience.com]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. youtube.com [youtube.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to interact with a wide range of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics. The ability to functionalize this scaffold with precision is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents onto the pyrazolo[3,4-b]pyridine framework.[1][2]
This document provides a comprehensive guide for performing the Suzuki coupling reaction on 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but also the underlying scientific rationale for the experimental choices, potential challenges, and troubleshooting strategies, particularly addressing the nuances of working with nitrogen-rich heterocyclic compounds.
Understanding the Challenges: The Role of Nitrogen Heterocycles in Suzuki Coupling
While the Suzuki-Miyaura coupling is a powerful synthetic tool, its application to nitrogen-containing heterocycles like this compound is not without its challenges. The lone pair of electrons on the pyridine and pyrazole nitrogen atoms, as well as the amino group, can coordinate with the palladium catalyst.[3] This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial to mitigate these effects and ensure a successful transformation.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a recommended starting point and may require optimization for specific boronic acids. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store at room temperature.[4] |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos) | Catalyst Grade | Commercially Available | |
| Base (e.g., K₃PO₄ or Cs₂CO₃) | Anhydrous | Commercially Available | |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | Anhydrous/Degassed | Commercially Available | |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Commercially Available | |
| Silica Gel | For Flash Chromatography | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | |
| Schlenk flask or microwave vial | - | - | |
| Magnetic stir bar | - | - | |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
Safety and Handling Precautions
-
This compound and its derivatives are for research and development use only. Not for medicinal, household, or other uses.[5]
-
Handle with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[6]
-
Wear appropriate PPE. This includes chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Work in a well-ventilated area, preferably a fume hood.[6]
-
In case of contact, wash the affected area with soap and plenty of water. If inhaled, move to fresh air.[5]
-
Consult the Safety Data Sheet (SDS) for the specific reagents used for detailed safety information.[5][6][7]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[1][3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[1][3] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst system like XPhosPdG2/XPhos).[8][9]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[1][3] Alternatively, for microwave-assisted reactions, heat to a suitable temperature (e.g., 135 °C) for a shorter duration.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours for conventional heating or 30-60 minutes for microwave heating.[9][10]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[10]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridin-5-amine.[10]
Sources
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Introduction: Unlocking Novel Chemical Space in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in modern medicinal chemistry.[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of diverse amine-containing molecules.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, highly functionalized building block: 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. By leveraging this powerful catalytic method, researchers can efficiently access a wide array of novel substituted pyrazolopyridines, thereby expanding the chemical space for drug discovery and development.
Mechanism and Key Considerations for this compound
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][7] The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[6]
When applying this reaction to this compound, several substrate-specific factors must be carefully considered to ensure a successful outcome:
-
Catalyst Poisoning: The presence of the pyridine nitrogen in the pyrazolo[3,4-b]pyridine core introduces a potential challenge. This nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of sterically bulky phosphine ligands is crucial to mitigate this effect by shielding the palladium and favoring the desired catalytic cycle.[5]
-
Competing Nucleophilicity: The substrate contains a free amino group at the 5-position. While the primary target for amination is the C-Br bond at the 3-position, the existing amino group could potentially participate in side reactions, such as self-coupling or reaction with another molecule of the aryl bromide. Careful selection of reaction conditions, particularly the base and temperature, is necessary to favor the desired intermolecular amination.
-
Solubility: The starting material and the resulting aminated products may have limited solubility in common organic solvents. Choosing an appropriate solvent system is critical for maintaining a homogeneous reaction mixture and facilitating efficient catalysis.
-
Base Selection: The choice of base is paramount. It must be strong enough to deprotonate the incoming amine without causing undesired side reactions with the functional groups on the pyrazolopyridine core.[1][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.[7]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction parameters may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)[9]
-
Base (e.g., NaOtBu or LHMDS, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base, followed by this compound.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Finally, add the amine coupling partner to the reaction mixture.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.[10]
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Process Optimization and Troubleshooting
For challenging substrates or to improve reaction efficiency, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for optimization strategies.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[11] | Different ligands offer varying steric and electronic properties that can improve catalyst stability and activity for specific substrates.[5] |
| Base | NaOtBu | Try other strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or LHMDS.[6] | The basicity and solubility of the base can significantly impact the reaction rate and compatibility with functional groups.[1][8] |
| Solvent | Toluene | Screen other anhydrous, degassed solvents such as dioxane, THF, or a mixture thereof. | Solvent polarity can influence the solubility of reactants and the stability of catalytic intermediates. |
| Temperature | 100 °C | Vary the temperature between 80 °C and 120 °C. | Higher temperatures can increase reaction rates but may also lead to side reactions like hydrodehalogenation. |
| Concentration | 0.1 M | Adjust the concentration between 0.05 M and 0.5 M. | Higher concentrations can accelerate bimolecular reactions, but may also lead to solubility issues. |
Common Troubleshooting Scenarios:
-
Low Conversion:
-
Issue: Incomplete reaction.
-
Solution: Increase reaction time, temperature, or catalyst/ligand loading. Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly.
-
-
Formation of Side Products:
-
Issue: Hydrodehalogenation (replacement of bromine with hydrogen) or self-coupling of the starting material.
-
Solution: Lower the reaction temperature. Screen different ligands that may suppress these side pathways.
-
-
No Reaction:
-
Issue: Catalyst deactivation.
-
Solution: Ensure a strictly inert atmosphere. Use a different, more robust palladium precatalyst or ligand. Check the purity of the starting materials.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of novel derivatives. By carefully considering the unique characteristics of this substrate and systematically optimizing the reaction conditions, researchers can overcome potential challenges and achieve high yields of the desired products. This powerful synthetic tool will undoubtedly continue to play a pivotal role in advancing drug discovery programs centered around the versatile pyrazolo[3,4-b]pyridine scaffold.
References
- Ylva Sunesson, Elaine Limé, Sten O. Nilsson Lill, Rebecca E. Meadows, Per-Ola Norrby. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Zheng-Hui Guan, Zhi-Yuan Geng, Jian-Wu Wang, Zhen-Hua Li, Duo-Sheng Wang, Wen-Bin Yi. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). Molecules, 23(11), 2787. [Link]
- Various Authors. (n.d.).
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- Chemistry LibreTexts. (2023).
- Sourav Sekhar Bera, Greta Utecht-Jarzyńska, Shiyi Yang, Michal Szostak. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- Justyna M. Jurek, Kostiantyn V. Opushko, Pavlo V. Solntsev, Dmytro S. Yushchenko, Borys V. Vashchenko, Oleksandr V. Hryshchouk, Dmytro V. Volyniuk, Juozas V. Grazulevicius, Mykhailo V. Vovk. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036–18048. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5038. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- David S. Surry, Stephen L. Buchwald. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry – A European Journal, 28(4), e202103341. [Link]
- Rubén S. Ramón, Thomas C. T. O. M. B. de Feijter, Adriaan J. Minnaard. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14128-14143. [Link]
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(8), e1900066. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. entegris.com [entegris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Introduction: The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3][4] Its structure, representing a fusion of pyrazole and pyridine rings, is a key pharmacophore in a multitude of biologically active agents, including kinase inhibitors, anticancer therapeutics, and antienteroviral compounds.[5] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and fine-tuning pharmacological properties in drug development campaigns.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a versatile and strategically important building block for the synthesis of libraries of substituted pyrazolopyridines. The bromine atom at the C3 position serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The presence of the 5-amino group offers a point for further derivatization and can also influence the electronic properties of the heterocyclic system, impacting its reactivity in cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. The methodologies discussed herein are based on established principles of cross-coupling chemistry and draw from protocols for structurally related heterocyclic systems. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.[6] The general catalytic cycle for these reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The coupling partner (e.g., an organoboron reagent, alkyne, or alkene) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and must be carefully optimized for each specific substrate. For a substrate like this compound, the presence of the amino group and the nitrogen atoms in the bicyclic core can influence the catalytic cycle, potentially through coordination to the palladium center. Therefore, the selection of bulky, electron-rich ligands is often beneficial to promote the desired reductive elimination step and prevent catalyst inhibition.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and hetero-biaryl compounds.[7][8] This reaction couples an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices for this compound
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective for heterocyclic substrates.[7] Pre-formed palladium complexes, known as precatalysts, can also be used to ensure efficient generation of the active Pd(0) species.[9]
-
Base: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of (Hetero)aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-95 | [7] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 80-98 | [9] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 70-90 | [10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[11][12][13][14][15] This reaction is particularly valuable for synthesizing substituted anilines and related compounds, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices for this compound
-
Catalyst System: Highly active catalysts are often required for the amination of electron-rich and heterocyclic halides. Systems based on bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or Josiphos in combination with a palladium source are frequently employed.[16]
-
Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically necessary to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most common method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[17][18][19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Causality Behind Experimental Choices for this compound
-
Catalyst System: A standard Sonogashira catalyst system consists of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[21] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used to act as both a base and a solvent in some cases.
-
Solvent: A variety of solvents can be used, including DMF, THF, and acetonitrile.
Detailed Protocol for Sonogashira Coupling
This is a representative protocol and may require adjustments based on the specific terminal alkyne used.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C as needed, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
Heck Coupling: Vinylation of the Pyrazolopyridine Core
The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, providing a powerful method for the vinylation of aromatic and heteroaromatic rings.[22]
Causality Behind Experimental Choices for this compound
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a commonly used palladium source, often in combination with a phosphine ligand like PPh₃ or P(o-tolyl)₃.
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often employed to facilitate the reaction at elevated temperatures.
Detailed Protocol for Heck Coupling
This protocol is a general procedure and may need to be optimized for different alkene coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of this compound as a versatile intermediate in palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways from a key intermediate.
Generalized Catalytic Cycle
The following diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: A typical palladium cross-coupling catalytic cycle.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse libraries of substituted pyrazolopyridines. The palladium-catalyzed cross-coupling reactions outlined in this guide provide robust and versatile methods for the functionalization of this important heterocyclic core. While the provided protocols are based on sound chemical principles and examples from closely related systems, it is crucial for researchers to perform their own optimization of reaction conditions to achieve the best possible outcomes for their specific substrates and coupling partners. Careful consideration of the catalyst, ligand, base, and solvent system will be key to successfully leveraging the synthetic potential of this versatile intermediate in the pursuit of novel chemical entities for drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
- Caddick, S., et al. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Donaire-Arias, A., et al. (2022).
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Wikipedia. (2024).
- Xing, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6443.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Wikipedia. (2024). Sonogashira coupling. Wikipedia.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405.
- Li, J. H., et al. (2007). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. The Journal of Organic Chemistry, 72(23), 8967–8972.
- Donaire-Arias, A., et al. (2022).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Donaire-Arias, A., et al. (2022).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Request PDF.
- Sirijaraensre, J., et al. (2024).
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. (n.d.). Semantic Scholar.
- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (n.d.).
- 3-Bromo-1h-pyrazolo[3, 4-b]pyridin-5-amine, min 95%, 1 gram. (n.d.).
- J&K Scientific. (n.d.). This compound | 1186608-71-8.
- Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Donaire-Arias, A., et al. (2022).
- Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. (n.d.).
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1450.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0.
- Lab Pro Inc. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 5G - B4630-5G.
- Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, (21), 2037.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dau.url.edu [dau.url.edu]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Reaction [organic-chemistry.org]
microwave-assisted synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Need for Greener Synthesis
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases makes it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] Consequently, derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4] Specifically, their role as inhibitors for targets like Tropomyosin receptor kinases (TRKs) underscores their therapeutic potential.[5]
The introduction of a bromine atom at the C3-position of the pyrazole ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
Traditional synthetic methods for constructing these scaffolds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to moderate yields and significant environmental waste.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[8] By utilizing direct energy transfer to polar molecules, microwave irradiation dramatically accelerates reaction rates, improves yields, and often allows for solvent-free conditions or the use of environmentally benign solvents like water or ethanol.[9][10] This application note provides a detailed protocol for the efficient, , designed for researchers in drug development seeking rapid and sustainable synthetic routes to novel therapeutics.
The Rationale for Microwave Synthesis: Mechanism and Advantages
Microwave synthesis is not merely faster heating; it is a fundamentally different energy transfer mechanism compared to conventional conductive heating.[11] The core principles are:
-
Dipolar Polarization: Polar molecules or intermediates in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates friction, leading to intense, uniform, and rapid internal heating (volumetric heating).[12][13]
-
Ionic Conduction: If ions are present (e.g., catalysts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat efficiently.[10]
This direct energy coupling provides several key advantages for the synthesis of pyrazolo[3,4-b]pyridines:
-
Rate Acceleration: Reactions that take hours or days using conventional reflux can often be completed in minutes.[14] For multi-component reactions (MCRs), this rapid heating can minimize the formation of side products that may arise from prolonged reaction times.[4]
-
Increased Yields and Purity: The uniform and rapid heating minimizes thermal decomposition of reactants and products, often leading to cleaner reaction profiles and higher isolated yields.[15]
-
Energy Efficiency: Since only the reaction mixture is heated and not the vessel itself, MAOS is significantly more energy-efficient than using an oil bath or heating mantle.[9]
-
Green Chemistry Alignment: The efficiency of MAOS facilitates the use of greener solvents (like ethanol or water) or even solvent-free conditions, drastically reducing the environmental footprint of the synthesis.[5]
Synthetic Strategy Overview
A direct, one-pot synthesis of the target 3-bromo compounds is challenging. A more robust and versatile approach involves a two-stage strategy that leverages the power of microwave assistance in both steps.
-
Stage 1: Synthesis of the Key Intermediate. A 3-aryl-1H-pyrazol-5-amine is first regioselectively brominated at the C4-position using N-Bromosuccinimide (NBS) under microwave irradiation. This provides the critical 4-bromo-3-aryl-1H-pyrazol-5-amine intermediate.
-
Stage 2: Microwave-Assisted Pyridine Ring Annulation. The brominated pyrazole intermediate undergoes a Hantzsch-type three-component cyclocondensation with a substituted aldehyde and an active methylene compound (e.g., ethyl cyanoacetate) to construct the substituted pyridine ring, yielding the final this compound derivative.
This strategy is highly modular, allowing for diversification at three points (R¹, R², and R³) by varying the starting pyrazole, aldehyde, and active methylene compound, respectively.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: 3-Aryl-1H-pyrazol-5-amines, N-Bromosuccinimide (NBS), various aromatic/aliphatic aldehydes, ethyl cyanoacetate (or malononitrile), ammonium acetate, ethanol (absolute), ethyl acetate, hexane. All reagents should be of analytical grade or higher.
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), appropriate microwave reaction vessels with stir bars, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel, 230-400 mesh), NMR spectrometer, and mass spectrometer.
Safety Precaution: Microwave synthesis should be performed in a well-ventilated fume hood. The reaction vessels are sealed and can build up significant pressure. Always use a dedicated microwave reactor with calibrated temperature and pressure sensors. Never use a domestic microwave oven.
Protocol 1: Microwave-Assisted Bromination of 3-Aryl-1H-pyrazol-5-amine
This protocol is adapted from methodologies involving microwave-assisted halogenation of pyrazole cores.[16][17]
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 159 mg).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg) and anhydrous Tetrahydrofuran (THF) (4 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150°C for 2 hours with continuous stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Quenching and Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane) to afford 4-bromo-3-phenyl-1H-pyrazol-5-amine as a solid. The yield is typically in the range of 70-85%.
Causality Insight: The use of microwave irradiation significantly accelerates the bromination process. THF is an excellent solvent as it has a moderate dielectric constant, allowing it to heat efficiently under microwave conditions while effectively solubilizing the reactants.[16] NBS is a safe and effective source of electrophilic bromine for this transformation.[17]
Protocol 2: Microwave-Assisted Three-Component Synthesis of the Pyrazolo[3,4-b]pyridine Core
This protocol is a modified Hantzsch-type synthesis, a robust method for pyridine ring formation, adapted for microwave conditions.[2][4][14]
-
Vessel Preparation: In a 10 mL microwave reaction vessel with a stir bar, combine 4-bromo-3-phenyl-1H-pyrazol-5-amine (from Protocol 1) (1.0 mmol, 238 mg), a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 141 mg), and ethyl cyanoacetate (1.0 mmol, 113 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (5 mL) and ammonium acetate (1.5 mmol, 116 mg).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140°C for 20 minutes with stirring.
-
Product Precipitation and Isolation: After cooling, the product often precipitates from the ethanol solution. If so, collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography (eluent: 40-60% ethyl acetate in hexane) to yield the desired 3-bromo-4-(4-chlorophenyl)-6-ethoxycarbonyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine .
Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the aminopyrazole. Subsequent cyclization and aromatization (via oxidation, for which ammonium acetate can facilitate) yield the stable pyridine ring.[2] Microwave heating drives all these steps to completion in a fraction of the time required by conventional heating.
Caption: Simplified mechanism for pyridine ring formation.
Data Presentation: Scope of Derivatives
The modularity of this synthetic strategy allows for the creation of a diverse library of compounds by varying the aldehyde (R²) and the active methylene component (R³).
| Entry | R¹ Substituent (on Pyrazole) | R² Substituent (from Aldehyde) | R³ Substituent (from Active Methylene) | Typical Time (min) | Expected Yield (%) |
| 1 | Phenyl | 4-Chlorophenyl | -COOEt | 20 | 85-92 |
| 2 | Phenyl | 4-Methoxyphenyl | -COOEt | 20 | 88-95 |
| 3 | Phenyl | 2-Naphthyl | -COOEt | 25 | 82-89 |
| 4 | Phenyl | Thiophene-2-carbaldehyde | -COOEt | 20 | 80-87 |
| 5 | Phenyl | 4-Chlorophenyl | -CN | 15 | 90-96 |
| 6 | Phenyl | 4-Methoxyphenyl | -CN | 15 | 91-97 |
Yields and times are estimated based on similar microwave-assisted Hantzsch syntheses reported in the literature.[4][14]
Conclusion
This application note details a robust, efficient, and modular two-stage protocol for synthesizing this compound derivatives. By leveraging the principles of microwave-assisted organic synthesis, this method dramatically reduces reaction times from hours to minutes while providing excellent yields and high product purity. This approach aligns with the principles of green chemistry by minimizing energy consumption and facilitating the use of safer solvents. The synthetic handles incorporated into the final products make them ideal candidates for further elaboration in drug discovery programs, enabling the rapid exploration of chemical space around this highly valuable pharmacological scaffold.
References
- Zheng, C., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
- Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Díaz-Ortiz, A., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron.
- Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal.
- Lidström, P., et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron.
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Soni, R., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research.
- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews.
- Sharma, R., et al. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Mogilaiah, K., et al. (2007). Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry.
- Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank.
- Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
- Abdel-Aziz, H. A., et al. (2014). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry.
- Tigreros, A., & Quiroga, J. (2022). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.
- Wang, T., et al. (2017). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
- Liu, K., et al. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Kaczor, A. A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
- PubChem. (n.d.). 1-(4-Bromophenyl)pyrazolo[3,4-b]pyridin-5-amine.
- ChemBK. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- OUCI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. beilstein-archives.org [beilstein-archives.org]
Application Note: A Practical Guide to the Synthesis of TRK Inhibitors Leveraging the 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Scaffold
Abstract
Tropomyosin receptor kinases (TRKs) have emerged as critical therapeutic targets in oncology, particularly in tumors harboring NTRK gene fusions. The development of potent and selective TRK inhibitors is a key focus of modern drug discovery. This guide provides a detailed technical overview and practical protocols for the synthesis of TRK inhibitors utilizing the versatile 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine intermediate. This scaffold serves as a foundational building block, offering strategic vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. We will explore the scientific rationale behind its use, present a detailed synthetic workflow, and provide step-by-step protocols for key palladium-catalyzed cross-coupling reactions, which are instrumental in constructing these complex molecules.
Scientific Background & Rationale
The TRK Signaling Pathway: A Key Oncogenic Driver
The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, these receptors play crucial roles in the development and function of the nervous system upon binding their neurotrophin ligands.[2][3] However, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the expression of chimeric TRK proteins with constitutively active kinase domains.[1] This ligand-independent activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][4][5] Uncontrolled activation of these pathways is a potent oncogenic driver in a wide array of adult and pediatric solid tumors.[1]
The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib has validated this pathway as a prime therapeutic target.[6][7][8] These inhibitors are designed to compete with ATP in the kinase domain, effectively shutting down the aberrant signaling cascade and inducing tumor regression.
Figure 1: Simplified TRK Signaling Pathway in Cancer.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors due to its structural resemblance to the adenine core of ATP.[9][10] This allows it to act as an effective "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of kinases.
The specific intermediate, This compound (1) , offers two orthogonal points for chemical modification:
-
The C3-Bromine: This position is an ideal handle for introducing diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13][14] This allows for the installation of various aryl or heteroaryl groups that can occupy the solvent-front region of the kinase pocket, enhancing potency and modulating selectivity.
-
The C5-Amine: This primary amine is a versatile nucleophile, perfectly positioned for derivatization into amides, ureas, or sulfonamides. These functional groups can form additional interactions with the kinase or be used to append solubilizing groups to fine-tune the molecule's physicochemical properties.
General Synthetic Workflow
The synthesis of TRK inhibitors from intermediate 1 generally follows a convergent strategy. The core scaffold is first elaborated at the C3 position, followed by functionalization of the C5-amine to complete the final molecule. This approach allows for the late-stage introduction of key structural motifs, facilitating the rapid generation of an analog library for structure-activity relationship (SAR) studies.
Figure 2: High-Level Synthetic Workflow.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| This compound | 1186608-71-8 | Commercially available | Starting material.[15] |
| Arylboronic Acid or Ester | Varies | Commercially available | Coupling partner for Suzuki reaction. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | Commercially available | Palladium catalyst for Suzuki coupling. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | ACS Grade or higher | Base for Suzuki coupling. |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent for Suzuki coupling. |
| Phenyl Chloroformate | 1885-14-9 | Commercially available | Reagent for urea formation. |
| (S)-3-Hydroxypyrrolidine | 100243-39-8 | Commercially available | Example amine for C5 derivatization. |
| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base for amine derivatization. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent for amine derivatization. |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts and halogenated solvents are hazardous; consult Safety Data Sheets (SDS) before use.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes a representative Suzuki-Miyaura reaction to install an aryl group at the C3 position of the pyrazolopyridine core. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis for their efficiency and functional group tolerance.[16][17][18][19]
Reaction Scheme:
(Image depicting the reaction of compound 1 with an arylboronic acid to form compound 3)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 ) (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (2 ) (1.2 eq), Sodium Carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting material.
-
Scientist's Note: The use of a protic co-solvent like water is often crucial for the transmetalation step in the Suzuki catalytic cycle. The catalyst, Pd(dppf)Cl₂, is chosen for its high efficiency in coupling heteroaryl halides and its stability.[20]
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the C3-arylated intermediate (3 ).
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Robust and effective for heteroaryl halide coupling. |
| Base | Na₂CO₃ or K₂CO₃ (2.5 eq) | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/Water (4:1) | Dioxane solubilizes organic components; water facilitates the catalytic cycle. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome the activation barrier for all steps in the catalytic cycle. |
| Typical Yield | 65-90% | Dependent on the steric and electronic properties of the boronic acid. |
Protocol 2: C5-Amine Derivatization to a Urea Moiety
This protocol details the conversion of the C5-amine into a urea, a common functional group in kinase inhibitors that often acts as a hydrogen bond donor. This two-step, one-pot procedure is analogous to the final steps in the synthesis of the TRK inhibitor Larotrectinib.[6][21][22][23]
Reaction Scheme:
(Image depicting the reaction of compound 3 to form the final urea product)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the C3-arylated intermediate (3 ) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Phosgene Equivalent: Add phenyl chloroformate (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours.
-
Scientist's Note: Phenyl chloroformate acts as a convenient and safer alternative to phosgene for forming an intermediate phenyl carbamate. This intermediate is reactive towards nucleophilic attack by the subsequent amine.
-
-
Monitoring: The formation of the phenyl carbamate intermediate can be monitored by LC-MS.
-
Amine Addition: Add the desired amine, for example, (S)-3-hydroxypyrrolidine (4 ) (1.2 eq), to the reaction mixture, followed by the dropwise addition of a hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete (typically 2-16 hours), as monitored by LC-MS.
-
Work-up: a. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Separate the organic layer, wash with water and brine, then dry over Na₂SO₄. c. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final TRK inhibitor (5 ).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Suzuki Reaction | Inactive catalyst; poor quality boronic acid; insufficient base; non-anhydrous solvent. | Use a fresh bottle of catalyst; check boronic acid purity; use freshly dried base and anhydrous solvents; degas thoroughly. |
| Debromination of Starting Material | Catalyst is too active or reaction time is too long. | Reduce catalyst loading; use a milder catalyst system (e.g., with different ligands); monitor the reaction closely.[13] |
| Incomplete Urea Formation | Insufficiently reactive carbamate intermediate; steric hindrance from the amine. | Allow the carbamate formation step to proceed longer; use a stronger, non-nucleophilic base; slightly increase the temperature. |
| Multiple Products/Side Reactions | Reaction temperature too high; reactive functional groups on coupling partners. | Lower the reaction temperature; protect sensitive functional groups on the boronic acid or amine before reaction. |
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel TRK inhibitors. The strategic positioning of its bromine and amine functionalities allows for efficient and modular construction of complex molecules through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to accelerate their discovery programs targeting the TRK signaling pathway.
References
- Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. PubMed. [Link][3]
- Segal, R. A. (2003). Signal Transduction by Trk Receptors. ScienceDirect. [Link][24]
- Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. [Link][5]
- Doucet, H., & Hierso, J. C. (2007).
- Thapa, B., et al. (2015). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry and Pharmaceutical Research. [Link][16]
- Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons. [Link][18]
- Vaidya, A., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][9][25]
- Amatu, A., et al. (2019). Inhibiting TRK Proteins in Clinical Cancer Therapy. MDPI. [Link][1]
- New Drug Approvals. (n.d.). Larotrectinib. New Drug Approvals. [Link][22]
- Google Patents. (2019). CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
- European Patent Office. (2024). PROCESS FOR PREPARING HIGH PURITY DEGREE LAROTRECTINIB. EPO. [Link][23]
- Martins, T. S., et al. (2022).
- Lense, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link][11][12][13][14][27]
- Wikipedia. (n.d.). Entrectinib. Wikipedia. [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 7. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 8. Entrectinib - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. calpaclab.com [calpaclab.com]
- 16. jocpr.com [jocpr.com]
- 17. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 22. newdrugapprovals.org [newdrugapprovals.org]
- 23. data.epo.org [data.epo.org]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[3,4-b]pyridine Core
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a three-dimensional framework ideal for creating specific and high-affinity interactions with biological targets. This core is present in a range of biologically active molecules and approved drugs, noted for activities including antidepressant, anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] A key application area is in the development of kinase inhibitors, where the scaffold can effectively mimic the hinge-binding motif of ATP.[5]
The immense therapeutic potential of this scaffold has driven the development of diverse synthetic methodologies.[3][4] Functionalization—the precise installation of various substituents at specific positions—is paramount. It allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).
This guide provides an in-depth overview of key functionalization strategies for the pyrazolo[3,4-b]pyridine core, focusing on the underlying chemical principles and providing actionable, field-proven protocols for researchers in drug development.
Understanding the Core's Reactivity
The pyrazolo[3,4-b]pyridine system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity.
-
Pyrazole Ring (N1, C3): The pyrazole moiety is generally more susceptible to electrophilic attack. The N1 position is the most common site for alkylation or arylation, a crucial handle for modulating solubility and target engagement. The C3 position can be functionalized through various methods, including lithiation or halogenation followed by cross-coupling.[6][7]
-
Pyridine Ring (C4, C5, C6): The pyridine ring is electron-deficient and thus more reactive towards nucleophiles, particularly when activated (e.g., by a halogen substituent). C-H activation and cross-coupling reactions are powerful tools for modifying these positions.
It is important to note that two main tautomeric forms exist: the 1H- and 2H-isomers. Theoretical calculations and experimental observations overwhelmingly show that the 1H-tautomer is significantly more stable, and thus is the predominant form addressed in synthetic strategies.[8]
Key Functionalization Strategies & Methodologies
The ability to selectively introduce substituents at various positions is critical for generating molecular diversity in a screening library. The following sections detail reliable and versatile strategies.
N1-Functionalization: The Primary Handle for SAR Exploration
The N1 position of the pyrazole ring is the most readily functionalized. The hydrogen at this position is weakly acidic and can be deprotonated with a mild base, allowing for subsequent reaction with an electrophile. This modification is fundamental in nearly all pyrazolo[3,4-b]pyridine-based drug discovery campaigns as it directly impacts kinase hinge-binding and physicochemical properties.
Common Applications:
-
Alkylation: Introduction of small alkyl groups to improve solubility and metabolic stability.
-
Arylation/Heteroarylation: Installation of (hetero)aryl groups to probe for additional binding pockets or to modulate electronic properties.
Protocol 1: General Procedure for N1-Alkylation
This protocol describes a standard procedure for attaching an alkyl halide to the N1 position.
Rationale: Cesium carbonate (Cs₂CO₃) is chosen as a mild and effective base that minimizes potential side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the nucleophilic anion reactive.
Reagents & Materials:
-
1H-Pyrazolo[3,4-b]pyridine substrate (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add the 1H-pyrazolo[3,4-b]pyridine substrate and anhydrous DMF (approx. 0.1 M concentration).
-
Add cesium carbonate to the stirring suspension.
-
Stir the mixture at room temperature for 20-30 minutes to ensure formation of the nucleophilic anion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature (or gently heat to 40-50 °C if the halide is less reactive) for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C3-Functionalization via Halogenation and Cross-Coupling
The C3 position is often a key vector for extending the molecule into solvent-exposed regions of a binding site. A robust method for its functionalization involves initial halogenation followed by a transition metal-catalyzed cross-coupling reaction.
Workflow:
-
Iodination: Introduction of an iodine atom at the C3 position. N-Iodosuccinimide (NIS) is a mild and highly effective iodinating agent for this transformation.[9]
-
Cross-Coupling: The resulting 3-iodo intermediate is a versatile substrate for a wide array of palladium- or copper-catalyzed cross-coupling reactions.
Protocol 2: Two-Step C3-Arylation (Iodination and Suzuki Coupling)
This protocol outlines the iodination of the core followed by a Suzuki-Miyaura coupling to install an aryl group.
Part A: C3-Iodination
Rationale: N-Iodosuccinimide (NIS) is an electrophilic source of iodine that selectively functionalizes the electron-rich C3 position of the pyrazole ring. DMF is a suitable solvent for this reaction.[9]
Reagents & Materials:
-
1H-Pyrazolo[3,4-b]pyridine substrate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the 1H-pyrazolo[3,4-b]pyridine substrate in DMF in a reaction vessel.
-
Add NIS in one portion.
-
Heat the mixture to 60 °C and stir for 12 hours or until starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
A precipitate will often form. Collect the solid by filtration, wash with water, and dry under vacuum. This 3-iodo intermediate is often pure enough for the next step without further purification.[9]
Part B: Suzuki-Miyaura Cross-Coupling
Rationale: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. Pd(dppf)Cl₂ is a robust catalyst, and a carbonate base is typically sufficient. The choice of solvent (e.g., dioxane/water) is crucial for facilitating both the organic and inorganic components of the reaction.
Reagents & Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)
-
Reaction vessel, condenser, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a reaction vessel, add the 3-iodo substrate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring for completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the C3-arylated product.
C-H Functionalization: A Modern Approach
Direct C-H functionalization is a highly atom-economical and efficient strategy that avoids the need for pre-functionalized starting materials (like halides). While synthetically challenging, methods are emerging for the selective C-H activation of the pyrazolo[3,4-b]pyridine core, often directed by a group at the N1 position. Iridium-catalyzed borylation is one such powerful technique.[6]
This tandem borylation/Suzuki coupling approach allows for the direct conversion of a C-H bond to a C-C bond in a sequential, often one-pot, manner.[6]
Data Summary: Comparison of Functionalization Methods
The choice of functionalization strategy depends on the desired substituent, available starting materials, and tolerance of other functional groups on the molecule.
| Position | Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| N1 | Alkylation/Arylation | Base (Cs₂CO₃, K₂CO₃), Electrophile | 70-95% | High yielding, reliable, wide scope | Requires an available N-H |
| C3 | Halogenation + Cross-Coupling | NIS/NBS; Pd/Cu catalysts | 50-85% (2 steps) | Highly versatile, vast library of coupling partners | Two-step process, potential for metal contamination |
| C3 | C-H Borylation + Coupling | Ir-catalyst, B₂pin₂; Pd-catalyst | 45-70% (tandem) | Atom economical, avoids pre-functionalization | Catalyst sensitive, may have regioselectivity issues |
| C5 | Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base | 60-90% | Excellent for C-N bond formation | Requires a halogen at C5 |
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine core remains a scaffold of high interest in medicinal chemistry. Mastery of its functionalization is key to unlocking its full potential. While traditional methods like N-alkylation and halogenation/cross-coupling remain workhorse reactions, modern approaches such as direct C-H activation are continually expanding the synthetic toolbox.[6] These advanced methods reduce step counts and improve efficiency, accelerating the discovery of novel therapeutics for a wide range of diseases.[1][3][4]
References
- El-Sayed, N. N., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Al-Azmi, A., & Elguero, J. (2022).
- Al-Azmi, A., & Elguero, J. (2022).
- El-Sayed, N. N., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
- Unknown Author. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]
- Nikolaou, A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4233. [Link]
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1376. [Link]
- Unknown Author. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1376. [Link]
- Chen, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438. [Link]
- Unknown Author. (2020). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- El-Sayed, N. N., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
- El-Sayed, N. N., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab. [Link]
- Unknown Author. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34603-34608. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34603-34608. [Link]
- Unknown Author. (2012). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.
- Al-Azmi, A., & Elguero, J. (2022).
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Application Notes and Protocols for the Purification of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract
This document provides a comprehensive guide to the purification of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a critical heterocyclic intermediate in pharmaceutical synthesis. Recognizing the compound's pivotal role in drug development, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern the choice and optimization of purification strategies. We present detailed, field-proven protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC), complete with troubleshooting guides and data presentation to empower researchers in their daily work.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors for therapeutic use.[1][2] The presence of impurities—such as starting materials, reagents, or side-products—can lead to low yields, complex downstream purification challenges, and potentially altered biological activity in the final compound. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of synthetic success.
The molecular structure, featuring a basic amine group, a pyrazole ring, and a pyridine ring, imparts specific physicochemical properties that must be expertly managed during purification. This guide provides the strategic framework for selecting and executing the appropriate purification technique based on the scale of the synthesis and the desired final purity.
Physicochemical Properties and Their Impact on Purification Strategy
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.
-
Structure: this compound
-
Likely Physical State: As a heterocyclic amine with significant aromatic character and potential for intermolecular hydrogen bonding, it is expected to be a solid at room temperature. A closely related analog, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a white to light yellow crystalline powder with a high melting point of 350°C, suggesting good thermal stability.[3][4]
-
Polarity and Solubility: The presence of the amine and nitrogen-rich heterocyclic system makes the molecule polar. Its solubility will likely be low in non-polar solvents (e.g., hexanes) and moderate in polar aprotic (e.g., ethyl acetate, dichloromethane) and polar protic solvents (e.g., methanol, ethanol).
-
Acidity/Basicity: The pyridine and amine functionalities confer basic properties. This is a critical consideration for silica gel chromatography, as the acidic nature of silica can lead to strong, undesirable interactions.
These properties dictate that techniques like recrystallization, normal-phase chromatography with a modified mobile phase, or reversed-phase chromatography are the most suitable approaches.
Purification Workflow: A Strategic Overview
The choice of purification method depends on the initial purity of the crude product and the final purity requirement. A typical workflow involves a primary bulk purification followed by a final polishing step if ultra-high purity is needed.
Caption: General purification strategy for this compound.
Method 1: Recrystallization
Recrystallization is the most cost-effective and scalable method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures. It is an excellent choice when the crude material has relatively high purity (>85%) and good crystalline properties.
Principle of Operation
The core principle is to dissolve the crude product in a minimum amount of a suitable hot solvent, in which the product has high solubility at elevated temperatures but low solubility at cooler temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
Protocol: Solvent Screening and Execution
-
Solvent Screening: In parallel on a small scale (~10-20 mg), test a range of solvents to find an appropriate system. A good solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling.
| Solvent System | Observation at 25°C | Observation at Reflux | Crystal Formation on Cooling | Recommendation |
| Isopropanol | Sparingly soluble | Soluble | Good | Promising |
| Ethanol | Sparingly soluble | Soluble | Good | Promising |
| Acetonitrile | Soluble | Very Soluble | Poor recovery | Use as "good" solvent in co-solvent system |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair | Possible |
| Water | Insoluble | Insoluble | N/A | Use as anti-solvent |
| Toluene | Insoluble | Sparingly soluble | N/A | Not suitable |
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal.[5] Re-heat to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling can be enhanced by placing the flask in an ice bath.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is supersaturated; cooling is too rapid; melting point of compound is lower than boiling point of solvent. | Add a small amount of hot solvent to redissolve the oil, then cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[5] |
| No Crystals Form | Too much solvent was used; compound is highly soluble even at low temperatures. | Evaporate some of the solvent to increase concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexanes) dropwise until turbidity persists. |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent. | Reduce the volume of the mother liquor by evaporation and cool again for a second crop of crystals (may require re-purification).[5] Ensure the flask is thoroughly cooled before filtration. |
Method 2: Flash Column Chromatography
Flash chromatography is a versatile technique for separating compounds with different polarities. For this compound, its basic nature requires special consideration to achieve good separation on standard silica gel.
Principle of Operation & The Challenge of Basic Amines
The separation occurs based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase. However, the free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with or even protonate basic amines. This leads to significant peak tailing (streaking) or irreversible adsorption of the product onto the column.[5]
The solution is to neutralize the stationary phase by adding a small amount of a basic modifier to the mobile phase.
Protocol: Base-Modified Eluent System
-
TLC Analysis and Solvent System Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes. To counteract the basicity of the amine, add 0.5-1% of triethylamine (TEA) or aqueous ammonia to the mobile phase. The ideal system should give the product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column uniformly to avoid cracks or channels.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM). Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides superior resolution.
-
Elution: Start the elution with the mobile phase. If a gradient is needed, gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of Methanol in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The residual triethylamine is volatile and will be removed during this process.
Troubleshooting Column Chromatography
Caption: Decision-making workflow for troubleshooting common column chromatography issues.
Method 3: Preparative HPLC (Prep HPLC)
For achieving the highest possible purity (>99%), essential for pharmaceutical applications, preparative HPLC is the gold standard.[6][7][8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[9]
Principle of Operation: Reversed-Phase HPLC
Given the polar nature of the target compound, reversed-phase HPLC is the most appropriate method. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The compound is retained on the column and elutes based on its hydrophobicity. Adding an acid modifier (e.g., 0.1% trifluoroacetic acid - TFA, or formic acid) to the mobile phase is standard practice. It protonates basic sites on the molecule, ensuring sharp, symmetrical peaks and reproducible retention times.
Protocol: Analytical Method Development to Preparative Scale-Up
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system with a C18 column.
-
Mobile Phase: Start with a gradient of Water (A) and Acetonitrile (B), both containing 0.1% TFA. A typical gradient might be 10% B to 90% B over 15 minutes.
-
Detection: Monitor the elution using a UV detector, selecting a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Optimization: Adjust the gradient to ensure the product peak is well-resolved from impurities and has a reasonable retention time.
-
-
Scale-Up Calculation: Once the analytical method is optimized, scale it up for the preparative column. The flow rate and sample load are increased proportionally to the column's cross-sectional area.
-
Sample Preparation and Injection: Dissolve the crude or partially purified material in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the initial mobile phase composition). Ensure the solution is filtered to remove particulates. Inject the solution onto the preparative HPLC system.
-
Fraction Collection: Use an automated fraction collector to collect the eluent in separate vials or tubes as the product peak elutes.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Product Recovery: Combine the pure fractions. The acetonitrile can be removed via rotary evaporation. The remaining aqueous solution containing the product as a TFA salt can then be lyophilized (freeze-dried) to yield a fluffy solid. Alternatively, the solution can be basified (e.g., with NaHCO₃) and the free-base product extracted with an organic solvent like ethyl acetate.
Typical Preparative HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18, 10 µm particle size | Standard for reversed-phase purification of small molecules. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Polar solvent. TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. |
| Gradient | Optimized based on analytical run (e.g., 10-70% B) | Ensures good separation between the product and impurities. |
| Flow Rate | Scaled to column diameter (e.g., 20-50 mL/min) | Maintains separation efficiency at a larger scale. |
| Detection | UV at 254 nm or other suitable wavelength | Monitors the elution of the compound. |
| Sample Load | 50-500 mg (depends on column size) | Maximizes throughput without compromising resolution. |
Conclusion
The purification of this compound can be successfully achieved through a variety of techniques. The optimal method is determined by the initial purity, the required final purity, and the scale of the reaction. For bulk purification, a well-optimized recrystallization or a base-modified flash chromatography system offers an excellent balance of efficiency and cost. For applications demanding the highest standards of purity, such as in late-stage drug development, preparative reversed-phase HPLC is the definitive technique. By understanding the chemical principles behind each method and anticipating challenges, researchers can confidently and efficiently isolate this valuable intermediate.
References
- Vertex AI Search Result, based on 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine properties.
- Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Shimadzu Corporation. (n.d.). Preparative HPLC Systems.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Neue, U. D., & Gritti, F. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (2016).
- Google Patents. (1991). EP0104522B1 - New pyrazolo(3,4-b)
- Marjani, A. P., et al. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives....
- BenchChem. (2025).
- Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
- ResearchGate. (n.d.).
- Google Patents. (2008). Pyrazolo[3,4-B] Pyridine Compounds and Their Use as Pde4 Inhibitors.
- MDPI. (n.d.).
- PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- ACS Publications. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Journal of Agricultural and Food Chemistry. (n.d.). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview.
- Journal of Chemical Educ
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
- Common Organic Chemistry. (n.d.). Substitution (Br)
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- JACS Au. (2026).
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines....
- BLDpharm. (n.d.). 1934583-81-9|3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
- PubMed. (2012).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. labproinc.com [labproinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural features and ability to modulate various biological targets have established it as a cornerstone in the development of novel therapeutics.[1][2][3] Compounds bearing this nucleus have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Furthermore, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various kinases, such as Mps1, making them promising candidates for targeted cancer therapy.[5]
The growing demand for rapid access to structurally diverse libraries of these compounds for high-throughput screening has driven the development of efficient and sustainable synthetic methodologies. Among these, one-pot multicomponent reactions (MCRs) have emerged as a particularly powerful strategy.[6][7][8] MCRs offer numerous advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and the ability to generate complex molecules from simple starting materials in a single operation.[6][8] This guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of substituted pyrazolo[3,4-b]pyridines, with a focus on a microwave-assisted approach that exemplifies the principles of green chemistry.[6][7][9]
Reaction Mechanism: A Stepwise Look at the Molecular Assembly
The one-pot synthesis of pyrazolo[3,4-b]pyridines typically proceeds through a domino sequence of reactions, where the product of one step serves as the substrate for the next without the need for isolating intermediates. A commonly accepted mechanism for the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) is initiated by a Knoevenagel condensation.[8][9]
The reaction commences with the base-catalyzed condensation between the aldehyde and the active methylene compound to form an electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct). This is followed by a Michael-type addition of the exocyclic amino group of the 5-aminopyrazole to the electron-deficient double bond of the Knoevenagel adduct. The resulting intermediate then undergoes intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the nitrile or ester carbonyl group. The final step involves dehydration and subsequent aromatization to yield the stable pyrazolo[3,4-b]pyridine scaffold.[8][9] The use of microwave irradiation can significantly accelerate these steps, leading to shorter reaction times and often higher yields.[6][7]
Figure 1: Plausible reaction mechanism for the one-pot synthesis.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol details a representative microwave-assisted, one-pot, three-component synthesis of a substituted pyrazolo[3,4-b]pyridine derivative. The choice of a microwave-assisted method is deliberate; it significantly reduces reaction times and often improves yields compared to conventional heating, aligning with the principles of green chemistry.[6][7][9]
Materials and Equipment
-
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
Water (4 mL)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Balance (accurate to 0.1 mg)
-
Syringes and needles
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for product characterization (NMR, IR, Mass Spectrometry)
-
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the chosen aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol).
-
Solvent and Catalyst Addition: To the vial, add water (4 mL) followed by triethylamine (0.5 mmol). The use of water as a solvent makes this a more environmentally benign process.[6][9]
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes with stirring.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the vial to room temperature. The solid product that precipitates out of the aqueous solution is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to afford the pure substituted pyrazolo[3,4-b]pyridine derivative.
-
Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.
Figure 2: Workflow for the one-pot synthesis.
Data Summary and Comparison
The versatility of the one-pot synthesis allows for the generation of a wide array of substituted pyrazolo[3,4-b]pyridines by varying the starting materials. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction yield.
| Entry | Aldehyde Substituent | Catalyst | Solvent | Method | Reaction Time (min) | Yield (%) | Reference |
| 1 | 4-H | TEA | Water | Microwave | 20 | 91 | [9] |
| 2 | 4-OCH₃ | TEA | Water | Microwave | 25 | 94 | [9] |
| 3 | 4-Cl | TEA | Water | Microwave | 20 | 91 | [9] |
| 4 | 4-NO₂ | TEA | Water | Microwave | 20 | 92 | [9] |
| 5 | 4-H | None | Acetic Acid | Conventional | 12 hours | ~80% | [4] |
| 6 | 4-H | SDS | Water | Conventional | - | Good | [10] |
This table is a representative summary and specific conditions may vary.
Troubleshooting and Expert Insights
-
Low Yields: If the yield is lower than expected, ensure all reagents are pure and dry (except for the aqueous solvent). The reaction temperature and time in the microwave can be optimized. For some substrates, a different catalyst or solvent system may be beneficial.
-
Incomplete Reaction: If TLC indicates the presence of starting materials, the reaction time can be extended. Ensure adequate stirring to promote mixing of the reactants.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary for purification.
-
Catalyst Choice: While this protocol uses triethylamine, other bases or even acidic catalysts can be employed depending on the specific substrates. For instance, some reactions proceed efficiently without any catalyst.[11][12] The choice of catalyst can significantly impact reaction efficiency and should be optimized for each new set of reactants.
Conclusion
The one-pot synthesis of substituted pyrazolo[3,4-b]pyridines represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The microwave-assisted protocol presented here offers a green and rapid alternative to conventional methods, making it well-suited for the demands of modern drug discovery and development. By understanding the underlying reaction mechanism and key experimental parameters, researchers can effectively utilize this methodology to generate diverse libraries of pyrazolo[3,4-b]pyridine derivatives for biological evaluation.
References
- Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2022). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 7(24), e202201173. [Link]
- Anonymous. (2024).
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]
- Cerezo-Galan, S., & Diaz-Oltra, S. (2022).
- Maleki, A., Ghamari, N., & Kamalzare, M. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7291–7298. [Link]
- Zhang, X., Li, D., Fan, X., Wang, X., Li, X., Qu, G., & Wang, J. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159–167. [Link]
- Pachipulusu, S., et al. (2022). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Li, J. T., Sun, M. X., & Yin, Y. (2008). Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media.
- Anonymous. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
- Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
- Anonymous. (n.d.). The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions.
- Anonymous. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- Anonymous. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Anonymous. (2017). One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. PubMed.
- Anonymous. (2025). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives (microreview).
- Anonymous. (2022).
- Anonymous. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central.
- Anonymous. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
- Anonymous. (n.d.). Novel One-Pot Synthesis of Pyrazolo[3,4-b][6][13]oxazines.
- Sohal, H. S., Goyal, A., & Sharma, R. (2014). Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles. Semantic Scholar. [Link]
- Anonymous. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles | Semantic Scholar [semanticscholar.org]
scale-up synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives
An Application Note for the Scalable Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other targeted therapeutics.[1][2][3] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, a critical building block for numerous active pharmaceutical ingredients (APIs).[4][5] We present a robust, multi-step synthetic protocol designed for scalability, emphasizing process safety, reaction optimization, and analytical validation. The causality behind key experimental choices is detailed, offering researchers and process chemists the insights needed for successful implementation in drug development and manufacturing environments.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heteroaromatic compounds that act as purine isosteres, enabling them to interact with a wide range of biological targets, particularly protein kinases.[6] Their structural resemblance to adenine allows them to function as "hinge-binding" motifs in ATP-competitive inhibitors. The strategic introduction of a bromine atom at the C3 position provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]
Derivatives of this compound are key intermediates in the synthesis of potent therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[8] Consequently, a reliable and scalable synthetic route is paramount for advancing these drug candidates from discovery to clinical production. This guide addresses the practical challenges of scale-up, providing a self-validating protocol grounded in established chemical principles.
Synthetic Strategy and Rationale
The presented synthesis is a multi-step process designed for efficiency and scalability. The overall strategy involves the initial construction of the core pyrazolo[3,4-b]pyridine ring system, followed by a regioselective bromination. This approach avoids the handling of potentially unstable brominated precursors and allows for purification of the stable core structure before the final halogenation step.
Core Synthesis Rationale:
The formation of the pyrazolo[3,4-b]pyridine core is achieved via a classic condensation reaction between a 5-aminopyrazole derivative and a β-ketoester. This method is well-documented and known for its reliability and high yields.[2][9]
Bromination Rationale:
For the critical bromination step, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine.[10] This choice is driven by key considerations for large-scale synthesis:
-
Safety: NBS is a solid and is significantly safer to handle than highly corrosive and volatile liquid bromine.[11]
-
Selectivity: NBS often provides higher regioselectivity for the bromination of electron-rich heterocyclic systems.
-
Work-up: The succinimide byproduct is easily removed during aqueous work-up, simplifying purification.
The overall workflow is depicted in the diagram below.
Caption: High-level workflow for the scale-up synthesis.
Detailed Experimental Protocols
Disclaimer: These procedures are intended for use by trained chemists in a controlled laboratory or manufacturing setting. A thorough risk assessment must be conducted prior to execution.[11]
Part A: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine (Core Structure)
Step 1 & 2: One-Pot Cyclocondensation
This protocol combines the synthesis of the aminopyrazole and its subsequent cyclization into a streamlined, one-pot procedure.
-
Materials & Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with stirring control.
-
Malononitrile (500 g, 7.57 mol)
-
Hydrazine hydrate (80% solution, 474 g, 7.57 mol)
-
Ethyl acetoacetate (985 g, 7.57 mol)
-
Ethanol (2.5 L)
-
Glacial Acetic Acid (500 mL)
-
Sodium hydroxide solution (2M)
-
Deionized water
-
-
Procedure:
-
Charge the 5 L flask with ethanol (2.5 L), malononitrile (500 g), and ethyl acetoacetate (985 g). Begin stirring.
-
Carefully add hydrazine hydrate (474 g) dropwise over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
After the addition is complete, slowly add glacial acetic acid (500 mL).
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Filter the solid product and wash the cake with cold ethanol (2 x 500 mL).
-
Suspend the crude solid in deionized water (3 L) and adjust the pH to 8-9 with 2M NaOH solution while stirring. This neutralizes any residual acid and removes impurities.
-
Stir for 1 hour, then filter the solid. Wash thoroughly with deionized water (3 x 1 L) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Part B: Synthesis of this compound
Step 3: Regioselective Bromination
-
Materials & Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, nitrogen inlet, and temperature control.
-
N-Bromosuccinimide (NBS) (780 g, 4.38 mol)
-
1H-Pyrazolo[3,4-b]pyridin-5-amine (from Part A, 600 g, 4.08 mol)
-
Acetonitrile (ACN), anhydrous (6 L)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Charge the reactor with 1H-pyrazolo[3,4-b]pyridin-5-amine (600 g) and anhydrous acetonitrile (6 L). Stir to form a suspension.
-
Inert the reactor with nitrogen and cool the mixture to 0-5°C using a chiller.
-
Add N-Bromosuccinimide (780 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution (2 L) at a rate that keeps the temperature below 15°C. This will neutralize any unreacted NBS.
-
Allow the mixture to warm to room temperature. Reduce the volume of acetonitrile by approximately two-thirds under reduced pressure.
-
Add deionized water (4 L) to precipitate the product fully.
-
Filter the solid and wash the cake with saturated sodium bicarbonate solution (2 L) followed by deionized water (2 x 3 L).
-
Dry the final product in a vacuum oven at 50°C to a constant weight.
-
Analytical Characterization & Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Specification |
| Appearance | White to light yellow crystalline powder[5] |
| Yield (Overall) | 75-85% |
| Melting Point | >300 °C (decomposes)[5] |
| Purity (HPLC) | ≥97.0%[4][5] |
| ¹H NMR (DMSO-d₆) | Consistent with structure; key peaks for pyrazole and pyridine protons. |
| Mass Spec (ESI+) | m/z = 227.9/229.9 [M+H]⁺ (Isotopic pattern for Br) |
Environment, Health, and Safety (EHS) Considerations
Safe handling of all chemicals is critical, especially during scale-up operations.[11]
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (fluorinated rubber is recommended when handling brominated compounds).[12][13]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate enclosed reactor system to avoid inhalation of vapors or dust.[12][13]
-
Specific Chemical Hazards:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid contact with skin and eyes. Handle as a moisture-sensitive solid.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme caution and appropriate containment.
-
Brominated Compounds: Can be irritants and toxic. Avoid generating dust.[13]
-
-
Emergency Procedures:
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Decontaminate the area.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11][14] Brominated waste streams require specialized handling.
Caption: Mandatory safety protocol flowchart for synthesis.
Reaction Mechanism
The key transformations involve a Knorr-type pyrazole synthesis followed by an electrophilic aromatic substitution.
Caption: Simplified reaction mechanism pathway.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction; Side reactions from excessive exotherm during hydrazine addition. | Extend reflux time. Ensure slow, controlled addition of hydrazine hydrate with adequate cooling. |
| Incomplete Bromination (Part B) | Insufficient NBS; Deactivation of NBS by moisture. | Use a slight excess of NBS (1.05-1.1 eq.). Ensure all reagents and solvents are anhydrous. |
| Formation of Di-bromo Species | Reaction temperature too high; Excess NBS. | Maintain strict temperature control (0-5°C). Use no more than 1.1 equivalents of NBS. |
| Purification Difficulties | Oily product; Impurities co-precipitating. | Ensure thorough neutralization and washing steps. Consider re-slurry in a suitable solvent (e.g., isopropanol) to improve crystallinity. |
References
- Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. (2024). ACS Omega.
- Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2025). ResearchGate.
- Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.). ResearchGate.
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors. (2025). DC Chemicals.
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.). LinkedIn.
- Where can I find handling precautions to work with brominated flame retardants? (2016). ResearchGate.
- CN103992318A - Pyrazolopyridine compound and preparation method thereof. (n.d.). Google Patents.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Institutes of Health (NIH).
- Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. (2025). ResearchGate.
- WO2015094913A1 - Fluorophenyl pyrazol compounds. (n.d.). Google Patents.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Institutes of Health (NIH).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Institutes of Health (NIH).
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes. (2022). National Institutes of Health (NIH).
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.). Ouci.
- LANXESS-Bromine Safety Handling Guide. (2018). Scribd.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
Application Notes & Protocols: 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine as a Versatile Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bioactive Scaffold
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound predominantly recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2][3] Its molecular architecture, featuring a fused pyrazole and pyridine ring, is analogous to purine bases, making it a valuable scaffold in drug discovery.[4][5] However, the very features that impart its biological activity—a rigid, aromatic core and strategically placed reactive handles (an amine and a bromo group)—also endow it with significant, though less explored, potential in materials science.[6][7]
This document provides a technical guide to leveraging this compound not as an end-product, but as a versatile precursor for the synthesis of advanced functional organic materials. Its inherent photophysical properties and the ability to undergo facile chemical modification make the pyrazolo[3,4-b]pyridine core a promising candidate for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as chemosensors.[6][7][8]
The bromine atom at the 3-position and the amine group at the 5-position serve as orthogonal synthetic vectors. The bromine is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkynyl, or other functional groups to extend π-conjugation and tune electronic properties. The amine group offers a site for amidation, imine formation, or as a directing group, enabling the construction of complex, multi-component molecular systems.
Core Molecular Structure and Reactivity
The foundational structure provides a robust platform for building materials with tailored properties. The strategic placement of the bromine and amine groups allows for selective and sequential functionalization.
Caption: Structure of this compound with key reactive sites.
Application Focus: Precursor for OLED Emitter Host Materials
The pyrazolo[3,4-b]pyridine scaffold is an attractive core for bipolar host materials in phosphorescent OLEDs (PhOLEDs). A bipolar host must possess the ability to transport both holes and electrons effectively to ensure a balanced charge recombination zone within the emissive layer, leading to high device efficiency.
By functionalizing the 3-position (via the bromo group) with an electron-donating (hole-transporting) moiety and the 5-position (via the amine group) with an electron-withdrawing (electron-transporting) moiety, a molecule with bipolar characteristics can be rationally designed.
Rationale for Material Design
-
Core Scaffold: The pyrazolo[3,4-b]pyridine core itself has a relatively high triplet energy, which is a prerequisite for a host material to prevent non-radiative energy loss from the phosphorescent dopant.
-
Hole-Transporting Unit (HTU): A carbazole or triphenylamine derivative can be attached at the C3 position via a Suzuki coupling reaction. These groups are well-known for their excellent hole-transporting capabilities.
-
Electron-Transporting Unit (ETU): A triazine or pyridine-based acceptor can be attached to the N5 amine. This functionalization enhances electron injection and transport.
Caption: Synthetic workflow for a bipolar OLED host material.
Experimental Protocols
The following protocols are representative examples of how to functionalize the starting material. Researchers should adapt these based on the specific target molecule. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 4.1: Synthesis of a Hole-Transporting Intermediate via Suzuki Coupling
This protocol details the coupling of a carbazole moiety to the C3 position.
Materials:
-
This compound (1.0 eq)
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the carbazole boronic ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate: 3-(4-(9H-carbazol-9-yl)phenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine.
Self-Validation:
-
TLC: The product should have a different Rf value from the starting materials.
-
LC-MS: Confirm the expected molecular weight of the product.
-
NMR (¹H and ¹³C): Verify the structure by confirming the presence of signals corresponding to both the pyrazolopyridine and carbazole fragments and the disappearance of the C-Br bond.
Protocol 4.2: Synthesis of the Final Bipolar Material via Buchwald-Hartwig Amination
This protocol details the coupling of an electron-transporting unit to the N5 amine.
Materials:
-
Carbazole-Pyrazolopyridine-Amine Intermediate (from 4.1) (1.0 eq)
-
2-Chloro-4,6-diphenyl-1,3,5-triazine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Xantphos (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the amine intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.
-
Add anhydrous toluene.
-
Heat the mixture to 110 °C and stir for 18-36 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography, followed by recrystallization or sublimation to obtain the final high-purity bipolar host material.
Material Characterization
A comprehensive characterization is crucial to validate the material's suitability for device applications.
| Property | Technique(s) | Purpose |
| Structural Integrity | NMR (¹H, ¹³C), Mass Spectrometry (HRMS) | Confirms the chemical structure and purity of the synthesized compound. |
| Thermal Stability | Thermogravimetric Analysis (TGA), DSC | Determines the decomposition temperature (Td) and glass transition temperature (Tg). High thermal stability is essential for device longevity. A Td > 350 °C is generally desirable.[1] |
| Photophysical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Determines the absorption and emission spectra. The triplet energy (ET) can be estimated from the phosphorescence spectrum at low temperature (77 K) and must be higher than that of the phosphorescent guest. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Measures the HOMO and LUMO energy levels, which are critical for assessing charge injection barriers from the adjacent layers in an OLED device. |
Conceptual OLED Device Architecture
The synthesized bipolar host material would be incorporated into the emissive layer (EML) of a PhOLED, co-deposited with a phosphorescent dopant (e.g., an Iridium(III) complex).
Caption: A typical multilayer PhOLED device architecture.
Conclusion
While this compound is a well-established building block in medicinal chemistry, its utility in materials science is a burgeoning field with considerable promise. The synthetic protocols and characterization frameworks provided here offer a foundational guide for researchers to explore the pyrazolo[3,4-b]pyridine core. By strategically applying modern synthetic methodologies, this simple precursor can be transformed into sophisticated functional materials, paving the way for innovations in organic electronics and sensor technology.
References
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. (2025).
- QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRICATION. International Journal of Chemical Sciences. (2012).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. (2022). [Link]
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. SFG.
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. (2022). [Link]
- 3-Bromo-1h-pyrazolo[3, 4-b]pyridin-5-amine, min 95%, 1 gram. HDH Chemicals.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. (2022). [Link]
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. (2024).
- Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKIVOC. (2018).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. (2022). [Link]
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors & Pharmaceutical Synthesis. Hopax Fine Chemicals. (2025).
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. (2025).
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hakon-art.com [hakon-art.com]
Illuminating Cellular Landscapes: A Guide to the Synthesis and Application of Fluorescent Probes from 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
The quest for novel molecular tools to visualize and understand complex biological processes is a driving force in modern chemical biology and drug discovery. Among the myriad of scaffolds used to construct fluorescent probes, the pyrazolo[3,4-b]pyridine core has emerged as a privileged structure due to its remarkable photophysical properties, synthetic tractability, and biocompatibility.[1][2][3] This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a versatile building block for creating bespoke imaging agents. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and explore the subsequent application of these probes in cellular imaging.
The Pyrazolo[3,4-b]pyridine Scaffold: A Luminous Core for Biological Inquiry
The pyrazolo[3,4-b]pyridine system is a fused heterocyclic scaffold that offers a unique combination of electronic properties, rendering it an excellent platform for the design of fluorescent molecules.[4][5] Its rigid, planar structure contributes to high fluorescence quantum yields, while the nitrogen atoms in the fused ring system provide opportunities for hydrogen bonding and coordination with biological targets.[4] Furthermore, the pyrazolo[3,4-b]pyridine core has been a key component in the development of various biologically active compounds, including kinase inhibitors, highlighting its potential for targeted probe design.[6][7][8] The strategic placement of a bromine atom at the 3-position of the pyrazolo[3,4-b]pyridin-5-amine starting material provides a crucial handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. This modularity allows for the fine-tuning of the probe's photophysical and biological properties.[9][10][11]
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives.[10][12] This reaction is particularly well-suited for the functionalization of heteroaromatic halides like this compound. The general principle involves the palladium-catalyzed reaction between the bromo-substituted pyrazolopyridine and an organoboron reagent, leading to the formation of a new carbon-carbon bond.
The choice of the fluorophore to be coupled to the pyrazolo[3,4-b]pyridine core is critical and will dictate the final photophysical properties of the probe. Electron-rich aromatic or heteroaromatic boronic acids are commonly employed to create donor-acceptor type dyes, which often exhibit desirable properties such as large Stokes shifts and sensitivity to the local environment.
Below is a logical workflow for the synthesis of a fluorescent probe from this compound.
Caption: General workflow for the synthesis and application of a fluorescent probe.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[12]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)[13]
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified fluorescent probe by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization and Photophysical Properties
A thorough characterization of the newly synthesized fluorescent probe is essential. The following table summarizes the key parameters to be determined.
| Parameter | Method | Purpose |
| Identity & Purity | ¹H NMR, ¹³C NMR, HRMS, HPLC | To confirm the chemical structure and assess the purity of the final compound.[6] |
| Absorption Maximum (λabs) | UV-Vis Spectroscopy | To determine the wavelength of maximum light absorption. |
| Emission Maximum (λem) | Fluorescence Spectroscopy | To determine the wavelength of maximum fluorescence emission. |
| Stokes Shift | Calculated (λem - λabs) | A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise.[1] |
| Quantum Yield (ΦF) | Comparative Method (e.g., vs. Quinine Sulfate) | To quantify the efficiency of the fluorescence process. |
| Molar Extinction Coefficient (ε) | Beer-Lambert Law | To measure the light-absorbing capacity of the probe at a specific wavelength. |
Application Protocol: Cellular Staining and Fluorescence Microscopy
The utility of a novel fluorescent probe is ultimately demonstrated by its performance in a biological context. The following is a general protocol for staining live cells.
Materials:
-
Synthesized fluorescent probe (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in cell culture medium. The final concentration will need to be optimized (typically in the low micromolar range).
-
Cell Staining: Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: Gently wash the cells with fresh, pre-warmed PBS or medium to remove any unbound probe.
-
Imaging: Mount the cells on the fluorescence microscope and acquire images using the appropriate excitation and emission wavelengths determined from the photophysical characterization.
Caption: Step-by-step workflow for live-cell staining with a fluorescent probe.
Troubleshooting and Optimization
Synthesis:
-
Low Yield: If the Suzuki-Miyaura coupling gives a low yield, consider screening different palladium catalysts (e.g., PdCl₂(dppf)), ligands (e.g., XPhos, SPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems.[12] Microwave-assisted synthesis can also significantly improve reaction times and yields.[9]
-
Debromination: The starting material may undergo debromination as a side reaction. Using a less reactive catalyst or milder conditions can sometimes mitigate this issue.[10]
Imaging:
-
High Background: If high background fluorescence is observed, reduce the probe concentration or the incubation time. Ensure thorough washing steps.
-
Phototoxicity: If cells show signs of stress or death during imaging, reduce the excitation light intensity or the exposure time.
-
Photobleaching: To minimize photobleaching, use an anti-fade mounting medium for fixed cells or limit the exposure to the excitation light for live cells.
Conclusion
The this compound scaffold provides a versatile and powerful platform for the rational design and synthesis of novel fluorescent probes. Through robust and modular synthetic strategies like the Suzuki-Miyaura cross-coupling, researchers can readily access a diverse range of fluorophores with tailored photophysical and biological properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the potential of this remarkable heterocyclic system to illuminate the intricate workings of the cell and accelerate scientific discovery.
References
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis.
- Photophysical properties of 6- N,N -dimethylpyrazolo[3,4- b ]quinoline substituted with pyridyl in the 3-position.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. HAL Open Science. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
- Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applic
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Debromination in Suzuki Coupling of 3-Bromo-Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired debromination of 3-bromo-pyridines. As an electron-deficient heteroaromatic halide, 3-bromo-pyridine and its derivatives are notoriously susceptible to this side reaction, which can significantly lower the yield of the desired biaryl product and complicate purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these common experimental issues. Our focus is on explaining the underlying chemical principles and providing actionable, field-proven protocols to enhance your reaction success.
Section 1: Troubleshooting Guide - The Debromination Problem
Issue 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to the mass of pyridine (or my substituted pyridine core), and my yield of the coupled product is low.
This is a classic sign of hydrodehalogenation, often referred to as "debromination" in this context. Instead of coupling with the boronic acid, the C-Br bond is being cleaved and replaced with a C-H bond.
Q1: What is the primary cause of debromination in the Suzuki coupling of 3-bromo-pyridines?
Answer: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can reductively eliminate with the pyridine ring to produce the debrominated byproduct. Several factors can contribute to the formation of Pd-H species:
-
Hydride Sources: Solvents like alcohols (e.g., methanol, ethanol), amine bases, or even trace amounts of water can act as hydride sources.[1][3]
-
Catalyst Decomposition: The decomposition of the palladium catalyst can generate hydride species.[1]
-
Substrate Electronics: Electron-deficient aryl halides, such as 3-bromo-pyridines, are particularly prone to debromination.[2] The electron-withdrawing nature of the pyridine nitrogen makes the carbon attached to the bromine more electrophilic and susceptible to side reactions.
Q2: How does the electron-deficient nature of the 3-bromo-pyridine substrate contribute to debromination?
Answer: The nitrogen atom in the pyridine ring is electron-withdrawing, which has two main consequences for the Suzuki coupling:
-
Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond generally speeds up the initial, and often rate-limiting, oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[3][4]
-
Increased Susceptibility to Side Reactions: The resulting pyridyl-palladium intermediate is more electrophilic. If a hydride source is present, the formation of a palladium-hydride complex and subsequent reductive elimination to the debrominated pyridine can become a competitive and rapid pathway.[3]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki coupling catalytic cycle versus the competing debromination pathway.
Caption: Suzuki coupling vs. debromination pathways.
Section 2: Mitigation Strategies & Optimized Protocols
Frequently Asked Questions (FAQs)
Q3: Which components of my reaction should I focus on optimizing to minimize debromination?
Answer: A systematic approach to optimization is key. The most critical factors to investigate are the ligand , base , and solvent .
Q4: What type of phosphine ligands are best for suppressing debromination with 3-bromo-pyridines?
Answer: The choice of ligand is arguably the most crucial parameter. For electron-deficient substrates like 3-bromo-pyridines, you need a ligand that promotes the desired reductive elimination (to form the C-C bond) at a much faster rate than the reductive elimination that leads to debromination (C-H bond formation).
-
Recommendation: Use bulky, electron-rich phosphine ligands.[5][6] These ligands accelerate both oxidative addition and, more importantly, the final reductive elimination step of the desired product. This increased rate of the productive pathway helps it to outcompete the debromination side reaction.
-
Examples of Effective Ligands:
Q5: What is the best choice of base to avoid debromination?
Answer: The base facilitates the transmetalation step but can also be a source of hydrides or promote side reactions.[8][9]
-
Recommendation: Use weaker, non-nucleophilic inorganic bases.
-
Good Choices:
-
Bases to Avoid:
-
Alkoxides (e.g., NaOt-Bu, KOt-Bu): These are strong bases that can also act as hydride sources, especially at elevated temperatures.
-
Amine bases (e.g., Et₃N, DIPEA): These can also be hydride donors.[3]
-
Q6: Which solvents are recommended for Suzuki couplings of 3-bromo-pyridines?
Answer: The solvent should be aprotic and rigorously degassed to prevent it from acting as a hydride or proton source and to avoid oxygen-induced side reactions like boronic acid homocoupling.[11][12]
-
Recommended Solvents:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
-
Solvent Systems: Often, a mixture of an organic solvent with a small amount of water is used to help dissolve the inorganic base.[13] However, for substrates highly prone to debromination, minimizing or even eliminating water can be beneficial. Anhydrous conditions using a base like K₃PO₄ can be very effective.[10]
Data-Driven Recommendations: A Comparative Overview
The following table summarizes the recommended choices for key reaction parameters to minimize debromination.
| Parameter | Recommended | Rationale | To Avoid |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)[7][8] | Accelerates reductive elimination of the desired product, outcompeting debromination. | Less bulky ligands (e.g., PPh₃) |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[10] | Sufficiently basic for transmetalation without acting as a significant hydride source.[2] | Strong alkoxides (e.g., NaOt-Bu), Amine bases (e.g., Et₃N) |
| Solvent | Aprotic, degassed solvents (e.g., Dioxane, Toluene, THF)[2] | Minimizes potential hydride or proton sources.[1] | Alcohols (e.g., MeOH, EtOH) |
| Catalyst | Palladium Precatalysts (e.g., XPhos Pd G3)[7] | Ensures efficient formation of the active Pd(0) species.[3] | Air-sensitive Pd(0) sources that may have degraded. |
Experimental Protocol: A Robust Starting Point for Coupling with 3-Bromo-pyridines
This protocol provides a well-tested starting point for the Suzuki coupling of a generic 3-bromo-pyridine derivative with an arylboronic acid, employing a catalyst system known to minimize debromination.
Materials:
-
3-Bromo-pyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a stir bar, add the 3-bromo-pyridine derivative, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[14]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive substrates, further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing the Workflow
This workflow provides a logical sequence for troubleshooting and optimizing your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. cfmot.de [cfmot.de]
- 6. gessnergroup.com [gessnergroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. The content is structured to offer practical, in-depth solutions to improve reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues in a concise question-and-answer format.
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most critical steps to scrutinize?
A1: Low yields in heterocyclic synthesis can arise from multiple factors.[1] A systematic approach is most effective. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants, especially in the initial steps, can propagate and inhibit subsequent reactions.[1] Ensure high purity of precursors like 2-chloro-3-nitropyridine and 5-aminopyrazole derivatives.
-
Reaction Conditions: Suboptimal temperature, reaction time, and reactant concentrations are common culprits.[2] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[2]
-
Atmospheric Control: Certain intermediates in pyrazolopyridine synthesis can be sensitive to moisture and oxygen.[2] Employing an inert atmosphere (e.g., nitrogen or argon) can be critical.
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A2: Regioisomer formation is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.[1][3]
-
Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[1]
-
Starting Material Design: The electronic and steric properties of substituents on your pyrazole and pyridine precursors can direct the cyclization to favor the desired isomer.
-
Purification: If formation of the regioisomer cannot be completely suppressed, efficient separation by column chromatography is essential. A gradient elution with solvents like hexane and ethyl acetate is a common starting point.[1]
Q3: The bromination step of the pyrazolo[3,4-b]pyridine core is resulting in a complex mixture of products. What are the likely side reactions?
A3: Bromination of heteroaromatic systems can sometimes lead to over-bromination or bromination at undesired positions.
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). Using a slight excess may be necessary, but a large excess can lead to di- or tri-brominated products.
-
Reaction Temperature: Bromination reactions can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: Low Yield in the Initial Condensation/Cyclization Step
The formation of the pyrazolo[3,4-b]pyridine core is a critical step that dictates the overall efficiency of the synthesis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider a modest increase in temperature, but be mindful of potential product decomposition.[2] |
| Poor Solubility of Reactants | If the starting materials are not fully dissolved, the reaction will be slow and incomplete. | Select a solvent in which all reactants are soluble at the reaction temperature.[1] In some cases, a co-solvent system may be beneficial. |
| Catalyst Inactivity | If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent. | Ensure the use of high-purity, anhydrous solvents and reagents.[2] If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst. |
| Side Reactions | Undesired side reactions, such as polymerization or decomposition of starting materials, can consume reactants and lower the yield. | Analyze the crude reaction mixture by LC-MS to identify major byproducts. This information can provide clues about the nature of the side reactions and help in optimizing the reaction conditions to minimize them. |
Issue 2: Difficulties in the Bromination Step
The introduction of the bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine ring is a key functionalization.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Low Reactivity of the Substrate | The pyrazolo[3,4-b]pyridine core may not be sufficiently activated for electrophilic bromination. | The presence of electron-withdrawing groups on the ring system can decrease its reactivity. In such cases, more reactive brominating agents or harsher reaction conditions may be required. However, this also increases the risk of side reactions. |
| Formation of Multiple Brominated Products | Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. | Carefully control the stoichiometry of the brominating agent. A stepwise addition of the brominating agent may also help to control the reaction. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed. |
| Hydrolysis of Brominating Agent | N-Bromosuccinimide (NBS) and other similar reagents can be sensitive to moisture. | Ensure that the reaction is carried out under anhydrous conditions using dry solvents.[2] |
Issue 3: Challenges in the Final Amination Step
The conversion of a precursor to the final this compound.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reduction of a Nitro Group | If the amination proceeds via the reduction of a nitro group, incomplete reduction will result in a lower yield of the desired amine. | Ensure that a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion. Common reducing agents for this transformation include SnCl2, H2/Pd-C, or Fe/HCl. |
| Decomposition of the Product | The final amine product may be unstable under the reaction or workup conditions.[2] | Monitor the reaction for product degradation.[2] A milder workup procedure or purification under an inert atmosphere may be necessary. |
| Difficult Purification | The final product may be difficult to separate from starting materials or byproducts. | Optimize the purification method. This may involve trying different solvent systems for column chromatography or considering recrystallization from a suitable solvent. |
III. Experimental Protocols & Methodologies
General Synthetic Strategy
A common approach to the synthesis of this compound involves a multi-step sequence. The following diagram illustrates a plausible synthetic workflow.
Sources
Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis
Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and data from key literature to help you troubleshoot common issues and answer frequently asked questions, with a special focus on the identification and mitigation of reaction byproducts.
Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of pyrazolo[3,4-b]pyridines.
Q1: My LC-MS shows a major peak with the correct mass for my product, but it has a different retention time and my NMR is inconsistent. What is it?
Answer: You are most likely observing a regioisomeric byproduct . This is the most common challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using N-unsubstituted aminopyrazoles or unsymmetrical 1,3-dicarbonyl reagents.
Probable Cause 1: Formation of Pyrazolo[1,5-a]pyrimidine Isomer
The most frequent regioisomeric byproduct is the pyrazolo[1,5-a]pyrimidine. This occurs when the cyclization proceeds through the N1 nitrogen of the pyrazole ring instead of the exocyclic amino group. This pathway is often competitive, and reaction conditions can influence the ratio of products.
Probable Cause 2: Ambiguous Cyclization with Unsymmetrical Diketones
When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone), the initial condensation can occur at either of the two distinct carbonyl groups. This leads to two different pyrazolo[3,4-b]pyridine regioisomers.[1][2] The product ratio is determined by the relative electrophilicity of the two carbonyls.[1][2]
Diagnostic Workflow:
-
Confirm Mass: Verify that the mass of the byproduct is identical to the expected product using high-resolution mass spectrometry (HRMS).
-
Structural Elucidation via NMR: The definitive identification comes from a detailed NMR analysis. The two isomeric scaffolds have distinct proton and carbon environments. See the detailed protocol below for distinguishing these isomers.
Logical Workflow for Isomer Identification
Caption: Troubleshooting workflow for an unexpected peak.
Q2: My reaction stalls, and I'm isolating the uncyclized intermediate. How can I drive the reaction to completion?
Answer: This is a common issue in thermally-driven cyclizations like the Gould-Jacobs reaction.[3][4] The initial condensation to form the acyclic intermediate is often fast, but the subsequent intramolecular cyclization requires a higher activation energy.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The reaction temperature is too low to overcome the energy barrier for the 6-electron cyclization.
-
Solution: Gradually increase the reaction temperature. High-boiling solvents like diphenyl ether or Dowtherm A are often used for this purpose. Microwave irradiation is also highly effective for significantly reducing reaction times and improving yields by accessing higher temperatures safely.[4][5]
-
-
Sub-optimal Reaction Time: The reaction has not been allowed to run long enough for the slower cyclization step to complete.
-
Solution: Monitor the reaction progress carefully using TLC or LC-MS over an extended period. A thorough time-temperature study is essential to find the optimal conditions that favor product formation without causing degradation.[4]
-
Q3: My reaction turns dark, and I see multiple spots on TLC with a low yield of the desired product. What's happening?
Answer: This typically indicates degradation or polymerization of starting materials or intermediates.
Probable Causes & Solutions:
-
Excessively Harsh Conditions: While high temperatures are needed for cyclization, prolonged heating can cause decomposition.[4][6] This is particularly true for sensitive substrates.
-
Solution: Perform an optimization screen. The goal is to find the "sweet spot"—the minimum temperature and time required for efficient cyclization. Running a series of small-scale reactions at different temperatures (e.g., 180°C, 200°C, 220°C) and monitoring them at various time points (e.g., 30 min, 2h, 6h) is crucial.
-
-
Purity of Starting Materials: Impurities in the starting aminopyrazole or dicarbonyl compound can catalyze side reactions.[7]
-
Solution: Ensure all reactants are of high purity. Recrystallize or purify starting materials if their quality is uncertain.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding synthesis strategy and byproduct prevention.
Q1: What are the main classes of byproducts I should anticipate in pyrazolo[3,4-b]pyridine synthesis?
Answer: The byproducts can be broadly categorized as follows:
| Byproduct Class | Description | Common Synthetic Route |
| Regioisomers | Compounds with the same molecular formula but different connectivity. The most common is the pyrazolo[1,5-a]pyrimidine isomer.[8] | All routes using N-unsubstituted pyrazoles; cyclocondensation with unsymmetrical diketones.[1][2] |
| Uncyclized Intermediates | The acyclic product formed after the initial condensation but before the final ring-closing step. | Gould-Jacobs reaction.[4] |
| Degradation Products | A complex mixture of smaller molecules resulting from the breakdown of reactants or products under harsh thermal conditions. | Reactions requiring high temperatures.[6] |
| Self-Condensation Products | Dimers or polymers formed from the self-reaction of starting materials, particularly activated ketones or aldehydes. | Multi-component reactions (MCRs). |
Q2: How can I strategically control regioselectivity to prevent isomeric byproducts?
Answer: Controlling regioselectivity is the key to a clean and efficient synthesis. This is best achieved through rational design of your starting materials.
-
Block the Competing Nucleophile (N1): The most robust strategy to prevent the formation of the pyrazolo[1,5-a]pyrimidine isomer is to use an aminopyrazole that is already substituted at the N1 position (e.g., with a methyl, phenyl, or benzyl group).[1] This physically blocks the undesired cyclization pathway, forcing the reaction to proceed through the exocyclic amine.
-
Use Symmetrical Reagents: To avoid issues with unsymmetrical 1,3-dicarbonyls, the simplest solution is to use a symmetrical reagent like diethyl malonate, acetylacetone, or dibenzoylmethane. This ensures that only one regioisomeric product is possible.
-
Leverage Electronic Differences: If an unsymmetrical diketone is necessary, choose one with significant electronic differentiation between the two carbonyl groups (e.g., a trifluoroacetylacetone). The aminopyrazole will preferentially attack the more electrophilic carbonyl center, leading to a major regioisomer.[1][2]
Reaction Scheme: Controlling Regioselectivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. soc.chim.it [soc.chim.it]
Buchwald-Hartwig Amination with Heterocyclic Amines: A Technical Troubleshooting Guide
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of aryl halides with nitrogen-containing heterocycles. Heterocyclic amines present unique challenges due to their electronic properties and potential to coordinate with the palladium catalyst.[1] This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles to help you navigate these complexities and achieve successful C-N bond formation.
I. FAQs: Diagnosing Reaction Failures
Q1: My reaction shows no product formation, and I've recovered my starting materials. What are the likely causes?
This is a common and frustrating scenario. The complete lack of reactivity often points to a fundamental issue with the catalytic cycle. Let's break down the most probable culprits.
A1: The primary suspects for a completely stalled reaction are:
-
Catalyst Poisoning: Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is particularly problematic with N-unsubstituted heterocycles (e.g., imidazole, pyrazole) and certain pyridines. The lone pair on the heterocyclic nitrogen can compete with the phosphine ligand, leading to inactive palladium species.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This can be due to insufficient reduction or the presence of oxidizing impurities. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst can often resolve this.[2]
-
Poor Ligand Choice: The ligand is arguably the most critical component. A ligand that is not sterically bulky or electron-rich enough may fail to promote the crucial reductive elimination step or prevent catalyst deactivation.[3]
-
Inappropriate Base Selection: The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[4] If the base is too weak for the specific heterocyclic amine (pKa considerations are key), the catalytic cycle will halt.
-
Atmospheric Contamination: Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Q2: My reaction is sluggish, and I'm seeing low yields along with starting material. What should I investigate first?
Low conversion suggests that the catalytic cycle is turning over, but inefficiently. The key is to identify the rate-limiting step or competing side reactions.
A2: To address low yields, consider the following optimization strategies:
-
Ligand Screening: This is often the most impactful variable. For heterocyclic amines, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are frequently required to create a sterically hindered environment around the palladium, which accelerates reductive elimination and prevents catalyst inhibition.[3][5]
-
Base and Solvent Synergy: The choice of base and solvent are often intertwined. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a switch to a more polar solvent like dioxane or THF to ensure sufficient solubility and reactivity.[2][4] Toluene is a common solvent, but its effectiveness can be limited by the solubility of the base.[6]
-
Temperature and Reaction Time: Buchwald-Hartwig reactions typically require elevated temperatures (80-110 °C) to proceed efficiently.[1][2] If you're seeing low conversion, incrementally increasing the temperature or extending the reaction time could be beneficial. However, be mindful of potential substrate or product degradation at higher temperatures.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[2] If you are using an aryl chloride, which can be challenging due to the strength of the C-Cl bond, you may need a more specialized, electron-rich ligand to facilitate the oxidative addition step.[7]
Q3: I'm observing significant side product formation, such as hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that consumes your starting material and reduces your yield.
A3: Hydrodehalogenation and other side reactions often stem from:
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially with amines bearing β-hydrogens.[8] This pathway competes with the desired reductive elimination. Using a bulkier ligand can sterically disfavor this side reaction.
-
Base-Induced Side Reactions: Strong bases like NaOtBu can sometimes promote unwanted reactions, especially with sensitive functional groups on your substrates.[9] If you suspect this, screen weaker bases like carbonates or phosphates.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. For example, THF can sometimes act as a hydride source.
II. Troubleshooting Workflow
When a Buchwald-Hartwig reaction with a heterocyclic amine fails, a systematic approach to troubleshooting is essential. The following workflow can help you logically diagnose and solve the problem.
Caption: A stepwise decision tree for troubleshooting failed Buchwald-Hartwig reactions.
III. Key Reaction Parameters: A Comparative Overview
The success of a Buchwald-Hartwig amination with a heterocyclic amine is highly dependent on the careful selection of several key parameters. The table below provides a general guide for initial reaction setup and subsequent optimization.
| Parameter | Common Choices | Considerations for Heterocyclic Amines |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., G3 XPhos) | Pre-catalysts are often more reliable as they provide a more consistent source of the active Pd(0) species.[2] |
| Ligand | Biaryl Monophosphines (XPhos, SPhos, RuPhos), NHCs (IPr, SIPr) | Bulky, electron-rich ligands are crucial to prevent catalyst poisoning and promote reductive elimination.[3][5] The choice is often substrate-specific. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | The pKa of the heterocyclic amine is a critical factor. More acidic N-H bonds may require weaker bases to avoid deprotonation at multiple sites or base-induced decomposition.[4] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solvent choice affects the solubility of the base and catalyst components. Aprotic, non-coordinating solvents are generally preferred.[4][6] Chlorinated solvents and acetonitrile should be avoided.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required, but should be balanced against the thermal stability of the substrates and products.[2] |
IV. Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a starting point for the Buchwald-Hartwig amination of a heterocyclic amine with an aryl bromide. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the heterocyclic amine (1.2 mmol), the phosphine ligand (2-4 mol%), and the palladium source (1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) to the tube, followed by the addition of anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. Mechanistic Considerations
A fundamental understanding of the catalytic cycle is invaluable for effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[2] The resulting Pd(II) complex then coordinates the amine, which after deprotonation by the base, forms a palladium-amido complex. The crucial final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[8][10] Issues with any of these steps, often influenced by the electronic nature and steric bulk of the heterocyclic amine and the chosen ligand, can lead to reaction failure.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Christmann, U., & Vilar, R. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis. Wiley-VCH.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 50(28), 6338-6361.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from
-
Chemistry Help Center. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from
-
Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from
-
Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accounts of Chemical Research, 41(11), 1440-1449.
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
managing regioselectivity in pyrazolo[3,4-b]pyridine synthesis
A Guide to Managing Regioselectivity
Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of heterocyclic synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols specifically designed to address the critical challenge of managing regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold of immense interest in drug discovery.[1][2]
Frequently Asked Questions & Troubleshooting Guides
Q1: What exactly is regioselectivity in the context of pyrazolo[3,4-b]pyridine synthesis, and why is it so critical?
A1: The Challenge of Isomeric Identity
Regioselectivity refers to the preferential formation of one constitutional isomer over other possibilities in a chemical reaction. In the synthesis of pyrazolo[3,4-b]pyridines, this issue most commonly arises when constructing the pyridine ring onto an existing pyrazole core using an unsymmetrical reagent.
For instance, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can theoretically yield two different regioisomeric products, as shown below.

Why it Matters: The precise spatial arrangement of atoms is fundamental to a molecule's function. The two regioisomers, despite having the same molecular formula, are distinct compounds with different physical, chemical, and, most importantly, biological properties. One isomer might be a potent kinase inhibitor, while the other could be inactive or exhibit off-target toxicity.[3] Therefore, controlling regioselectivity is not merely an academic exercise; it is essential for synthesizing the correct, biologically active compound, ensuring reproducibility, and streamlining the drug development process.
Q2: My synthesis using an unsymmetrical 1,3-dicarbonyl and a 5-aminopyrazole is yielding a 1:1 mixture of regioisomers. What are the primary factors controlling this outcome?
A2: Unraveling the Mechanistic Drivers of Regioselectivity
This is the most common scenario encountered in the field. The formation of a nearly inseparable mixture of isomers points to a lack of significant directing factors in your substrates under the chosen reaction conditions. The regiochemical outcome is a delicate balance of electronic and steric effects.
The widely accepted mechanism involves a double condensation. The key to controlling the reaction lies in understanding the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound.[1] The initial nucleophilic attack from the 5-aminopyrazole (specifically, a condensation involving the C4 carbon and the exocyclic amino group) will preferentially occur at the more electron-deficient carbonyl carbon.[1][4]
-
Electronic Effects: This is often the dominant factor. An electron-withdrawing group (EWG) on one side of the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. For example, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl carbon next to the highly electronegative trifluoromethyl (-CF₃) group is significantly more electrophilic than the carbonyl carbon adjacent to the methyl group.[1][4]
-
Steric Hindrance: Bulky substituents near one carbonyl group can physically impede the approach of the aminopyrazole, directing the reaction to the less sterically hindered carbonyl, even if it is not the most electrophilic.
The diagram below illustrates the two competing reaction pathways. The favored pathway is determined by the properties of R¹ and R³.
If your R¹ and R³ groups have similar electronic and steric profiles, the reaction will lack preference, leading to the observed mixture.
Q3: How can I strategically modify my substrates to favor the formation of my desired regioisomer?
A3: Proactive Control Through Substrate Design
The most robust strategy for controlling regioselectivity is to design it into your starting materials. By exaggerating the electronic or steric differences between the two reactive sites on the 1,3-dicarbonyl, you can force the reaction down a single pathway.
| Substituent (R¹ or R³) on Dicarbonyl | Electronic Effect | Impact on Adjacent Carbonyl | Expected Outcome |
| -CF₃, -NO₂, -CN | Strong Electron-Withdrawing | Increases electrophilicity significantly | Strongly directs initial attack to this carbonyl[1] |
| -Ph, -COOR | Moderate Electron-Withdrawing | Moderately increases electrophilicity | Can provide good to excellent regioselectivity |
| -Alkyl (e.g., -CH₃) | Weak Electron-Donating | Slightly decreases electrophilicity | Weak directing group |
| -tBu, -iPr | Steric Bulk | Hinders nucleophilic attack | Can override electronic effects to direct attack away from this site |
| -OR, -NR₂ | Strong Electron-Donating | Decreases electrophilicity significantly | Strongly disfavors initial attack at this carbonyl |
Practical Example: If your target is the 4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine, you should use benzoylacetone (1-phenylbutane-1,3-dione). The phenyl group makes the adjacent carbonyl more electrophilic than the one next to the methyl group, reliably yielding the desired isomer. If you were to use the reverse dicarbonyl (1-phenyl-2,4-pentanedione), you would likely obtain the other regioisomer.
Q4: What reaction conditions can I adjust to improve the regioselectivity of the cyclocondensation when substrate modification is not an option?
A4: Optimizing the Reaction Environment
When you are constrained to using existing substrates that give poor selectivity, modifying the reaction conditions is your primary troubleshooting tool.
1. Solvent Choice is Critical: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other, dramatically influencing the isomeric ratio. While traditional solvents like ethanol or acetic acid often give mixtures, fluorinated alcohols are known to significantly enhance regioselectivity in pyrazole synthesis, a principle that can be applied here.[5]
| Solvent | Typical Observation | Rationale |
| Ethanol / Methanol | Often yields mixtures | Standard protic solvent, offers little specific stabilization. |
| Acetic Acid | Can improve selectivity, but may require high temperatures | Acts as both solvent and acid catalyst. |
| Toluene / Dioxane | Generally poor selectivity | Aprotic, does not effectively stabilize charged intermediates. |
| TFE / HFIP | Can dramatically improve selectivity (e.g., from 50:50 to >95:5) [5] | Strong hydrogen-bond-donating properties preferentially stabilize one of the charged intermediates/transition states, lowering its activation energy. |
2. Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): Sometimes, one regioisomer forms faster (kinetic product) while the other is more stable (thermodynamic product).
-
To favor the kinetic product: Run the reaction at the lowest possible temperature that allows it to proceed.
-
To favor the thermodynamic product: Run the reaction at a higher temperature for a longer duration to allow the initially formed mixture to equilibrate to the more stable isomer. An initial screening is necessary to determine if your system is susceptible to this type of control.
3. Catalysis (Acid/Base): The reaction pH can modulate the nucleophilicity of the aminopyrazole or the electrophilicity of the dicarbonyls (via protonation).[4]
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄): Can enhance the electrophilicity of the carbonyl groups.
-
Base Catalysis (e.g., Piperidine, NaOAc): Can deprotonate the pyrazole N-H, potentially altering the nucleophilicity of the attacking species.
Experimental Protocol: Screening Solvents for Optimal Regioselectivity
This protocol allows for the parallel screening of solvents to quickly identify optimal conditions.
-
Preparation: In four separate, identical microwave vials equipped with stir bars, place your 5-aminopyrazole (0.2 mmol, 1.0 eq) and unsymmetrical 1,3-dicarbonyl (0.22 mmol, 1.1 eq).
-
Solvent Addition: To each vial, add 1.0 mL of a different solvent:
-
Vial 1: Ethanol
-
Vial 2: Acetic Acid
-
Vial 3: Toluene
-
Vial 4: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or parallel synthesizer. Heat the reactions to 80 °C for 4 hours.
-
Analysis: After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS and ¹H NMR. The integration of characteristic peaks in the NMR spectrum (e.g., distinct C-H signals on the pyridine ring) will provide the regioisomeric ratio.
-
Decision: Based on the results, scale up the reaction using the solvent that provided the highest selectivity for your desired isomer.
Q5: I'm observing poor regioselectivity in a Michael addition approach using an α,β-unsaturated ketone. What mechanistic factors are at play?
A5: Navigating Ambiguity in Michael Additions
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another powerful method for constructing the pyrazolo[3,4-b]pyridine core. However, it presents its own regiochemical challenge. There are two potential initial nucleophilic attacks in the key Michael addition step:
-
Attack from the C4 carbon of the pyrazole onto the β-carbon of the enone.
-
**Attack from the exocyclic amino group (NH₂) ** onto the β-carbon of the enone.
The literature suggests that the C4 carbon is often the more nucleophilic center, but this is not universally agreed upon and can be substrate-dependent.[1] Subsequent cyclization and oxidation/dehydration lead to the final product. The regioselectivity is determined by which of these initial attacks occurs.
Troubleshooting Steps:
-
Catalyst: Lewis acids, such as ZrCl₄, have been used to promote this reaction and can influence the regiochemical outcome by coordinating to the carbonyl oxygen of the enone, thereby activating it.[2]
-
Solvent: As with the dicarbonyl route, solvent polarity can play a role in stabilizing intermediates and influencing the reaction path.
-
Protecting Groups: Temporarily protecting one of the pyrazole's ring nitrogens can alter the electronic distribution and nucleophilicity of the C4 position, potentially steering the reaction towards a single isomer.
Q6: Are there alternative, highly regioselective synthetic routes I should consider if controlling the classical methods fails?
A6: Advanced and Inherently Selective Strategies
Yes. When conventional methods prove intractable, several modern synthetic strategies offer excellent, often complete, regiocontrol.
-
Gould-Jacobs Reaction: This classic method involves reacting a 3-aminopyrazole with a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate. Because the electrophile is symmetrical, no regioselectivity issues arise in the pyridine ring formation.[1] Subsequent functionalization can then be performed on the resulting pyrazolo[3,4-b]pyridine core.
-
Cascade Cyclizations with Alkynyl Aldehydes: A highly efficient and regioselective method involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. These reactions often proceed through a cascade mechanism involving a 6-endo-dig cyclization that affords a single regioisomer in high yield.[3] This approach is characterized by its excellent functional group tolerance and inherent control over the product's constitution.
If you are consistently facing regioselectivity challenges, investing time in developing one of these alternative routes for your specific target molecule can be far more efficient than attempting to optimize a poorly selective reaction.
References
- Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Papakyriakou, A., et al. (2013). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Frontiers in Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
- Ferreira, I. C. F. R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters.
- de la Cruz, P., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the common purification challenges encountered with polar pyrazolo[3,4-b]pyridine derivatives. The inherent polarity of this scaffold, while often beneficial for its biological activity, presents significant hurdles during isolation and purification. This resource is designed to provide both theoretical understanding and practical, actionable solutions to these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing step-by-step solutions.
Question 1: My compound is streaking severely or remains at the baseline during silica gel column chromatography. What's happening and how can I fix it?
Answer:
This is a classic problem when purifying nitrogen-containing heterocycles.[1][2] The issue stems from strong, non-ideal interactions between the basic nitrogen atoms in your pyrazolo[3,4-b]pyridine core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing (streaking) or complete retention of the compound.
Probable Causes & Solutions:
-
Acid-Base Interaction: The silica surface is acidic, while your compound is basic. This strong interaction prevents clean elution.
-
Solution: Neutralize the stationary phase by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia in methanol solution added to the polar component of your eluent.[3] This competitively blocks the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Insufficiently Polar Mobile Phase: The selected eluent may not be strong enough to displace your highly polar compound from the highly polar stationary phase.[4]
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, the stationary phase itself may be the problem.
-
Solution 1: Use deactivated or neutral silica gel. You can prepare this by pre-treating standard silica gel with the base-modified mobile phase before packing the column.
-
Solution 2: Switch to a less acidic stationary phase like neutral alumina or Florisil, which may exhibit different selectivity and reduce the strong acid-base interactions.[5]
-
Question 2: In my reversed-phase HPLC (RP-HPLC) analysis, my polar compound elutes in or very near the solvent front (void volume). How can I achieve retention and separation?
Answer:
This indicates a lack of retention, which is a common challenge for polar analytes on traditional non-polar stationary phases like C18.[6] Your hydrophilic compound has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18-bonded silica, so it travels through the column without significant interaction.
Probable Causes & Solutions:
-
Mismatch of Polarity: The fundamental principle of reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds do not engage in these interactions effectively.[4]
-
Solution 1 (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of highly polar compounds.[7][8][9][10] It utilizes a polar stationary phase (like bare silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] In HILIC, water acts as the strong, eluting solvent.[7][8] This technique often provides excellent retention and separation for compounds that fail in reversed-phase mode.[9]
-
Solution 2: Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities. It allows for multiple retention mechanisms, which can significantly improve the retention of polar and charged analytes.
-
Solution 3 (Use with Caution): Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a less polar ion pair with your analyte, increasing its retention on a C18 column.[6] However, these agents can be difficult to remove from the column, may suppress ionization in mass spectrometry (MS), and complicate method development.[6]
-
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high in a very good solvent. The result is a liquid phase (the oil) instead of a solid crystalline lattice. This is common for polar compounds where finding the perfect "mediocre" solvent is challenging.[11]
Probable Causes & Solutions:
-
Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.
-
Solution 1: Use a Two-Solvent System: This is often the most effective method.[12] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the first solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify the solution, then allow it to cool slowly. Common pairs include ethanol/water, methanol/ether, or acetone/hexanes.[13]
-
Solution 2: Screen for a Different Single Solvent: Experiment with a wider range of solvents. For polar compounds, consider solvents like ethanol, isopropanol, or water.[12][13]
-
-
Cooling Rate: Cooling the solution too quickly can shock the system and promote oiling over crystallization.
-
Nucleation Issues: Crystal formation requires an initial nucleation site.
-
Solution: If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.[11]
-
Visual Workflow: Troubleshooting Purification Methods
This decision tree outlines a logical approach to selecting and troubleshooting a purification strategy for polar pyrazolo[3,4-b]pyridines.
Caption: A decision tree for selecting and optimizing a purification method.
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Polar Basic Compounds
This protocol is designed to mitigate the issues of streaking and poor recovery on silica gel.
-
Solvent System Selection (TLC):
-
Start with a moderately polar system, such as 5% Methanol in Dichloromethane (DCM).
-
Prepare two TLC jars: one with the standard eluent and another with the same eluent containing 1% triethylamine (Et₃N).
-
Spot your crude material on two separate TLC plates and develop one in each jar.
-
Causality: Comparing the two plates will immediately show if the basic modifier improves the spot shape and Rf value. A compact, higher-moving spot in the basic system indicates that acid-base interactions are the primary issue.[3][5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., DCM).
-
Pack the column with the slurry.
-
Crucial Step: Before loading the sample, flush the packed column with at least 3-5 column volumes (CV) of the initial eluting solvent that includes the basic modifier. This "deactivates" the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM/MeOH.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with your optimized mobile phase.
-
If a gradient is needed, gradually increase the concentration of the polar component (e.g., methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Expert Tip: Once all lower Rf impurities have eluted, consider a sharp increase in solvent polarity (a "flush") to quickly elute your strongly-adsorbed product, which can minimize tailing and reduce the total number of fractions.[5]
-
Protocol 2: Systematic Recrystallization Solvent Screening
-
Setup: Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (0.5 mL) from a range of polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes).
-
Solubility Test (Cold): Agitate the tubes at room temperature. A good recrystallization solvent should NOT dissolve the compound well when cold.[11] Set aside any tubes where the solid dissolves completely.
-
Solubility Test (Hot): Heat the remaining tubes in a water or sand bath. Add the same solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely when hot in a reasonable volume.[11][12]
-
Crystallization Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature.
-
Analysis: The best solvent is one where the compound was poorly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystalline solid upon cooling.
| Solvent | Polarity Index | Common Use / Notes |
| Water | 10.2 | Excellent for very polar compounds, but slow to dry.[12] |
| Ethanol | 5.2 | An excellent, general-purpose solvent for moderately polar compounds.[13][14] |
| Methanol | 6.6 | Similar to ethanol but more polar and has a lower boiling point.[12] |
| Acetone | 5.1 | Good for relatively polar compounds; highly volatile.[12] |
| Ethyl Acetate | 4.4 | Common chromatography solvent; also useful for recrystallizing medium-polarity compounds. |
| Dichloromethane | 3.4 | Often used in chromatography; can be used for recrystallization but is very volatile. |
| Toluene | 2.4 | Good for less polar compounds; high boiling point. |
| Hexanes | 0.1 | Typically used as an "anti-solvent" for polar compounds in a two-solvent system.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a new pyrazolo[3,4-b]pyridine derivative? A1: Start with TLC analysis using a standard solvent system like 20% ethyl acetate in hexanes and a more polar system like 5% methanol in DCM.[3] This initial screen will quickly tell you if your compound is non-polar, moderately polar, or highly polar, guiding your subsequent solvent choices. For highly polar compounds that don't move in ethyl acetate/hexanes, the DCM/methanol system is a much better starting point.[3]
Q2: When should I choose recrystallization over chromatography? A2: Recrystallization is the preferred method when your crude product is relatively pure (>90%) and you need to remove small amounts of impurities. It is often faster, cheaper, and more scalable than chromatography. Chromatography is necessary when you have a complex mixture of compounds with similar polarities (e.g., regioisomers) or when impurities are present in significant quantities.[14]
Q3: How can I tell if my compound is decomposing on the silica column? A3: A key diagnostic is to run a "2D TLC." Spot your compound on a TLC plate, run it in one direction, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes on silica, you will see the main spot on the diagonal plus additional spots in a vertical line from the main spot, representing the degradation products formed as the plate sat after the first elution.
Q4: What is HILIC and is it difficult to implement? A4: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a powerful HPLC technique for separating very polar compounds that are not retained by reversed-phase methods.[10] While it may seem like "aqueous normal-phase," the mechanism is more complex, involving a water-enriched layer on the polar stationary phase into which analytes partition.[7][9] Method development can be less intuitive than reversed-phase, as equilibration times can be longer and mobile phase preparation (especially buffer pH) is critical. However, for challenging polar separations, it is often the most effective solution.[7][8]
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC North America. (2014, August 22). Retaining Polar Compounds.
- University of Alberta. (n.d.). Column chromatography. Department of Chemistry. [Link]
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]
- Biotage. (2023, January 30).
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
- Lee, S. Y., et al. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- Sketchy. (2023, December 2). Chromatography: Techniques & Types. YouTube. [Link]
- University of Toronto Scarborough. (n.d.).
- Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography. Department of Chemistry. [Link]
- University of Rochester. (n.d.).
- Chem LibreTexts. (n.d.).
- Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc. [Link]
- ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
- ResearchGate. (2025, August 9). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
- Gavalas, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]
- Quiroga, J., & Insuasty, B. (2020).
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds.
- eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired cross-coupled product.
Understanding the Problem: What is Homocoupling?
Homocoupling is a common side reaction in Suzuki coupling where two molecules of the organoboron reagent (R¹-B(OH)₂) couple to form a symmetrical biaryl (R¹-R¹), or less commonly, two molecules of the organohalide (R²-X) couple to form R²-R². This reaction is highly undesirable as it consumes valuable starting material, reduces the yield of the target molecule (R¹-R²), and introduces impurities that are often difficult to separate from the desired product.[1]
The primary culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Pathway: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1][2][3][4] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[2][5]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the boronic acid itself, where two boronic acid molecules couple, generating the homocoupled product and the required Pd(0) catalyst.[2][5] This means the reaction starts by consuming your starting material to generate the active catalyst.
Mechanism: The Suzuki Cycle vs. The Homocoupling Detour
To effectively troubleshoot, it's crucial to understand the catalytic cycle. The desired Suzuki-Miyaura reaction involves a three-step cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Homocoupling represents a deviation from this productive cycle.
Caption: Fig 1. Competing pathways in Suzuki-Miyaura coupling.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during experiments.
Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct in my crude NMR/LC-MS. What's the first thing I should check?
A: The most immediate and impactful factor to address is the presence of oxygen.[1] Inadequate degassing is the most common cause of boronic acid homocoupling.
-
Underlying Cause: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which readily promotes the homocoupling of two boronic acid molecules.[2][5]
-
Solution: Rigorous Degassing. Before adding your catalyst, you must thoroughly remove dissolved oxygen from your solvents and the reaction vessel.
-
Protocol 1: Inert Gas Sparging. Bubble an inert gas (Argon or high-purity Nitrogen) through your solvent(s) for 30-60 minutes. For the reaction itself, ensure the assembled flask is evacuated and backfilled with inert gas at least three times. Maintain a positive pressure of inert gas throughout the reaction.[9][10]
-
Protocol 2: Freeze-Pump-Thaw. For maximum oxygen removal, especially for highly sensitive reactions, the freeze-pump-thaw method is superior. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[2][9]
-
Q2: I've rigorously degassed my reaction, but I'm still getting 10-15% homocoupling. I'm using Pd(OAc)₂ as my catalyst. Could that be the issue?
A: Yes, your choice of palladium precatalyst is the next most likely cause.
-
Underlying Cause: Pd(II) sources like Palladium(II) acetate or PdCl₂(PPh₃)₂ require an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can be performed by the boronic acid itself, leading to what is often called "reductive homocoupling."[2][5]
-
Solutions:
-
Switch to a Pd(0) Source: The most direct solution is to use a Pd(0) precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[1][9] This eliminates the initial step where homocoupling is used to generate the active catalyst.
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before the catalyst. Potassium formate (HCO₂K) has been shown to be effective at reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[11][12][13] This provides an alternative reduction pathway that doesn't consume your boronic acid.
-
Q3: My substrates are complex and the reaction is sluggish. I have to run it at a high temperature (e.g., >100 °C) and I'm seeing homocoupling and other side products. How can I improve this?
A: High temperatures can accelerate side reactions.[9][10] The solution lies in optimizing your catalyst system (ligand choice) and other reaction parameters to enable a lower reaction temperature or to ensure the desired reaction outcompetes the side reactions.
-
Underlying Cause: The kinetics of homocoupling and other decomposition pathways (like protodeboronation) can become more favorable at elevated temperatures. The key is to accelerate the rate-determining step of the desired cycle—often the oxidative addition or reductive elimination—so it remains dominant.
-
Solutions:
-
Ligand Selection: Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and the final reductive elimination step.[7][9][14] This makes the entire cross-coupling cycle kinetically more favorable, allowing it to outpace the homocoupling pathway.
-
Base Selection: The choice of base is critical. Very strong bases like NaOH can sometimes promote side reactions.[6][10] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective, providing sufficient activation of the boronic acid for transmetalation without causing degradation.[9][10] The optimal base is often substrate-dependent and requires screening.
-
Solvent Choice: Aprotic solvents like dioxane, toluene, and THF are generally preferred.[10][15] The solvent must be able to dissolve all components, including the activated boronate species. While some water is often necessary to dissolve the inorganic base, excess water can promote protodeboronation and, in some cases, homocoupling.[10]
-
Key Parameter Optimization
For challenging substrates, systematic optimization is key. The following table provides a guide for parameter adjustment.
| Parameter | Recommended Change | Rationale |
| Palladium Source | Switch from Pd(II) to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][2] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[2][14] |
| Base | Screen milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Strong bases can sometimes exacerbate side reactions. The optimal choice is substrate-dependent.[10] |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene). | Minimizes oxygen content and avoids side reactions like protodeboronation which can be promoted by excess water.[10][16] |
| Temperature | Run at the lowest temperature that affords a reasonable reaction rate. | Suppresses side reactions, which often have a higher activation energy than the desired cross-coupling.[10] |
| Reagent Addition | Add the boronic acid solution slowly via syringe pump. | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[10][12] |
Troubleshooting Workflow
When encountering homocoupling, follow a logical progression of troubleshooting steps.
Caption: Fig 2. A systematic workflow for troubleshooting homocoupling.
Frequently Asked Questions (FAQs)
Q: Can using a boronic ester instead of a boronic acid help? A: Yes, in many cases. Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids. They are less susceptible to protodeboronation and can exhibit different reactivity profiles during transmetalation, which can sometimes suppress side reactions like homocoupling.[2]
Q: Does the choice of halide on my electrophile (I, Br, Cl) affect homocoupling? A: Indirectly, yes. The rate of oxidative addition typically follows the trend I > Br > Cl.[6] If you are using a less reactive aryl chloride, the oxidative addition step can be slow. If this step becomes rate-limiting, it allows more time for the catalyst to engage in side reactions like homocoupling. For less reactive electrophiles, using a more electron-rich, bulky ligand is crucial to accelerate the oxidative addition.[6][9]
Q: I've tried everything and still see a small amount of homocoupling. Is it possible to remove it during purification? A: While prevention is always better than removal, it is sometimes possible. The homocoupled product is often non-polar. Purification via column chromatography or recrystallization can be effective. However, if the polarity and size of the homocoupled product are very similar to your desired product, separation can be extremely challenging, which is why minimizing its formation is so critical.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Campos, D., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Campos, D., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Campos, D., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
- Smith, A. B., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Wikipedia. (2023). Suzuki reaction.
- de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- Neufeldt, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Gates, B. C., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC - NIH.
- Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. ResearchGate.
- Carrow, B. P. & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Navigating Solubility Challenges in Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant hurdle of poor starting material solubility in coupling reactions. Moving beyond simple procedural lists, this resource provides in-depth, mechanistically grounded troubleshooting strategies to empower you to overcome these challenges in your own laboratory work.
Introduction: The Solubility Problem in Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis, celebrated for their power in constructing carbon-carbon and carbon-heteroatom bonds.[1] However, the efficiency of these powerful transformations is often predicated on a fundamental principle: the reactants must be able to interact in the solution phase. When one or more starting materials exhibit poor solubility, reaction rates can plummet, leading to incomplete conversions, low yields, and the generation of unwanted byproducts. This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced techniques, to get your reactions back on track.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when dealing with insoluble starting materials.
Q1: My starting material is not dissolving in the reaction solvent. What is the first and most fundamental principle I should consider?
A1: The foundational principle to always start with is "like dissolves like."[2] This means you should aim to match the polarity of your solvent with the polarity of your poorly soluble starting material. A cross-coupling reaction often involves components of varied polarity: lipophilic organic halides, organometallic reagents, inorganic bases, and metal complexes.[3] Dipolar aprotic solvents are often a good starting point as they can accommodate this range of solutes.[3] Systematically screening a panel of solvents with varying polarities is a crucial first step.[4]
Q2: I've tried several solvents with no success. What is a straightforward next step to improve solubility without drastically changing the reaction conditions?
A2: Introducing a co-solvent is a practical and effective strategy. A co-solvent is a miscible solvent added to the primary solvent to modify the overall polarity of the system, thereby enhancing the solubility of a recalcitrant starting material.[2] For instance, in Suzuki couplings that often use a biphasic system like toluene/water, adding a co-solvent can improve the solubility of organic partners.[5] Be mindful that altering the solvent system can influence reaction kinetics, so it's essential to monitor the reaction progress carefully.[2]
Q3: Can simply increasing the reaction temperature solve my solubility issues?
A3: Yes, in many cases, increasing the reaction temperature can significantly improve the solubility of starting materials. This is a common strategy, particularly for reactions that are sluggish at lower temperatures.[6] For example, Sonogashira couplings with less reactive aryl bromides often require heating to proceed efficiently.[7] However, it is critical to consider the thermal stability of your reactants, products, and the catalyst. High temperatures can sometimes lead to degradation or the formation of byproducts.
Q4: What is a phase-transfer catalyst and when is it appropriate to use one?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the movement of a reactant from one phase into another, immiscible phase where the reaction occurs.[8][9][10] This is particularly useful for heterogeneous reactions, such as those involving an ionic reactant (like a base) in an aqueous phase and an organic substrate in an organic phase.[8][10] The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, rendering it soluble in the organic phase where it can then react.[11] Consider using a PTC when you have reactants partitioned between two immiscible liquid phases.[2]
Q5: I've heard about using surfactants. How do they work to improve solubility in coupling reactions?
A5: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[12] In aqueous media, they can self-assemble into spherical structures called micelles, with a nonpolar core and a polar exterior.[12] Poorly soluble organic starting materials can partition into the lipophilic core of these micelles, effectively "dissolving" them in the bulk aqueous phase and creating a high localized concentration where the reaction can occur.[13] This approach, often termed micellar catalysis, is a powerful green chemistry technique that can enable reactions in water instead of organic solvents.[13]
Troubleshooting Guide: From Initial Observations to Advanced Solutions
This section provides a structured approach to troubleshooting, starting with the most common scenarios and progressing to more specialized techniques.
Scenario 1: Starting Material Fails to Dissolve at Room Temperature
If your starting material is visibly insoluble before the reaction begins, a systematic approach to solvent and temperature modification is warranted.
-
Solvent Screening: Begin by testing the solubility of your starting material in a range of common coupling reaction solvents. A structured approach using a solvent polarity index can be beneficial.
-
Temperature Elevation: Gradually increase the reaction temperature, monitoring for dissolution. Many coupling reactions, such as the Heck and Sonogashira, are robust at elevated temperatures.[3][6]
-
Co-Solvent Addition: If a single solvent is ineffective, introduce a co-solvent. For example, in a primarily non-polar solvent like toluene, adding a more polar co-solvent like DMF or dioxane can be effective.
| Solvent | Dielectric Constant (20°C) | Polarity Type | Commonly Used In |
| Toluene | 2.4 | Non-polar | Suzuki, Heck |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Suzuki, Sonogashira |
| 1,4-Dioxane | 2.2 | Non-polar | Suzuki |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Suzuki, Heck |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Heck, Sonogashira |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Polar Aprotic | Heck |
This table provides a starting point for solvent selection based on polarity. The optimal solvent will be substrate-dependent.
Caption: Initial troubleshooting workflow for solubility issues.
Scenario 2: Reaction Proceeds as a Slurry or is Extremely Slow
In some cases, the starting material may have very limited solubility, resulting in a heterogeneous mixture or a reaction that proceeds at an impractically slow rate. For these challenging situations, more advanced techniques are required.
As introduced in the FAQs, PTC is ideal for reactions where reactants are in separate, immiscible phases.[8][10]
Mechanism of Action:
A typical PTC, like a tetraalkylammonium salt (Q⁺X⁻), works by exchanging its anion (X⁻) for the reacting anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) can then travel into the organic phase and deliver the anion to the organic substrate.
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: Suzuki Coupling with a Phase-Transfer Catalyst
-
Reagent Setup: To a reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 1-5 mol%).[5]
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene) and an aqueous solution of the inorganic base (e.g., K₂CO₃).
-
Reaction Execution: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
For extremely hydrophobic substrates, performing the reaction in water with the aid of a surfactant can be a transformative approach.[13]
Mechanism of Action:
Surfactant molecules form micelles in water, creating nano-sized "reactors" with a hydrophobic interior.[12] The organic starting materials are sequestered into this core, leading to a very high effective concentration and facilitating the reaction.
| Surfactant Type | Example | Characteristics |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Inexpensive, widely used. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Can interact with anionic species. |
| Non-ionic | Triton X-100 | Less prone to deactivation by salts. |
| "Designer" Surfactants | TPGS-750-M | Engineered for high performance in organic synthesis.[13] |
Experimental Protocol: Heck Coupling in a Micellar System
-
Surfactant Solution Preparation: Prepare a solution of the chosen surfactant (e.g., 2 wt% TPGS-750-M) in degassed water.[13]
-
Reagent Addition: In a reaction vessel, combine the aryl halide, the alkene, the base (e.g., an organic base like triethylamine), and the palladium catalyst.
-
Reaction Initiation: Add the degassed surfactant solution to the reagents. The mixture will likely appear milky or cloudy, which is normal for a micro-emulsion.[13]
-
Execution and Monitoring: Stir the reaction at room temperature or with gentle heating. The high local concentration within the micelles often leads to faster reaction rates compared to conventional organic solvents.[13]
For substrates that are practically insoluble in all common solvents, a slurry or even a solvent-free solid-state reaction may be the only viable path forward.[14][15] These reactions are often facilitated by mechanochemistry (ball-milling).[16][17]
Principle of Action:
In a slurry, the reaction occurs on the surface of the suspended solid particles. The limited amount of dissolved material reacts, and as it is consumed, more of the solid dissolves to maintain equilibrium (Le Chatelier's principle). In mechanochemical reactions, the mechanical energy from ball-milling facilitates the mixing of solid reactants and can generate fresh, reactive surfaces.[14] High-temperature ball milling has proven effective for Suzuki-Miyaura cross-couplings of poorly soluble aryl halides.[16]
Considerations for Slurry/Solid-State Reactions:
-
Particle Size: Reducing the particle size of the solid starting material by grinding can increase the surface area and improve reaction rates.[2]
-
Stirring: Efficient and vigorous stirring is paramount in slurry reactions to ensure adequate mixing.
-
Catalyst Choice: The catalyst must be robust enough to handle these heterogeneous conditions.
-
Mechanochemistry: This requires specialized equipment (a ball mill) but can enable reactions that are impossible in solution.[16][18]
The Role of Ligands in Solubility
While often considered for their electronic and steric influence on the catalyst's reactivity, ligands also play a crucial role in the solubility of the palladium complex itself.[19][20][21] A poorly soluble catalyst can lead to low activity and heterogeneous reaction conditions.
-
Solubilizing Groups: Ligands can be designed with solubilizing groups (e.g., long alkyl chains) to enhance the solubility of the resulting metal complex in the desired reaction medium.[19]
-
Ligand Screening: When troubleshooting a reaction, if catalyst precipitation is observed, screening different ligands with varying steric bulk and appended solubilizing moieties can be beneficial. This ensures the active catalytic species remains in the solution phase where it can participate in the catalytic cycle.[22][23]
Conclusion: A Systematic Path to Success
Dealing with poor starting material solubility is a common challenge in cross-coupling chemistry. However, by adopting a systematic and mechanistically informed approach, these issues can be reliably overcome. Start with the simplest solutions—solvent and temperature optimization—before progressing to more advanced techniques like phase-transfer catalysis, micellar catalysis, or slurry conditions. By understanding the underlying principles of each method, you can make informed decisions to successfully drive your challenging coupling reactions to completion.
References
- Surfactant Micellar and Vesicle Microenvironments and Structures Under Synthetic Organic Conditions - PMC - NIH. (n.d.).
- Micelles Supported Organic Reactions in Water: A Review - TSI Journals. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Surfactants used in micellar organic synthesis. A) Ionic surfactants.... - ResearchGate. (n.d.).
- Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference - ACS GCI Pharmaceutical Roundtable. (n.d.).
- Surfactant Micellar and Vesicle Microenvironments and Structures under Synthetic Organic Conditions - figshare. (2023, March 23).
- Phase Transfer Catalysis - SACHEM, Inc. (n.d.).
- Phase Transfer Catalysis | Dalal Institute. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (n.d.).
- Solid-state cross-coupling of insoluble brominated substrates into... - ResearchGate. (n.d.).
- A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12).
- Phase-transfer catalyst - Wikipedia. (n.d.).
- Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews. (2021, April 6).
- Phase transfer catalysis | PPTX - Slideshare. (n.d.).
- Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl group - Semantic Scholar. (2023, September 29).
- Metal-Ligand Interactions | Solubility of Things. (n.d.).
- Ligand Design in Catalyst Development - YouTube. (2020, November 19).
- Ligands and bonding in transition metal complexes - YouTube. (2024, January 5).
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. (n.d.).
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025, August 5).
- Sonogashira coupling - Wikipedia. (n.d.).
- Advances in Cross-Coupling Reactions - MDPI. (n.d.).
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9).
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review - Biointerface Research in Applied Chemistry. (2024, February 17).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review - ResearchGate. (2024, February 19).
- Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - Faraday Discussions (RSC Publishing). (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - The Royal Society of Chemistry. (2022, July 6).
- Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Publications. (2020, June 9).
- Strategy for the solid-state cross-coupling of insoluble substrates... - ResearchGate. (n.d.).
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. sacheminc.com [sacheminc.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
- 12. tsijournals.com [tsijournals.com]
- 13. acsgcipr.org [acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 17. Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Microwave-Assisted Organic Synthesis
Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full potential of microwave chemistry by minimizing unwanted side reactions and improving product purity. Microwave synthesis offers dramatic reductions in reaction times and often leads to increased yields, but its unique heating mechanism requires a nuanced approach to experimental design.[1][2] This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and controlling side reactions in MAOS.
Q1: What are the primary advantages of microwave heating over conventional heating for reducing side reactions?
A: The primary advantage lies in the unique heating mechanism. Conventional heating relies on conduction and convection, where heat is transferred slowly from an external source through the vessel walls to the reaction mixture.[3][4] This often creates significant temperature gradients, with the vessel walls being hotter than the bulk solution, potentially leading to decomposition of reactants or products at the contact surface.
Microwave heating, however, delivers energy directly to any material containing mobile electric charges (like polar molecules or ions), resulting in rapid, uniform, and volumetric heating.[2][3][4] This direct molecular activation has several benefits for minimizing side reactions:
-
Reduced Reaction Time: By rapidly reaching and maintaining the target temperature, the overall time the reaction mixture is exposed to high heat is significantly shortened, minimizing the opportunity for thermally induced degradation or side product formation.[1][5][6]
-
Improved Purity and Yield: The uniform heating profile reduces localized "hot spots" that are common in conventional heating, leading to cleaner reaction profiles and fewer byproducts.[2][5]
-
Enhanced Selectivity: Precise temperature control allows for targeting the specific activation energy of the desired reaction pathway while avoiding temperatures that might favor side reactions.[5][7]
Q2: What is the difference between "thermal" and "non-thermal" microwave effects?
A: This is a topic of significant discussion in the scientific community.
-
Thermal Effects: These are well-understood phenomena resulting from the rapid, volumetric heating produced by microwave energy.[8] This includes superheating of solvents above their conventional boiling points and the creation of localized hot spots in heterogeneous systems.[3][8] The vast majority of rate accelerations and changes in selectivity seen in MAOS can be attributed to these purely thermal effects.[9]
-
Non-Thermal Effects: These are more controversial and are postulated to arise from a direct interaction of the microwave's electric field with specific molecules or transition states, independent of a temperature increase.[1][10][11] The theory suggests that polar transition states could be stabilized by the electric field, thus lowering the activation energy of a reaction.[1][11] While some studies suggest their existence, particularly in solid-state or gas-phase reactions, proving non-thermal effects in liquid-phase organic synthesis is challenging because they are often masked by the dominant thermal effects.[10][12] For practical troubleshooting, it is most effective to focus on controlling the well-established thermal effects.
Q3: How does solvent choice critically impact my reaction and potential side reactions?
A: Solvent selection is arguably the most critical parameter in MAOS. The ability of a solvent to absorb microwave energy and convert it to heat is determined by its dielectric properties, specifically its dielectric loss (tan δ).[6]
-
High-Absorbing Solvents (e.g., DMF, DMSO, alcohols): These solvents have high tan δ values and heat very rapidly.[13][14] They are excellent for driving reactions that require high temperatures. However, their rapid heating can lead to pressure spikes or thermal runaway if not properly controlled.
-
Medium-Absorbing Solvents (e.g., acetonitrile, water): These heat efficiently but more controllably than high absorbers, offering a good balance for many reactions.[14]
-
Low- or Non-Absorbing Solvents (e.g., toluene, THF, dioxane): These solvents are "transparent" to microwaves and will not heat on their own.[13] Heating in these systems relies on the reactants, catalysts, or added ionic liquids absorbing the energy.[13] This can lead to selective heating of a polar reactant in a non-polar bulk solvent, a phenomenon that can sometimes be exploited but can also create extreme temperature gradients if not properly stirred.[15][16][17]
An incorrect solvent choice can directly cause side reactions. For example, using a low-boiling point solvent like dichloromethane in a sealed vessel for a high-temperature reaction will generate excessive pressure, posing a safety risk and potentially altering reaction pathways.[13][18] Conversely, using a non-absorbing solvent for a reaction that requires significant thermal energy will result in low or no conversion.
Q4: What is "superheating," and how does it affect my synthesis?
A: Superheating is the phenomenon where a liquid is heated to a temperature above its atmospheric boiling point without actually boiling.[9][15] This occurs because microwave energy heats the entire volume of the liquid simultaneously, and the initiation of boiling (nucleation) can be delayed in the absence of nucleation sites (like boiling chips or scratches on the vessel surface).[15] In sealed microwave reactors, solvents can be heated 50–70 °C above their boiling points due to the buildup of pressure.[18]
This is a key advantage of MAOS, as it allows reactions to be performed at much higher temperatures than possible in open vessels at atmospheric pressure, leading to dramatic rate enhancements.[9] However, it must be managed carefully. Uncontrolled superheating can accelerate unwanted side reactions or lead to sudden, violent boiling (bumping). The use of a magnetic stir bar is crucial to agitate the solution, promote even heating, and provide nucleation sites to prevent this.[15][19]
Q5: Are there general guidelines for converting a conventional heating method to a microwave-assisted one?
A: Yes, a good starting point is to use the same solvent and temperature as the conventional method.[13][17] However, the reaction time will be drastically reduced. A common rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles. Since microwaves can easily achieve temperatures well above a solvent's boiling point, a reaction that takes 8 hours at 80°C might only take a few minutes at 150°C.[5]
Here is a typical workflow:
-
Start with the conventional temperature and a short reaction time (e.g., 10-15 minutes).[17]
-
Analyze the conversion. If it's low, incrementally increase the temperature by 20-40°C.[17]
-
Monitor the pressure to ensure it stays within the safe limits of the vessel.[18]
-
Once an optimal temperature is found, you can then optimize the reaction time.
Section 2: Troubleshooting Guides
This section provides specific, problem-oriented advice in a Q&A format.
Guide 1: Charring, Decomposition, and Tar Formation
Q: My reaction mixture is turning black and forming insoluble tar. What's causing this, and how can I fix it?
A: This is a classic sign of thermal decomposition, often caused by excessive temperatures or localized overheating ("hot spots").[3][20] While microwave heating is generally uniform, several factors can disrupt this homogeneity:
-
Poor Stirring: In viscous solutions or reactions with suspended solids, inadequate stirring can prevent the even distribution of heat, allowing certain areas to become much hotter than the measured bulk temperature.[17][20]
-
Selective Heating of a Component: If one reactant or a catalyst absorbs microwave energy much more efficiently than the solvent (e.g., a metallic catalyst in a non-polar solvent), it can become superheated, catalyzing decomposition.[17]
-
High Power Settings: Using a constant high-power setting can deliver energy faster than it can be dissipated throughout the mixture, leading to thermal runaway in localized regions.
-
Improve Agitation: Ensure you are using an appropriately sized magnetic stir bar and that it is spinning effectively. For very viscous mixtures, intermittent manual agitation (if using an open-vessel system) or a system with mechanical stirring may be necessary.[20]
-
Use Pulsed Power or a Lower Power Setting: Instead of a constant high power, set a maximum temperature and allow the instrument's control system to modulate the power. This maintains the target temperature without excessive energy input that can lead to overheating.
-
Reduce Reactant Concentration: Highly concentrated reaction mixtures can sometimes absorb energy too rapidly. Diluting the mixture can help moderate the heating rate.
-
Re-evaluate Solvent Choice: If a component is being selectively superheated, switch to a more polar, higher-absorbing solvent. This allows the bulk solution to heat more efficiently, creating a more uniform temperature profile through "bulk heating."[17]
-
Check for Metal Plating: In reactions involving transition metals, sometimes the metal can plate onto the vessel walls. This metallic coating absorbs microwave energy extremely efficiently and can cause the vessel to overheat and fail.[20] If this occurs, the reaction must be stopped and the vessel cleaned or replaced.
Guide 2: Poor Yield and Low Conversion
Q: My reaction isn't going to completion, or the yield is very low. What should I check?
A: Low conversion is typically due to insufficient energy input to overcome the reaction's activation energy. This can stem from several issues related to microwave absorption and temperature.
-
Poor Microwave Absorption: The reaction mixture may not be coupling effectively with the microwave field. This is common when using non-polar solvents with non-polar reactants.[13]
-
Temperature Set Too Low: The target temperature may simply be too low to drive the reaction at a reasonable rate, even with microwave enhancement.
-
Reaction Time Too Short: While MAOS is fast, some reactions still require a significant holding time at the target temperature.
-
Increase the Target Temperature: This is the most direct approach. Increase the temperature in 20°C increments and analyze the results. Monitor the pressure carefully.[17]
-
Change to a Higher-Absorbing Solvent: If your current solvent is a poor absorber (like toluene or THF), switch to a solvent with a higher dielectric loss, such as DMF, NMP, or ethanol, provided it is compatible with your chemistry.[13][14]
-
Add a Susceptor or Ionic Liquid: If you must use a non-polar solvent, you can add a small amount of a highly absorbing, inert material to heat the mixture.
-
Ionic Liquids: These salts are excellent microwave absorbers and can be used as additives to increase the heating rate of low-absorbing mixtures.[13][14]
-
Susceptors: These are microwave-absorbing materials (like silicon carbide or graphite) that are added to the reaction vessel.[21][22] They heat up rapidly and transfer that heat to the surrounding mixture via conduction.[21][22][23]
-
-
Increase the Hold Time: If increasing the temperature leads to decomposition, try running the reaction for a longer period (e.g., 30-60 minutes) at a more moderate temperature.
Guide 3: Unexpected Byproducts and Isomerization
Q: I'm observing unexpected byproducts or racemization/epimerization. Why does this happen under microwave conditions?
A: The high temperatures easily achievable with microwave heating can accelerate not only the desired reaction but also competing side reaction pathways that may not be significant under conventional heating conditions.[17] This is a particular concern in stereochemistry-sensitive applications like peptide synthesis.
-
Epimerization/Racemization: In solid-phase peptide synthesis (SPPS), high temperatures can increase the rate of epimerization, especially for sensitive amino acids like cysteine and histidine.[24] Aspartimide formation is another common side reaction accelerated by heat.[24][25]
-
Competing Pathways: Many organic reactions have multiple possible outcomes (e.g., substitution vs. elimination). The energy landscape of these pathways can be temperature-dependent. The high temperatures in MAOS may favor a previously unobserved side product.
-
Lower the Coupling Temperature: For sensitive reactions like SPPS, reducing the temperature from a high of 80-90°C to a more moderate 50-60°C can significantly limit racemization while still providing acceleration.[24]
-
Use Optimized Reagents: In peptide synthesis, carbodiimide-based coupling reagents are often preferred over onium salt methods at elevated temperatures, as the strong bases used in the latter can promote epimerization.[25] Adding HOBt to deprotection solutions can also reduce aspartimide formation.[24]
-
Shorten the Reaction Time: The goal is to find the "sweet spot" where the desired reaction is complete, but side reactions have not had time to occur. Run a time-course experiment (e.g., analyzing the mixture at 2, 5, 10, and 20 minutes) to find the optimal endpoint.
-
Employ Intermittent Cooling: Some protocols, particularly in manual microwave systems, use cycles of short bursts of irradiation followed by cooling.[26][27] This method is intended to suppress side reactions by keeping the average temperature lower while still benefiting from microwave acceleration.
Guide 4: Managing Pressure Spikes and Thermal Runaway
Q: My reactor is giving high-pressure warnings or shutting down. How can I prevent this dangerous situation?
A: High pressure in a sealed microwave vessel is a serious safety concern that can lead to vessel failure.[18][19][20] It is primarily caused by two factors:
-
Solvent Vapor Pressure: As a solvent is heated above its boiling point, its vapor pressure increases dramatically. Low-boiling point solvents will generate high pressures even at moderate temperatures.[13]
-
Formation of Gaseous Byproducts: Reactions that evolve gas (e.g., decarboxylations, or reactions producing N₂) are extremely hazardous in sealed microwave vessels and should generally be avoided or attempted only with extreme caution at a very small scale and low concentration.[18]
-
Thermal Runaway: This is a dangerous positive feedback loop where a highly exothermic reaction generates heat, which increases the reaction rate, which in turn generates even more heat, leading to a rapid, uncontrolled spike in temperature and pressure.[28]
-
Choose a High-Boiling Point Solvent: To reach a high temperature, it is safer to use a solvent that has a high boiling point at atmospheric pressure (e.g., use dichloroethane instead of dichloromethane).[13] This ensures the target temperature can be reached with less pressure buildup.
-
Reduce the Reaction Volume: Do not overfill the reaction vial. A larger headspace allows for the expansion of gases and vapors, helping to keep the pressure lower. Follow the manufacturer's guidelines for minimum and maximum fill volumes.[13][18]
-
Run at a Lower Concentration: Reducing the concentration of reactants can slow down highly exothermic reactions, making them easier to control and preventing thermal runaway.
-
Ensure Cooling Systems are Active: Modern microwave reactors are equipped with cooling systems (e.g., compressed air) that cool the outside of the vessel during the reaction. Ensure this feature is enabled, as it helps prevent overheating and provides more precise temperature control.[18]
-
Program a Power Limit: In addition to a temperature limit, set a maximum power level (e.g., 150-200 W). This will prevent the instrument from applying excessive power in an attempt to reach the set temperature quickly, which can be a trigger for runaway reactions.
Section 3: Data Tables and Visual Guides
Table 1: Properties of Common Solvents for Microwave Synthesis
This table provides key dielectric properties for selecting an appropriate solvent. The "Loss Tangent (tan δ)" is a direct measure of a solvent's ability to convert microwave energy into heat.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Loss Tangent (tan δ) | Microwave Absorption |
| High Absorbers | ||||
| Ethanol | 78 | 24.3 | 0.941 | High |
| Ethylene Glycol | 197 | 37.0 | 1.350 | High |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.5 | 0.825 | High |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.161 | Medium-High |
| Medium Absorbers | ||||
| Water | 100 | 80.4 | 0.123 | Medium |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium |
| Acetone | 56 | 20.7 | 0.054 | Medium |
| Low Absorbers | ||||
| Dichloromethane (DCM) | 40 | 9.1 | 0.042 | Low |
| Tetrahydrofuran (THF) | 66 | 7.6 | 0.047 | Low |
| Non-Absorbers | ||||
| Toluene | 111 | 2.4 | 0.040 | Very Low |
| Hexane | 69 | 1.9 | <0.020 | Very Low |
| Data compiled from various sources, including CEM Corporation and Royal Society of Chemistry publications.[5][14] |
Diagram 1: Decision Workflow for Optimizing a Microwave Reaction
This diagram outlines a logical process for troubleshooting and optimizing a microwave-assisted synthesis to minimize side products and maximize yield.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bspublications.net [bspublications.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Microwave Synthesis [organic-chemistry.org]
- 10. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 11. Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. nsmn1.uh.edu [nsmn1.uh.edu]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. Safety Considerations for Microwave Synthesis [cem.com]
- 21. Susceptor - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
- 24. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 26. books.rsc.org [books.rsc.org]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. Thermal runaway - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Avoid Catalyst Poisoning in Heterocyclic Chemistry
Introduction
Welcome to the Technical Support Center for Catalysis in Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize transition metal catalysis in the synthesis and functionalization of heterocyclic compounds. Catalyst deactivation, particularly through poisoning, is a critical challenge that can lead to failed reactions, reduced yields, and significant project delays.[1][2] Heterocyclic compounds themselves, with their Lewis basic heteroatoms (primarily nitrogen and sulfur), can act as potent catalyst poisons, creating a unique set of challenges.[3][4]
This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain not just the how but the why behind experimental choices, empowering you to diagnose, solve, and, most importantly, prevent catalyst poisoning in your work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst poisoning.
Q1: What is catalyst poisoning in the context of organic synthesis?
A: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a substance, known as a poison, onto its active sites.[5][6] Unlike other deactivation mechanisms like thermal degradation, poisoning is a chemical process where the poison blocks the sites where reactant molecules would normally bind, thereby inhibiting or completely stopping the desired chemical reaction.[5][7] In heterocyclic chemistry, common poisons include sulfur compounds, halides, and even the nitrogen or sulfur atoms within the heterocyclic substrates or products themselves.[3][4][8]
Q2: Why are nitrogen-containing heterocycles themselves often catalyst poisons?
A: The lone pair of electrons on nitrogen atoms in heterocycles like pyridines, quinolines, and imidazoles makes them Lewis bases.[9][10] These lone pairs can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Palladium).[3][4] This coordination can be so strong that the heterocycle either fails to dissociate, blocking the active site, or it alters the electronic properties of the metal, rendering it inactive for the catalytic cycle. This is a major roadblock in the application of C-H functionalization in medicinal chemistry.[3]
Q3: Is catalyst poisoning always irreversible?
A: Not always, but often it is. Poisoning is categorized as either reversible or irreversible.[5]
-
Irreversible Poisoning: Involves the formation of strong, stable chemical bonds between the poison and the catalyst's active sites, such as the formation of metal sulfides from sulfur impurities.[7] This type of poisoning is very difficult to reverse under normal reaction conditions.
-
Reversible Poisoning: Occurs when the poison binds more weakly and can be removed by changing reaction conditions, such as increasing the temperature or washing the catalyst.[5] For example, the product of a reaction (e.g., an N-heterocycle) might inhibit the catalyst, but this inhibition can sometimes be overcome by driving the reaction to completion or by removing the product as it forms.[4]
Q4: Can poisoning ever be beneficial?
A: Yes, in a controlled manner. This is known as "selective poisoning." By intentionally adding a specific amount of a poison, one can deactivate the most reactive sites on a catalyst's surface. This reduces the catalyst's overall activity but can dramatically increase its selectivity for a desired product, preventing over-reaction.[8] The classic example is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), used for the selective hydrogenation of alkynes to Z-alkenes without further reduction to alkanes.[8][11][12]
Troubleshooting Guide: When Your Reaction Fails
Use this guide when you suspect catalyst poisoning is the cause of low conversion or complete reaction failure.
Issue 1: Reaction shows low or no conversion from the start.
This often points to the presence of a potent poison in one of the reaction components.
Potential Causes & Troubleshooting Steps:
-
Contaminated Reagents or Solvents:
-
Why it happens: Commercial reagents, especially heterocyclic starting materials, can contain trace impurities from their synthesis (e.g., residual sulfur compounds, halides). Solvents may contain water, oxygen, or peroxides.[13] Even seemingly inert materials can be sources of contamination.
-
What to do:
-
Analyze: Check the purity of all starting materials and solvents using sensitive analytical methods like GC-MS or elemental analysis.[14]
-
Purify: If impurities are detected, purify the materials. Solvents can be dried and degassed using standard procedures.[14][15] Substrates can be recrystallized, distilled, or passed through a plug of activated alumina or silica gel.[14]
-
Use Scavengers: Consider adding a scavenger resin designed to remove specific poisons (e.g., a sulfur scavenger) to the reaction mixture.[14]
-
-
-
Inherent Substrate Poisoning:
-
Why it happens: The heterocyclic substrate itself is strongly coordinating to the catalyst, preventing the catalytic cycle from starting. This is common with pyridine and quinoline derivatives in Pd(II)-catalyzed C-H activation reactions.[3]
-
What to do:
-
Change the Catalyst System: Some catalytic systems are inherently more robust. For example, using a Pd(0) precursor that generates the active Pd(II) species in situ via coordination with a directing group can bypass the poisoning effect of the heterocycle.[3]
-
Protect the Heteroatom: Temporarily protecting the problematic heteroatom can prevent it from coordinating with the catalyst. For example, pyridyl nitrogen can be protected by forming an N-oxide.[3]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading may overcome the effect of the poison, though this is economically and environmentally undesirable.[14]
-
-
Issue 2: Reaction starts but stalls before completion.
This suggests either product inhibition or the gradual formation of a poison during the reaction.
Potential Causes & Troubleshooting Steps:
-
Product Inhibition:
-
Why it happens: The heterocyclic product of the reaction is a stronger ligand for the catalyst than the starting material. As the product concentration increases, it progressively binds to and deactivates the catalyst.[4]
-
What to do:
-
Modify Reaction Conditions: Increasing the reaction temperature may promote the dissociation of the product from the catalyst, freeing up active sites.[4]
-
Use a More Robust Ligand: A strongly coordinating, well-designed ligand can sometimes protect the metal center from being permanently bound by the product.
-
-
-
Catalyst Decomposition or Agglomeration:
-
Why it happens: The initial catalytic species is unstable under the reaction conditions and slowly decomposes or agglomerates into inactive metal nanoparticles. This can be exacerbated by impurities.
-
What to do:
-
Select a Stable Pre-catalyst/Ligand System: Use well-defined pre-catalysts and stabilizing ligands known for their robustness under the required reaction conditions.[14]
-
Maintain an Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of sensitive catalysts, particularly Pd(0) species.[14] Ensure the reaction is run under a rigorously maintained inert atmosphere (e.g., using Schlenk techniques or a glovebox).[14]
-
-
Diagnostic Workflow for Reaction Failure
Here is a logical workflow to diagnose potential catalyst poisoning issues.
Caption: Troubleshooting workflow for diagnosing reaction failures.
Proactive Strategies to Prevent Poisoning
The most effective strategy is to prevent poisoning from occurring in the first place.
Rigorous Purification of Inputs
Ensuring the purity of all reaction components is the single most critical step to prevent catalyst poisoning.[2][16]
| Component | Common Poisons | Recommended Purification Strategy |
| Solvents | Water, Oxygen, Peroxides, Sulfur compounds | Dry over appropriate drying agents (e.g., CaH₂, Na/benzophenone), distill, and degas via freeze-pump-thaw cycles or sparging with an inert gas (Ar, N₂).[14][15] |
| Heterocyclic Substrates | Sulfur compounds, Halides, Heavy metals | Recrystallization, distillation, or column chromatography. Passing a solution of the substrate through a short plug of activated carbon or alumina can remove trace impurities.[17] |
| Other Reagents (Bases, Additives) | Water, Metal impurities | Use high-purity grades. Dry solids in a vacuum oven before use. |
| Gases (e.g., H₂, CO) | Sulfur compounds (H₂S), Carbon monoxide | Pass through an appropriate purification train or use ultra-high purity grade gases. |
Rational Catalyst and Ligand Selection
The choice of catalyst and ligand can dramatically influence its resistance to poisoning.
-
Develop Poison-Tolerant Catalysts: Research focuses on designing catalysts that are inherently more resistant to common poisons. This can involve modifying the electronic properties of the metal center or creating steric hindrance around the active site to prevent poison binding.[18]
-
Use Protective Ligands: Strongly coordinating ligands can "protect" the metal center, making it less susceptible to displacement by poisons. However, the ligand must not bind so tightly that it inhibits the catalytic activity itself.[14]
Process Optimization
Fine-tuning reaction conditions can minimize the impact of potential poisons.[16]
-
Temperature Control: In cases of reversible poisoning, operating at a higher temperature can sometimes favor the desorption of the poison from the catalyst surface, maintaining its activity.[4]
-
Inert Atmosphere: Always conduct oxygen- and moisture-sensitive catalytic reactions under a rigorously inert atmosphere to prevent oxidative deactivation.[14]
Mechanism of Palladium Poisoning by Sulfur
This diagram illustrates how a sulfur-containing molecule can irreversibly poison a palladium catalyst, a common issue in cross-coupling reactions.
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
Experimental Protocol: Purification of a Liquid Heterocyclic Substrate
This protocol provides a general method for removing common, non-volatile impurities from a liquid heterocyclic starting material using activated carbon.
Objective: To remove trace catalyst poisons (e.g., sulfur-containing aromatics) from a liquid substrate like quinoline or a substituted pyridine.
Materials:
-
Liquid heterocyclic substrate (e.g., 10 g)
-
Activated carbon, high purity, 100-400 mesh (approx. 1 g, 10 wt% of substrate)
-
Anhydrous solvent in which the substrate is soluble (e.g., dichloromethane or ethyl acetate), freshly distilled.
-
Celatom® or filter aid
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the liquid heterocyclic substrate (10 g) in a minimal amount of the anhydrous solvent (e.g., 50-100 mL).
-
Treatment with Activated Carbon: Add the activated carbon (1 g) to the solution. Causality Note: Activated carbon has a high surface area and porosity, allowing it to effectively adsorb large, polarizable organic molecules, which are characteristic of many catalyst poisons.
-
Stirring: Stopper the flask and stir the suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Prepare a filter funnel with a small pad of Celatom® over the filter paper. Causality Note: Celatom® is used to prevent fine carbon particles from passing through the filter paper, ensuring complete removal of the adsorbent.
-
Filter the Mixture: Wet the filter pad with a small amount of clean solvent, then filter the carbon suspension through the prepared funnel.
-
Washing: Wash the flask and the carbon cake on the filter with two small portions of the clean solvent to ensure complete recovery of the substrate.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the recovered liquid substrate under high vacuum for at least 1 hour to remove any residual solvent.
-
Validation (Self-Validating System): Before using the purified substrate in a large-scale reaction, perform a small test reaction. Compare its performance to a reaction using the unpurified substrate. A significant improvement in yield or conversion validates the purification protocol.
References
- Catalyst poisoning. (n.d.). In Wikipedia.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
- SO2 Poisoning Mechanism. (2020, September 25). Encyclopedia.pub.
- Wang, Y., et al. (2011). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study.Physical Chemistry Chemical Physics, 13(13), 5974-81.
- Why Does Catalyst Poisoning Occur In Kinetics? (2025, September 22). Chemistry For Everyone.
- Catalyst Poisoning Mitigation. (2025, November 23). Energy-sustainability.com.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Kumar, S. N., et al. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.Catalysis Surveys from Asia, 25, 230-247.
- Le, C. M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.Nature, 545(7652), 84–88.
- Catalyst poison. (n.d.). Britannica.
- Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
- Reagents and Catalysts in Organic Synthesis. (n.d.). Solubility of Things.
- Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025, August 7). ResearchGate.
- How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone.
- Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.Catalysts, 9(12), 1039.
- Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society, 125(52), 16301-16314.
- The poisoning of a palladium catalyst by carbon monoxide. (1930). Proceedings of the Royal Society A.
- What Is A Catalyst Poison? (2025, May 3). Chemistry For Everyone.
- What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). Stanford Advanced Materials.
- Poisoning (catalyst poisoning). (n.d.). candcs.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.ResearchGate.
- Review articles in HETEROCYCLIC CHEMISTRY. (n.d.). ResearchGate.
- What Is Catalyst Poisoning In Chemical Reactions? (2025, September 16). Chemistry For Everyone.
- Catalysts Deactivation, Poisoning and Regeneration. (n.d.). DOAB Home.
- Purification of Laboratory Chemicals. (n.d.). ResearchGate.
- How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry.
- Ritter, T., et al. (2015). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.Beilstein Journal of Organic Chemistry, 11, 1076–1083.
- Sun, K., et al. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.Chemical Science, 13(23), 6865–6872.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks.
- Kamal, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.Molecules, 27(15), 4933.
Sources
- 1. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. youtube.com [youtube.com]
- 13. huaruicarbon.com [huaruicarbon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
optimizing reaction time and temperature for pyrazolo[3,4-b]pyridine formation
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing reaction time and temperature for the formation of this crucial heterocyclic scaffold. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield, purity, and efficiency in your synthetic endeavors.
Introduction to Pyrazolo[3,4-b]pyridine Synthesis
The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, antiviral, and kinase inhibition.[1][2][3] Its synthesis is a cornerstone of many medicinal chemistry programs. The formation of this bicyclic system can be approached in several ways, most commonly by constructing a pyridine ring onto a pre-existing pyrazole or vice versa.[4] A popular and versatile method is the multi-component reaction (MCR) involving a 5-aminopyrazole, an aldehyde, and an active methylene compound, often under thermal or microwave conditions.[5][6][7]
Optimizing reaction parameters, particularly time and temperature, is critical for the success of these syntheses. Suboptimal conditions can lead to low yields, the formation of intractable side products, or incomplete reactions.[8] This guide will provide a systematic approach to troubleshooting and optimizing these key variables.
Troubleshooting Guide: Common Issues in Pyrazolo[3,4-b]pyridine Synthesis
This section addresses specific problems you may encounter during your experiments, focusing on the interplay of reaction time and temperature.
Issue 1: Low or No Product Yield
Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative using conventional heating, but I'm observing very low yield or no desired product. What are the likely causes related to time and temperature, and how can I troubleshoot this?
Answer:
Low or non-existent yields in these reactions are a frequent challenge and can often be traced back to suboptimal reaction kinetics or product degradation.[8] Here is a systematic guide to addressing this issue:
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The reaction may have a high activation energy that is not being met at the current temperature, leading to a very slow or stalled reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of the product spot.[8] Many syntheses require heating, with temperatures ranging from 80°C to 160°C depending on the specific reactants and solvent.[9] For instance, some protocols call for vigorous stirring at 95°C for 16 hours.[10]
-
-
Reaction Time is Too Short: The reaction may be proceeding slowly, and the allotted time is insufficient for completion.
-
Solution: Extend the reaction time. Use TLC to monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the point at which the starting materials are consumed and the product concentration is maximized. Reaction times can vary significantly, from 30 minutes to over 24 hours.[9][11]
-
-
Product or Reactant Degradation at High Temperatures: While heat can accelerate the reaction, excessive temperatures can lead to the degradation of starting materials, intermediates, or the final product, especially over extended periods.
-
Solution: If you suspect degradation (e.g., observing charring or multiple byproduct spots on TLC at higher temperatures), try running the reaction at a lower temperature for a longer duration. It's a trade-off between rate and stability.
-
-
Solvent Choice and Reflux Temperature: The choice of solvent dictates the maximum reaction temperature under conventional heating (i.e., its boiling point). An inappropriate solvent may not allow for a high enough temperature.
-
Solution: Consider switching to a higher-boiling point solvent. Acetic acid is a common solvent that also acts as a catalyst and allows for reflux at higher temperatures.[4][9] Ethanol is also frequently used.[9][12] For some reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be effective.[8][13]
-
The interplay between temperature, time, and solvent is crucial. The following diagram illustrates a logical workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products or Regioisomers
Question: My reaction is producing the desired pyrazolo[3,4-b]pyridine, but I'm also getting significant amounts of byproducts or a regioisomeric mixture. How can I use temperature and reaction time to improve selectivity?
Answer:
The formation of multiple products, including regioisomers, is a common challenge, especially when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[4][9] Reaction temperature can significantly influence the selectivity of a reaction.
Probable Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: At higher temperatures, reactions tend to favor the most stable product (thermodynamic control). At lower temperatures, the product that is formed fastest (kinetic control) will dominate. Your desired product might be the kinetic product, and high temperatures could be leading to isomerization or the formation of a more stable, but undesired, byproduct.
-
Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, but it can significantly improve selectivity for the kinetically favored product. Conversely, if the desired product is the thermodynamically more stable one, heating the reaction mixture for an extended period might convert the kinetic product into your target compound.
-
-
Side Reactions at Elevated Temperatures: High temperatures can provide enough energy to overcome the activation barriers of competing reaction pathways, leading to byproducts.
-
Solution: Systematically lower the reaction temperature to find a sweet spot where the main reaction proceeds at a reasonable rate, but the side reactions are minimized. A temperature screen is highly recommended.
-
-
Regioselectivity Issues: When using an unsymmetrical dicarbonyl compound, the initial attack of the aminopyrazole can occur at two different carbonyl groups, leading to two different regioisomers.[9] The relative electrophilicity of the two carbonyl groups plays a major role, but temperature can also influence the ratio.[4][9]
-
Solution: Altering the reaction temperature can sometimes favor one regioisomer over the other. There is no universal rule, and the effect is substrate-dependent. It is advisable to screen a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C) and analyze the product ratio at each point.
-
The relationship between temperature and product formation can be visualized as follows:
Caption: Effect of temperature on reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the typical range of reaction times and temperatures for pyrazolo[3,4-b]pyridine synthesis?
A1: There is a wide variation depending on the specific synthetic route, substrates, and solvent. However, here is a general summary based on literature reports:
-
Conventional Heating: Temperatures often range from room temperature to 160°C.[8][12] Reaction times can be anywhere from 15-30 minutes at high temperatures with catalysts, to 16-48 hours for reactions at lower temperatures or with less reactive substrates.[9][10][14]
-
Microwave Irradiation: This technique can dramatically reduce reaction times. Typical conditions involve heating at 100-200°C for 5-20 minutes.[5][7][15]
Q2: How does microwave irradiation compare to conventional heating for optimizing reaction time?
A2: Microwave (MW) irradiation is a powerful tool for accelerating these reactions.[1] The key advantages are:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction time, often from hours to minutes.[6][7]
-
Higher Yields: In many cases, the speed of the reaction and the uniform heating can lead to cleaner reactions and higher yields by minimizing the formation of degradation products.[6][15]
-
Enabling Difficult Reactions: Some cycloaddition reactions to form pyrazolo[3,4-b]pyridines do not proceed under classical heating but are successful with microwave irradiation.[15]
If you are facing very long reaction times, switching to microwave-assisted synthesis is a highly recommended optimization strategy.
Q3: Should I run my reaction at room temperature or apply heat?
A3: This depends entirely on your specific reaction. While some newer, highly efficient catalytic systems can promote the reaction at room temperature[12][14], many traditional methods require heat to proceed at a practical rate.[8][9]
-
Recommendation: Start by consulting literature for syntheses with similar substrates. If no specific temperature is given, a good starting point is to set up the reaction at room temperature and monitor it by TLC. If no product formation is observed after several hours, begin to gently heat the reaction (e.g., to 50-60°C) and continue to monitor.
Q4: How do I know when the reaction is complete?
A4: The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC).[8]
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. The reaction is considered complete when the limiting reagent is no longer visible on the TLC plate.
-
Visualization: Pyrazolo[3,4-b]pyridines are typically aromatic and can be visualized under UV light (254 nm).[8] Staining with iodine vapor can also be an effective alternative.[8]
Data Summary and Protocols
Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Synthetic Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Aminopyrazole + 1,3-Dicarbonyl | Acetic Acid (Solvent) | Reflux | Varies | 60-98 | [9] |
| 5-Aminopyrazole + α,β-Unsaturated Ketone | ZrCl₄ / EtOH:DMF | 95 | 16 h | 13-28 | [10] |
| Three-component (Aldehyde, Aminopyrazole, etc.) | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ / Solvent-free | 100 | Varies | High | [13] |
| Three-component (Conventional) | Acetic Acid | Varies | Varies | Good | [5] |
| Three-component (Microwave) | Acetic Acid | Varies | Minutes | High | [5] |
| Cycloaddition (Microwave) | None | 85-140 | 5-20 min | 20-55 | [15] |
| 5-Aminopyrazoles + Alkynyl Aldehydes | Ag(CF₃CO₂) / TfOH / DMAc | 100 | 2 h | 63-75 | [16] |
| From Dihydropyranopyrazoles | AC-SO₃H / Ethanol | Room Temp | 30-45 min | 80-97 | [12] |
Experimental Protocol: Optimization of Reaction Temperature
This protocol provides a general workflow for optimizing the temperature for the synthesis of a target pyrazolo[3,4-b]pyridine via a three-component reaction.
Objective: To determine the optimal temperature that maximizes product yield while minimizing byproduct formation.
Materials:
-
5-Aminopyrazole derivative (1 mmol)
-
Aldehyde derivative (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Chosen solvent (e.g., Ethanol or Acetic Acid, 5 mL)
-
Catalyst (if required, e.g., a few drops of piperidine or a specific Lewis acid)
-
Reaction vessels (e.g., 3 x 25 mL round-bottom flasks)
-
Heating mantles or oil baths with temperature controllers
-
TLC plates, developing chamber, and visualization tools (UV lamp)
Procedure:
-
Setup: In three separate, identical reaction flasks, combine the 5-aminopyrazole, aldehyde, active methylene compound, solvent, and catalyst. Equip each flask with a condenser.
-
Temperature Screening:
-
Flask 1: Stir at a low temperature (e.g., 60°C).
-
Flask 2: Stir at a moderate temperature (e.g., 80°C or reflux if using ethanol).
-
Flask 3: Stir at a high temperature (e.g., 100°C or reflux if using acetic acid).
-
-
Monitoring:
-
After 1 hour, and every 2 hours thereafter, take a small aliquot from each reaction mixture.
-
Run a TLC for each sample, spotting the starting materials as a reference.
-
Analyze the TLC plates to compare the consumption of starting materials, the intensity of the product spot, and the presence of any byproduct spots across the three temperatures.
-
-
Analysis:
-
Identify the temperature that shows the fastest conversion to the product with the cleanest profile (fewest byproducts).
-
If all reactions are slow, consider increasing the temperatures. If all show significant byproduct formation, consider running a new set at lower temperatures (e.g., Room Temperature, 40°C, 60°C).
-
-
Reaction Completion: Continue the reaction at the determined optimal temperature until TLC analysis shows the complete consumption of the limiting starting material.
-
Work-up and Isolation: Once complete, cool the reaction mixture, and isolate the product using standard procedures (e.g., precipitation by adding water, filtration, and recrystallization or column chromatography).[8][16]
This systematic approach will allow you to efficiently determine the optimal temperature for your specific substrate combination, leading to improved reaction outcomes.
References
- Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
- Díaz-Ortiz, A., et al. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate.
- Abdel-Aziz, H. A., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed.
- Reddy, C. R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect.
- Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Pomonis, D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Hao, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
- Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Fakhri, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate.
- Kaval, N., et al. (2005). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- Abdel-Aziem, A., & Fouad, S. A. (2025). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
- Unknown Author. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Unknown Author. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. ResearchGate.
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring Reaction Progress
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for analytical techniques in reaction monitoring. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights to troubleshoot common issues and answer frequently asked questions you might encounter during your experiments. This resource is structured to offer not just solutions, but a deeper understanding of the underlying principles to ensure the integrity and success of your research.
General Troubleshooting and Best Practices
Before diving into technique-specific issues, it's crucial to address common pitfalls that can affect any analytical method for reaction monitoring. A systematic approach to troubleshooting can save valuable time and resources.
Frequently Asked Questions (FAQs) - General
Q1: My reaction data is not reproducible. What are the first things I should check?
A1: Lack of reproducibility is a common issue that can often be traced back to fundamental experimental variables. Here's a checklist of initial steps:
-
Sample Preparation: Inconsistent sample preparation is a primary source of error. Ensure that your dilution, filtration, and handling procedures are consistent for every sample.[1][2][3] Homogenize solid samples thoroughly to ensure a representative portion is analyzed.[1][4]
-
Environmental Conditions: Fluctuations in laboratory temperature and humidity can affect instrument performance and reaction rates.[5]
-
Reagent Stability: Verify the stability and purity of your reagents and solvents. Degradation can lead to inconsistent results.
-
Instrument Calibration: Ensure your analytical instrument is properly calibrated. Regular calibration checks are essential for accurate measurements.[3][6]
-
Method Validation: The analytical method itself should be validated to ensure it is robust and fit for its intended purpose.[7][8][9][10][11]
Q2: How can I minimize sample contamination?
A2: Sample integrity is paramount for accurate results. To minimize contamination:
-
Cleanliness: Use thoroughly cleaned glassware and equipment.[3][12]
-
Proper Handling: Follow strict protocols to avoid cross-contamination between samples.[1][12] This includes using fresh pipette tips for each sample and avoiding contact with surfaces.
-
Storage: Store samples under conditions that prevent degradation or contamination, such as refrigeration, freezing, or in airtight containers for volatile samples.[1]
-
Blank Samples: Regularly run blank samples to monitor for any background contamination.[12]
Experimental Workflow: Systematic Troubleshooting
A logical and systematic approach is the most effective way to identify and resolve issues. Avoid the temptation to change multiple parameters at once.
Caption: A systematic workflow for troubleshooting analytical issues.
Technique-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for specific analytical techniques commonly used in reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying reaction components. However, its complexity can lead to various issues.
FAQs - HPLC
Q1: I'm seeing high and fluctuating backpressure in my HPLC system. What should I do?
A1: High or fluctuating backpressure is a frequent problem in HPLC.[13] Here’s how to troubleshoot it:
-
Identify the Source of Blockage: Systematically isolate components to find the blockage. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If not, it's upstream (injector, tubing, or filters).
-
Check for Clogged Filters: Particulate matter from the mobile phase or sample can clog inline filters or frits.[13] Regular replacement is recommended.
-
Column Blockage: Sample residues or precipitated buffers can block the column.[13][14] Try back-flushing the column. If that doesn't work, the column may need to be replaced.
-
Incorrect Flow Rate: An excessively high flow rate can cause high backpressure.[15]
Q2: My chromatogram shows peak tailing. What are the common causes?
A2: Peak tailing, where a peak has an asymmetrical tail, can compromise quantification.[13] Common causes include:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[16][17]
-
Active Sites on the Column: Secondary interactions between the analyte and the stationary phase can cause tailing. This can happen with older columns or if the mobile phase pH is not optimal.
-
Column Contamination: Buildup of contaminants at the head of the column can also be a cause.
Q3: My retention times are shifting. Why is this happening?
A3: Inconsistent retention times make peak identification unreliable.[18] Potential causes include:
-
Pump Issues: Inconsistent mobile phase composition due to pump malfunctions or leaks can lead to shifts.[19]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[5] Using a column oven is recommended for stable temperatures.
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift.[5][19]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed.[15]
| HPLC Problem | Potential Causes | Solutions |
| High/Fluctuating Backpressure | Clogged filters/frits, column blockage, incorrect flow rate, precipitated buffers.[13][15][20] | Isolate and clean/replace blocked components, adjust flow rate, ensure buffer solubility. |
| Peak Tailing | Column overload, active sites on the column, column contamination.[13][16][17] | Reduce sample concentration, use a different column, optimize mobile phase pH, clean the column. |
| Retention Time Shifts | Inconsistent mobile phase composition, temperature fluctuations, insufficient column equilibration.[5][18][19] | Check pump performance, use a column oven, increase equilibration time. |
| Baseline Noise/Drift | Contaminated mobile phase, air bubbles in the system, detector issues.[5][13][14] | Use high-purity solvents, degas the mobile phase, clean the detector flow cell. |
Gas Chromatography (GC)
GC is essential for analyzing volatile compounds in a reaction mixture.
FAQs - GC
Q1: I'm not seeing any peaks, or the peaks are very small.
A1: This issue can stem from several parts of the GC system:
-
Injector Blockage: The injector port may be blocked, preventing the sample from reaching the column. Check and clean the injector liner.[21]
-
Carrier Gas Flow: Ensure the carrier gas is flowing at the correct rate. A leak in the system can also cause low flow.[21]
-
Detector Malfunction: The detector may not be functioning correctly. Check the detector settings and ensure it is appropriate for your analytes.[22]
-
Syringe Issues: A leaking or clogged syringe will result in an incorrect amount of sample being injected.[23]
Q2: My peaks are broad and show poor resolution.
A2: Broad peaks can obscure closely eluting compounds.[16][18] The causes can be:
-
Column Overload: Injecting too much sample can lead to broad peaks.[16][21]
-
Incorrect Flow Rate: A flow rate that is too low can result in peak broadening due to diffusion.
-
Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks.[21] Conditioning or replacing the column may be necessary.
-
Temperature Program: An unoptimized temperature program can cause poor resolution.[16]
Q3: Why am I seeing a rising baseline in my chromatogram?
A3: A rising baseline is often indicative of column bleed or contamination.[23]
-
Column Bleed: This occurs when the stationary phase degrades at high temperatures. Operating below the column's maximum temperature limit is crucial. Conditioning the column can sometimes help.
-
Contamination: Contaminants in the carrier gas, sample, or from a previous injection can elute during the run, causing the baseline to rise.[23] Using high-purity gas and appropriate filters is important.
Spectroscopy (UV-Vis, NMR, IR)
Spectroscopic techniques are invaluable for real-time reaction monitoring.
FAQs - UV-Visible Spectroscopy
Q1: My absorbance readings are unstable.
A1: Unstable readings in UV-Vis spectroscopy can be caused by:
-
Light Source Instability: An aging lamp can cause fluctuations in light intensity.[21]
-
Temperature Fluctuations: Changes in temperature can affect the sample and the instrument's electronics.[21]
-
Sample Issues: The presence of undissolved particles or air bubbles in the sample can scatter light and lead to erratic readings.[24] Ensure your sample is properly filtered and degassed.
Q2: The Beer-Lambert law doesn't seem to hold for my calibration curve (it's not linear). Why?
A2: Deviations from the Beer-Lambert law are common at high concentrations. This can be due to molecular interactions or changes in the refractive index of the solution. Diluting the samples to a lower concentration range is the best solution.
FAQs - Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My NMR peaks are broad.
A1: Peak broadening in NMR can be caused by several factors:[25]
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.
-
Sample Inhomogeneity: Undissolved material or a heterogeneous reaction mixture can lead to broad peaks.[26][27]
-
High Sample Concentration: Very concentrated samples can also result in broader lines.
Q2: I'm having trouble with peak overlap in my reaction mixture.
A2: Peak overlap can make quantification difficult.[25] To resolve this:
-
Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of your compounds and potentially resolve overlapping peaks.[25]
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will provide better spectral dispersion.
-
2D NMR: Two-dimensional NMR techniques can help to resolve overlapping signals.
FAQs - Infrared (IR) Spectroscopy
Q1: I'm using an in-situ IR probe, and the signal is noisy.
A1: Noise in in-situ IR can be due to:
-
Probe Fouling: The probe tip can become coated with reaction components, leading to a poor signal.[28] Cleaning the probe is necessary. Positioning the probe in a high-shear zone of the reactor can minimize fouling.[28]
-
Bubbles or Solids: The presence of bubbles or solid particles in the reaction mixture can scatter the IR beam.
-
Poor Mixing: Inadequate mixing can lead to a non-homogeneous sample at the probe tip.
Q2: How do I choose the right spectral region to monitor my reaction?
A2: The key is to select a spectral region where a reactant or product has a unique and strong absorption band that does not overlap with other components.[28] It is often beneficial to monitor multiple peaks to get a more complete picture of the reaction progress.
Mass Spectrometry (MS)
MS is a highly sensitive technique for identifying and quantifying reaction components, including intermediates and byproducts.[29]
FAQs - Mass Spectrometry
Q1: I have a poor signal intensity for my analyte.
A1: Low signal intensity in MS can be a complex issue:[6]
-
Sample Concentration: The sample may be too dilute.
-
Ionization Efficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your analyte. Experimenting with different ionization sources and parameters is recommended.[6]
-
Ion Suppression: Components of the reaction matrix can interfere with the ionization of your analyte, leading to a suppressed signal. Diluting the sample or using a more effective sample cleanup method can help.
-
Instrument Tuning: The mass spectrometer needs to be properly tuned and calibrated for optimal performance.[6]
Q2: I'm seeing unexpected peaks in my mass spectrum.
A2: Unexpected peaks can arise from:
-
Contamination: Contaminants can be introduced from solvents, glassware, or the instrument itself.
-
Side Products or Intermediates: The reaction may be producing unexpected byproducts or short-lived intermediates.[29] Real-time monitoring with MS is excellent for detecting these species.[29]
-
In-source Fragmentation/Reactions: The analyte may be fragmenting or reacting within the ion source. Adjusting the source parameters can sometimes mitigate this.
Decision Tree for Troubleshooting Common Analytical Issues
Caption: A decision tree to guide troubleshooting efforts.
References
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.).
- Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US. (n.d.).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer | LabRulez LCMS. (n.d.).
- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. (2024, September 25).
- Sample Preparation: A Comprehensive Guide - Organomation. (n.d.).
- Sample preparation: Impacts and best practices - Phenomenex. (2025, November 5).
- GC Column Troubleshooting Guide - Phenomenex. (2025, August 26).
- TROUBLESHOOTING GUIDE. (n.d.).
- Gas Chromatography GC Troubleshooting Guide - SCION Instruments. (n.d.).
- Validation of Analytical Methods - Lab Manager. (2016, May 11).
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14).
- ReactIR In Situ Spectroscopy - Mettler Toledo. (n.d.).
- In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021, April 16).
- In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. (2021, November 11).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. (2024, July 31).
- 4 Reasons Your HPLC Isn't Working Properly - Conquer Scientific. (2023, June 12).
- Reaction Monitoring - Magritek. (n.d.).
- NMR Reaction Monitoring Robust to Spectral Distortions - ACS Publications. (2025, July 16).
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.).
- Monitoring Reactions by NMR. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1).
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - NIH. (n.d.).
- Avoid These Common Mistakes Made by Analytical Chemists - Expertia AI. (n.d.).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.).
- Sample Preparation Process - Step by step - Retsch. (n.d.).
- for Reaction Monitoring by NMR. (n.d.).
- Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet - Thermo Fisher Scientific. (n.d.).
- Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations. (2024, January 5).
- Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe - ResearchGate. (2025, August 6).
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy - ResearchGate. (2024, April 12).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Benefits and Drawbacks of Binding Kinetic Methodologies | Enzymlogic. (n.d.).
- Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction - NTNU. (n.d.).
- Troubleshooting Guide - Phenomenex. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Chromatography For Troubleshooting Explained. (n.d.).
- Five Common Pitfalls in Data Analysis | by Melis - Data Detective - Medium. (2024, January 18).
Sources
- 1. organomation.com [organomation.com]
- 2. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 3. Avoid These Common Mistakes Made by Analytical Chemists [expertia.ai]
- 4. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. fda.gov [fda.gov]
- 8. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. youtube.com [youtube.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. epa.gov [epa.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. conquerscientific.com [conquerscientific.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 18. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 19. youtube.com [youtube.com]
- 20. phenomenex.com [phenomenex.com]
- 21. aasnig.com [aasnig.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 25. Troubleshooting [chem.rochester.edu]
- 26. Magritek [magritek.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. lcms.labrulez.com [lcms.labrulez.com]
troubleshooting unexpected NMR shifts in pyrazolo[3,4-b]pyridine products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the structural elucidation of these complex heterocyclic compounds. The question-and-answer format is designed to directly address common and advanced challenges, explaining the causality behind spectral observations and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are significantly downfield (or upfield) from the expected literature values. What is the primary cause?
A1: The chemical shifts in the pyrazolo[3,4-b]pyridine system are highly sensitive to the electronic nature of its substituents. Unlike simple benzene rings, the fused pyrazole and pyridine rings create a unique electronic environment.
-
Causality - Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or haloforms decrease the electron density on the heterocyclic rings. This "deshields" the protons, causing them to resonate at a higher frequency (further downfield, higher ppm value). The effect is most pronounced for protons ortho and para to the substituent.
-
Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OR, or alkyl groups increase electron density. This "shields" the protons, causing them to resonate at a lower frequency (further upfield, lower ppm value).[1]
-
-
Immediate Action:
-
Map the substituents on your synthesized molecule.
-
Characterize each as an EDG or EWG.
-
Compare the observed shifts to an unsubstituted pyrazolo[3,4-b]pyridine standard to rationalize the direction of the shift.[2] Systematic studies have documented the influence of various substituents on both ¹H and ¹³C chemical shifts, which can aid in structural assignments.[1][3]
-
| Proton Position | Typical ¹H Chemical Shift Range (ppm) in CDCl₃ | Typical ¹³C Chemical Shift Range (ppm) |
| H-3 | 8.0 - 8.4 | 130 - 140 |
| H-4 | 7.1 - 8.8 | 115 - 130 |
| H-5 | 6.9 - 7.9 | 100 - 120 |
| H-6 | 8.3 - 8.6 | 145 - 155 |
| Typical chemical shift ranges. Actual values are highly dependent on substitution and solvent.[1][4][5] |
Q2: I ran the same sample in a different NMR solvent and the chemical shifts changed dramatically. Why?
A2: This phenomenon, known as the solvent effect, is common and can be a powerful diagnostic tool. Solvents do not just dissolve the sample; they interact with it, altering the local magnetic environment of each proton.[6]
-
Causality - Solvent Interactions:
-
Hydrogen Bonding: Protic solvents (like CD₃OD) or strong H-bond acceptors (like DMSO-d₆) can form hydrogen bonds with N-H protons or basic nitrogen atoms in the ring. This typically causes a significant downfield shift for the involved proton and nearby protons.[7][8]
-
Anisotropic Effects (ASIS): Aromatic solvents like benzene-d₆ create their own ring-current-induced magnetic field. When your molecule associates with the solvent, protons located above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This is known as Aromatic Solvent-Induced Shift (ASIS) and can be invaluable for resolving overlapping signals.[9]
-
Polarity: A change in solvent polarity can alter the molecule's conformation or the polarization of certain bonds, leading to widespread, though often smaller, changes in chemical shifts.[7]
-
-
Troubleshooting Application: If you have overlapping signals, re-running the sample in benzene-d₆ or DMSO-d₆ is a primary troubleshooting step to induce differential shifts and achieve better signal resolution.[6][9]
Q3: Some of my proton signals are unusually broad. What are the likely causes?
A3: Peak broadening can obscure coupling information and integrations. It typically points to issues with the sample, the instrument, or dynamic processes within the molecule itself.[6][9]
-
Potential Causes & Solutions:
-
Poor Shimming/Instrument Issues: The magnetic field is not perfectly homogeneous. This is the most common instrumental cause. Solution: Re-shim the instrument. If the problem persists, check for vibrations or other hardware faults.[10][11]
-
Low Solubility or High Concentration: A non-homogenous sample or a highly viscous solution due to high concentration can lead to broad lines. Solution: Try a different, more effective solvent or dilute the sample.[9]
-
Presence of Paramagnetic Impurities: Trace metals can cause significant broadening. Solution: Purify the sample again, perhaps using a method that removes metals, like a silica plug or recrystallization.
-
Quadrupolar Broadening: The pyrazolo[3,4-b]pyridine core contains several nitrogen atoms. The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. This provides a relaxation pathway that can broaden the signals of nearby protons (especially N-H) and carbons.[6][12][13]
-
Chemical Exchange: The molecule may be undergoing a dynamic process, such as tautomerism or rotamer interconversion, on the NMR timescale. This is a very common issue with this scaffold and is addressed in detail in the next section.
-
Advanced Troubleshooting Guides
Scenario 1: My spectrum shows two sets of signals for a single, pure compound. Is this tautomerism?
A1: Very likely, yes. If the pyrazole nitrogen (N1 or N2) is unsubstituted (N-H), the compound can exist in equilibrium between the 1H- and 2H-tautomeric forms.[14][15] While calculations and experimental data show the 1H-tautomer is generally more stable, the 2H-tautomer can be present in detectable amounts, leading to signal duplication.[14][16][17]
Caption: Troubleshooting workflow for suspected tautomerism.
-
Mechanism of Tautomerism: The proton on the pyrazole ring can migrate between the N1 and N2 positions. The rate of this exchange determines the appearance of the NMR spectrum.
-
Slow Exchange: Two distinct sets of signals, one for each tautomer.
-
Intermediate Exchange: Broad, averaged signals.
-
Fast Exchange: One sharp set of averaged signals.
-
-
Diagnostic Protocol: Variable Temperature (VT) NMR This is the definitive experiment to confirm chemical exchange.
-
Setup: Prepare a sample in a suitable solvent with a wide liquid range (e.g., Toluene-d₈, DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Heating: Gradually increase the temperature of the NMR probe in increments of 10-15°C. Acquire a spectrum at each step. If tautomerism is present, you should observe the two sets of signals broadening and eventually coalescing into a single, averaged set of signals as the rate of exchange increases.
-
Cooling (Optional): Cooling the sample will slow the exchange rate, potentially sharpening signals that were broad at room temperature into two distinct sets.
-
Analysis: The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the energy barrier of the tautomeric exchange.
-
Scenario 2: I have a bulky substituent (e.g., a phenyl ring) at the C3-position, and the shifts for the pyridine ring protons (H4, H5, H6) are unusual. What's happening?
A2: You are likely observing a through-space interaction known as magnetic anisotropy .[18][19] Large, unsaturated groups like aromatic rings or carbonyls generate their own local magnetic fields. This field will shield or deshield nearby protons depending on their spatial orientation relative to the functional group.
-
Causality - Anisotropic Effect: The π-electrons in a phenyl ring, when placed in the main magnetic field (B₀), are induced to circulate, creating a "ring current." This current generates a secondary magnetic field.
Caption: Anisotropic effect of a phenyl substituent on the core ring.
-
Diagnostic Protocol: 2D NOESY/ROESY NMR A Nuclear Overhauser Effect (NOE) experiment can confirm through-space proximity between protons.
-
Acquire a 2D NOESY or ROESY spectrum. These experiments show correlations (cross-peaks) between protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds.
-
Look for cross-peaks between the ortho-protons of your C3-phenyl substituent and the H4 proton of the pyridine ring.
-
Interpretation: A strong NOE correlation confirms that these protons are spatially close, validating that anisotropic effects are likely influencing their chemical shifts. This can also help establish the preferred conformation (rotamer) of the phenyl ring relative to the core.
-
Experimental Protocols
Protocol 1: D₂O Exchange for Labile Proton Identification
This simple experiment confirms the presence of exchangeable protons like N-H or O-H.
-
Acquire Standard Spectrum: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and cap the tube securely.
-
Shake: Shake the tube vigorously for 30-60 seconds to facilitate the exchange of protons with deuterium.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: The signal corresponding to the N-H proton of the pyrazole ring should disappear or significantly decrease in intensity.[9] A new, potentially broad signal for HOD may appear.
References
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
- ResearchGate. (n.d.).
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Semantic Scholar. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
- SDSU NMR Facility. (n.d.). Common Problems. [Link]
- CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. [Link]
- Mrđenović, J., Zarić, S. D., & Zarić, S. (2021). New insight into the anisotropic effects in solution-state NMR spectroscopy. Magnetic Resonance in Chemistry, 59(11), 1083-1094. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 9957-9982. [Link]
- ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). [Link]
- ResearchGate. (2008).
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
- Antoh, M. A., & Lim, K. H. (2013). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 42A(3), 69-82. [Link]
- Fiveable. (n.d.). Anisotropic Effect Definition. [Link]
- Kataev, V. E., et al. (2010). The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 8(11), 2601-2611. [Link]
- Semantic Scholar. (2008).
- MDPI. (2024).
- Chemistry LibreTexts. (2023).
- ACD/Labs. (2010). When an NMR Instrument Fails. [Link]
- University of Ottawa. (n.d.). Nitrogen NMR. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879, 032093. [Link]
- ESA-IPB. (n.d.).
- ResearchGate. (2014). Effect of substituents on absorption and fluorescence properties of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines. [Link]
- MDPI. (2023).
- Unknown Source. (n.d.). ¹³C NMR spectroscopy. [Link]
- Unknown Source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce transitions between. [Link]
- DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- ACS Publications. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
- Unknown Source. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
- Chemistry LibreTexts. (2014). Diamagnetic Anisotropy. [Link]
- ResearchGate. (2024). Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. [Link]
- ResearchGate. (2020). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. [Link]
- ResearchGate. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- HMDB. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]
- UCL. (n.d.). Chemical shifts. [Link]
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]
- PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unn.edu.ng [unn.edu.ng]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Nitrogen NMR [chem.ch.huji.ac.il]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 18. New insight into the anisotropic effects in solution-state NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 19. arsdcollege.ac.in [arsdcollege.ac.in]
- 20. fiveable.me [fiveable.me]
- 21. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Definitive Guide to Confirming the Structure of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise substitution pattern on this bicyclic heterocycle is critical for biological activity, making unambiguous structural confirmation an essential step in the development of new chemical entities. This guide provides a comprehensive overview of the analytical methodologies required to definitively confirm the structure of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives, using the synthesis and characterization of a representative example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, to illustrate the principles.
I. The Synthetic Pathway: A Foundational Step
The synthesis of the target scaffold is the first step where structural integrity must be established. A common and effective route to substituted pyrazolo[3,4-b]pyridines involves the cyclization of a suitably substituted aminopyrazole.
A plausible synthetic route to the title class of compounds begins with a multi-component reaction to form a substituted aminopyrazole, followed by bromination. The following workflow provides a detailed experimental protocol adapted from the synthesis of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as reported by El-Adasy, A. A. M., et al. (2019).[1]
Experimental Protocol: Synthesis of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Step 1: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
A mixture of malononitrile (0.66 g, 0.01 mol), acetylacetone (1 g, 0.01 mol), and hydrazine hydrate (1 mL, 0.02 mol) in ethanol (30 mL) is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried to yield the intermediate product.
Step 2: Bromination to Yield 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
The intermediate from Step 1 (1.62 g, 0.01 mol) is dissolved in glacial acetic acid (20 mL).
-
A solution of bromine (0.5 mL, 0.01 mol) in glacial acetic acid (10 mL) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for an additional 2 hours.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to afford the final product.
Caption: Synthetic workflow for a representative this compound derivative.
II. A Multi-Pronged Approach to Structural Verification
No single analytical technique is sufficient to unambiguously determine the structure of a novel compound. A combination of mass spectrometry and various spectroscopic methods is essential. The following sections detail the expected outcomes for our example compound, providing a framework for the analysis of other derivatives.
A. Mass Spectrometry: The Molecular Weight Gatekeeper
Objective: To confirm the molecular formula and molecular weight of the synthesized compound.
High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
The presence of bromine provides a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion, separated by 2 Da.
| Compound | Molecular Formula | Expected [M+H]⁺ (⁷⁹Br) | Expected [M+H]⁺ (⁸¹Br) | Reported m/z [1] |
| 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | C₈H₉BrN₄ | 241.0038 | 243.0017 | 241 (M⁺, ⁷⁹Br, 100%), 243 (M⁺, ⁸¹Br, 98.2%) |
The observation of this isotopic pattern is strong evidence for the incorporation of a single bromine atom into the structure.
B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Objective: To identify the key functional groups present in the molecule.
IR spectroscopy is a rapid and simple method to confirm the presence of specific bonds, such as N-H and C=C.
Experimental Protocol: KBr Pellet or ATR
-
KBr Pellet: A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
Key functional groups will have characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) [1] |
| N-H (Amine & Pyrazole) | Stretching | 3450-3200 | 3433, 3321, 3218 |
| C-H (Methyl) | Stretching | 2950-2850 | 2921 |
| C=N, C=C (Aromatic) | Stretching | 1650-1500 | 1632, 1581 |
The presence of strong N-H stretching bands confirms the amine and pyrazole functionalities, while the aromatic stretching vibrations are consistent with the heterocyclic core.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms in the molecule.
¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY and HSQC, provide the most detailed structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation for 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine:
The simplicity of the ¹H NMR spectrum for this derivative is a key feature. The absence of signals in the aromatic proton region (typically 7-9 ppm) and the presence of two singlets for the methyl groups and a broad singlet for the amino protons are expected.
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Reported[1] | 12.01 | br s | 1H | NH (Pyrazole) |
| 5.61 | br s | 2H | NH₂ (Amine) | |
| 2.68 | s | 3H | CH₃ | |
| 2.53 | s | 3H | CH₃ |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Expected | ~155-160 | C3-NH₂ |
| ~140-150 | Quaternary C's | |
| ~110-120 | Quaternary C's | |
| ~90-100 | C5-Br | |
| ~15-25 | CH₃ | |
| ~10-20 | CH₃ |
Note: Specific ¹³C NMR data was not provided in the reference for this particular compound, so expected ranges are given based on similar structures.
For the parent compound, This compound , the ¹H NMR spectrum would be significantly different. One would expect to see signals for the aromatic protons on the pyridine ring, likely as doublets or singlets depending on the substitution, instead of the methyl group signals.
Caption: Relationship between structural features and expected spectroscopic signals.
D. X-ray Crystallography: The Unambiguous Arbiter
Objective: To provide an absolute, three-dimensional structure of the molecule.
When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction is the most powerful method for structural determination. It provides precise bond lengths, bond angles, and the spatial arrangement of all atoms, leaving no ambiguity.
Experimental Workflow: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to generate the final crystal structure.
While an X-ray structure for the specific dimethyl derivative was not found, this technique remains the gold standard for ultimate proof of structure in synthetic chemistry.
III. Comparative Analysis and Conclusion
The structural confirmation of this compound derivatives requires a systematic and multi-faceted analytical approach. By combining the molecular weight and isotopic information from mass spectrometry, the functional group identification from IR spectroscopy, and the detailed connectivity map from NMR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray analysis is unparalleled.
Researchers working with derivatives of this scaffold can use the data presented for the 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a benchmark for comparison. By understanding how the addition or removal of substituents will affect the spectroscopic signatures—for instance, the replacement of methyl protons with aromatic protons in the ¹H NMR spectrum—one can confidently navigate the structural elucidation of this important class of molecules. This rigorous approach to structural confirmation is a cornerstone of scientific integrity and is indispensable for the advancement of drug discovery and development.
References
- El-Adasy, A. A. M., et al. (2019).Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Journal of Heterocyclic Chemistry, 56(4), 1268-1277. [Link]
- PubChem.3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.
- El-Adasy, A. A. M., et al. (2019).Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Taylor & Francis Online. [Link]
- Al-Omair, M. A., et al. (2022).Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483. [Link]
Sources
A Comparative Guide to the Synthetic Routes of Pyrazolo[3,4-b]pyridines: From Classical Condensations to Modern Catalytic Strategies
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant pharmacological activities.[1][2] This fused bicyclic system, an isostere of purine, is central to the design of novel therapeutics. Molecules incorporating this framework have demonstrated a vast array of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] Furthermore, they have been developed as potent kinase inhibitors, anxiolytics, and agents for treating neurodegenerative diseases like Alzheimer's.[5][6][7][8]
Structurally, pyrazolo[3,4-b]pyridines exist in two primary tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is generally more stable and has been more extensively studied due to the aromatic stabilization across both rings.[9][10] The immense therapeutic potential and rich chemical landscape of this scaffold have spurred the development of diverse and innovative synthetic methodologies.
This guide provides an in-depth comparison of the principal synthetic routes to 1H-pyrazolo[3,4-b]pyridines. We will dissect the mechanistic underpinnings, evaluate the strategic advantages and inherent limitations of each approach, and provide supporting experimental data and protocols to inform researchers in medicinal chemistry and drug development.
Pillar 1: Pyridine Ring Annulation onto a Pre-formed Pyrazole
The most prevalent and versatile strategy for constructing the pyrazolo[3,4-b]pyridine core involves building the pyridine ring onto an existing, appropriately substituted pyrazole. This approach offers significant flexibility in introducing substituents.
Route A: Classical Condensation Reactions
This foundational route relies on the cyclocondensation of aminopyrazoles with bifunctional electrophiles like 1,3-dicarbonyl compounds or their synthetic equivalents.
-
With 1,3-Dicarbonyl Compounds: The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a direct and widely used method. The reaction typically proceeds via initial condensation at one carbonyl group to form an enamine, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration. A critical consideration is regioselectivity; if an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups.[9][10]
-
With α,β-Unsaturated Ketones (Michael Addition-Cyclization): This variation involves the Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone. The initial adduct then undergoes intramolecular cyclization by attack of the amino group onto the ketone carbonyl, followed by dehydration and spontaneous oxidation to furnish the aromatic pyridine ring.[9] This method is often facilitated by Lewis acid catalysts such as Zirconium(IV) chloride (ZrCl₄).[5]
-
The Gould-Jacobs Reaction: This classic quinoline synthesis can be adapted by substituting aniline with a 3-aminopyrazole. The reaction with diethyl 2-(ethoxymethylene)malonate proceeds through initial condensation, thermal cyclization, and subsequent functionalization (e.g., chlorination with POCl₃) to yield substituted pyrazolo[3,4-b]pyridines.[9][10]
Caption: Mechanism of condensation with 1,3-dicarbonyls.
Route B: Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency.[1][2][11] In the context of pyrazolo[3,4-b]pyridines, three-component reactions are particularly prominent.
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., a β-ketonitrile, malononitrile, or β-ketoester).[9][12][13][14] The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization to deliver the final product in a single operation.[9][10] These reactions are often accelerated by microwave irradiation, significantly reducing reaction times from hours to minutes.[12][13]
Caption: General workflow of a three-component reaction.
Route C: Cascade 6-endo-dig Cyclization
A more recent and elegant approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes.[6] This method proceeds via a cascade 6-endo-dig cyclization, activated by various reagents. The choice of activator allows for switchable synthesis; for instance, using silver trifluoroacetate (Ag(CF₃CO₂)) leads to non-halogenated products, while employing iodine (I₂) or N-bromosuccinimide (NBS) provides direct access to valuable halogenated pyrazolo[3,4-b]pyridines.[6] This strategy offers excellent regioselectivity and functional group tolerance.[6]
Pillar 2: Alternative and Modern Synthetic Strategies
While building upon a pyrazole template is most common, other strategies offer unique advantages for accessing specific substitution patterns or employing novel technologies.
Pyrazole Ring Annulation onto a Pre-formed Pyridine
An alternative disconnection involves forming the pyrazole ring onto a functionalized pyridine. One such method is the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[15] This reaction proceeds under mild, room-temperature conditions when treated with an electrophilic additive and a base. A key feature of this method is that it circumvents the need to pre-install a leaving group on the pyridine ring. However, a significant drawback is the potential formation of regioisomeric pyrazolo[4,3-c]pyridine byproducts.[15]
Cycloaddition Reactions
[4+2] Cycloaddition reactions, or hetero-Diels-Alder reactions, provide another pathway. For example, the cycloaddition of pyrazolylimines (acting as 2-azadienes) with nitroalkenes can be induced by microwave irradiation to afford pyrazolo[3,4-b]pyridines in very short reaction times (5-20 minutes).[16][17] Notably, some of these transformations do not proceed under conventional heating, highlighting the enabling power of microwave technology.[16][17][18]
Enabling Technologies: Catalysis and Green Chemistry
Modern synthetic efforts increasingly focus on sustainability and efficiency.
-
Catalysis: A variety of catalysts are employed to improve yields and reaction conditions. These include simple Lewis acids (ZrCl₄, Cu(II) acetylacetonate), organocatalysts (L-proline), and advanced heterogeneous catalysts like nano-magnetic metal-organic frameworks (MOFs), which offer the advantage of easy recovery and recyclability.[3][5][19][20][21]
-
Green Solvents & Conditions: Many modern protocols utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions, often coupled with microwave assistance.[11][12][14][22] This shift significantly reduces the environmental footprint of the synthesis.
Caption: Conventional vs. Microwave-assisted synthesis.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Typical Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |
| Classical Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl or α,β-Unsaturated Ketone | Acid/Base, Lewis Acids (ZrCl₄)[5] | Reflux, 4-24 h | 40-85% | Readily available materials, straightforward procedure. | Regioselectivity issues with unsymmetrical substrates, often long reaction times.[9] |
| Multicomponent Reaction (MCR) | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | Base (TEA), Acetic Acid[13][14] | Conventional heating or Microwave (10-30 min)[12][13] | 70-95% | High atom economy, operational simplicity, rapid access to diversity.[11] | Substrate scope can be limited by side reactions. |
| Cascade 6-endo-dig Cyclization | 5-Aminopyrazole, Alkynyl Aldehyde | Ag(I), I₂, NBS[6] | 100 °C, 2 h | 58-88% | Excellent regioselectivity, switchable synthesis of halogenated products.[6] | Requires synthesis of alkynyl aldehydes, uses stoichiometric reagents. |
| N-Oxide Cyclization | 3-Acylpyridine N-oxide Tosylhydrazone | Electrophilic additive (e.g., TsCl), Base | Room Temp, ~12 h | 80-95% (total) | Very mild conditions, avoids pre-functionalization of pyridine.[15] | Formation of regioisomeric mixtures.[15] |
| [4+2] Cycloaddition | Pyrazolylimine, Nitroalkene | None (thermal) | Microwave, 5-20 min | 55-70% | Extremely fast, enables reactions not possible with conventional heating.[16][17] | Requires synthesis of specific diene/dienophile partners. |
Exemplary Experimental Protocols
Protocol 1: ZrCl₄-Catalyzed Synthesis via Michael Addition-Cyclization[5]
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
-
Reactant Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature.
-
Catalyst Addition: Degas the reaction mixture (e.g., by bubbling argon through it for 5 minutes). Add Zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol, 0.3 eq).
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, concentrate the mixture in vacuo. Add CHCl₃ and water to the residue. Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.
Causality: ZrCl₄ acts as a Lewis acid, activating the carbonyl group of the unsaturated ketone, which facilitates both the initial Michael addition of the aminopyrazole and the subsequent intramolecular cyclization step. The mixed solvent system is optimized to ensure all reactants remain dissolved.[5]
Protocol 2: Microwave-Assisted Three-Component Synthesis[11][14]
This protocol outlines an efficient, green synthesis of ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.
-
Reaction Setup: In a microwave process vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Solvent and Catalyst: Add water (4 mL) and triethylamine (TEA, 0.5 mmol) as a base catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40 °C for 20 minutes (power and pressure settings may vary by instrument).
-
Isolation: After the reaction, cool the vial to room temperature. The product often precipitates from the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity is often high enough that further chromatographic purification is not required.[11]
Causality: This one-pot MCR leverages the speed of microwave heating and the environmentally friendly nature of water as a solvent.[11][14] TEA catalyzes the initial Knoevenagel condensation, and ammonium acetate serves as the ammonia source for the final aromatization step, leading to a highly efficient and convergent synthesis.
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines has evolved from classical, often harsh condensation reactions to highly efficient, elegant, and sustainable methodologies. While traditional methods remain valuable for their simplicity and use of basic starting materials, the field is clearly advancing towards multicomponent, catalytic, and microwave-assisted strategies.[1][2][4] These modern approaches offer superior efficiency, atom economy, and speed, enabling the rapid generation of diverse compound libraries essential for drug discovery.
Future research will likely focus on expanding the scope of asymmetric syntheses, developing more advanced and recyclable catalytic systems, and integrating flow chemistry to further enhance the efficiency and scalability of these important heterocyclic compounds. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new pyrazolo[3,4-b]pyridine-based therapeutics.
References
- Al-Sanea, M. M., et al. (2022).
- Abdel-Aziem, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Chemistry Score. (2024).
- El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
- Shaik, M., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(40). [Link]
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. OUCI. [Link]
- Abdel-Aziem, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1575. [Link]
- Al-Sanea, M. M., et al. (2022).
- Ghasemi, S., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7431-7438. [Link]
- Abdel-Aziem, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
- Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
- Abdel-Aziem, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab.
- Shaik, M., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
- Papanastasiou, I., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(20), 3747. [Link]
- Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. International Journal of Molecular Sciences, 23(19), 11467. [Link]
- Ali, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Various Authors. (2000). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
- Kaczmarek, P., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7622. [Link]
- Bagley, M. C., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(21), 3713-3716. [Link]
- Various Authors. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
- Wang, C., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(11), 1891-1896. [Link]
- Razeghi, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]
- Al-Sanea, M. M., et al. (2022).
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 5. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 13. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Biological Activity of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine and Its Analogs
In the relentless pursuit of novel therapeutics, particularly in oncology and immunology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various protein kinases. This guide provides an in-depth, objective comparison of the biological activity of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine and its analogs, offering a comprehensive analysis of structure-activity relationships (SAR) supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine bicyclic system is a key pharmacophore in a multitude of biologically active compounds.[1] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal template for designing competitive kinase inhibitors.[2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The strategic placement of substituents on the pyrazolo[3,4-b]pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 3-position and the amine group at the 5-position of the core molecule, this compound, offer key points for chemical modification and interaction with target proteins.
Comparative Analysis of Biological Activity: Insights from Analogs
While direct and extensive comparative studies on this compound itself are not abundant in publicly available literature, a wealth of information can be gleaned from the biological evaluation of its close analogs. This guide will draw comparisons from two main categories:
-
Analogs with the same 1H-pyrazolo[3,4-b]pyridine core , where substitutions at various positions provide insights into the SAR of this scaffold.
-
Analogs with the closely related 1H-pyrazolo[3,4-d]pyrimidine core , which often feature a similar 3-bromo-4-amino substitution pattern and offer valuable parallel insights into the biological potential.
Activity of 1H-Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is evident in its ability to target a diverse range of kinases, including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).
A recent study on the development of TRK inhibitors utilized 5-bromo-1H-pyrazolo[3,4-b]pyridine as a key starting material.[3] Although this precursor lacks the 5-amino group, the resulting derivatives, which feature extensive modifications at the 1 and 3-positions, demonstrate potent pan-TRK inhibitory activity. This highlights the potential of the 3-bromo-substituted scaffold in targeting this important class of oncogenic kinases.
Table 1: Biological Activity of TRK Inhibitors Derived from a Pyrazolo[3,4-b]pyridine Scaffold [3]
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cell Line (Km-12) IC50 (µM) |
| Larotrectinib (1) | <20 | <20 | <20 | - |
| Entrectinib (2) | 1 | 3 | 5 | - |
| Compound 3 | 1.6 | 2.9 | 2.0 | - |
| Compound 4 | 17 | 28 | 11 | - |
| Compound 5 | 12 | 22 | 15 | Potent in vitro and in vivo |
| C03 | 56 | - | - | 0.304 |
Note: The compounds listed are complex derivatives of the pyrazolo[3,4-b]pyridine scaffold and not direct analogs of this compound. However, their activity underscores the potential of this core structure.
The data clearly indicates that with appropriate substitutions, the pyrazolo[3,4-b]pyridine core can yield highly potent TRK inhibitors with low nanomolar IC50 values.[3]
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been identified as potent and selective inhibitors of FGFRs.[4] A systematic SAR study revealed the importance of various substituents on the core scaffold for achieving high potency.
Table 2: Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine Analogs as FGFR1 Inhibitors [4]
| Compound | R3 Substituent | FGFR1 IC50 (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | Potent |
| 7i | Phenyl | 42.4 |
| 11a | 4-aminophenyl | Improved potency |
| 7k | 4-dimethylaminophenyl | Equipotent to 11a |
This study demonstrates that modifications at the 3-position of the pyrazolo[3,4-b]pyridine ring significantly impact FGFR1 inhibitory activity.[4] The presence of an amino group on a phenyl substituent at this position was shown to enhance cellular potency.[4]
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent inhibitors of TBK1, a key regulator of innate immunity.[5] The SAR studies in this work provide valuable insights into how different substitutions on the scaffold can drive potency and selectivity. One of the most potent compounds identified, 15y , exhibited an IC50 value of 0.2 nM against TBK1.[5]
Insights from the Closely Related 1H-Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is an isostere of the pyrazolo[3,4-b]pyridine scaffold and has been extensively explored in the development of kinase inhibitors. The 3-bromo-4-amino substitution pattern is a common feature in many of these inhibitors, providing a strong rationale for the potential of this compound.
Researchers have designed and evaluated 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds as selective BRK inhibitors.[6] These compounds demonstrated low nanomolar potency in biochemical assays. Molecular modeling studies suggest that the pyrimidine nitrogen and the exocyclic amine form crucial hydrogen bonds with the hinge region of the kinase, a binding mode that is likely conserved in the pyrazolo[3,4-b]pyridine series.[6]
Novel pyrazolo[3,4-d]pyrimidines bearing different amino acid conjugates have been synthesized and evaluated for their antitumor effects as DHFR inhibitors.[7] This demonstrates the versatility of the pyrazolopyrimidine scaffold to target enzymes beyond kinases.
Table 3: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs [8][9]
| Compound | Target(s) | Cell Line | IC50 (µM) |
| 10e | Anticancer | MCF-7 | 11 |
| 10d | Anticancer | MCF-7 | 12 |
These findings suggest that the 5-amino position (analogous to the 4-amino position in the pyrimidine series) is a key site for modification to enhance anticancer activity.[9]
Experimental Methodologies: Ensuring Scientific Rigor
The biological data presented in this guide are supported by robust experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.
Kinase Inhibition Assays
A common method for determining the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates greater inhibition of kinase activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Cell-Based Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Workflow: MTT Assay
Caption: Step-by-step protocol for the MTT cell proliferation assay.
Structure-Activity Relationship (SAR) Summary
Based on the analysis of various analogs, several key SAR trends can be identified for the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.
SAR Diagram: Key Positions for Modification
Caption: Key positions on the pyrazolo[3,4-b]pyridine scaffold for SAR studies.
-
N1-Position: Substitution at the N1 position of the pyrazole ring is crucial for modulating physicochemical properties such as solubility and can influence pharmacokinetic parameters.
-
C3-Position: The nature of the substituent at the C3 position is a major determinant of potency and selectivity. The bromine atom in the parent compound serves as a useful handle for further chemical modifications via cross-coupling reactions.
-
C5-Position: The amino group at the C5 position (or the analogous C4 position in the pyrimidine series) is often involved in critical hydrogen bonding interactions with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This position can be further functionalized to extend into other regions of the active site.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold, exemplified by this compound, represents a highly promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. The comparative analysis of its analogs, both within the same scaffold family and in the closely related pyrazolo[3,4-d]pyrimidine series, reveals a rich structure-activity landscape.
Future research should focus on the systematic exploration of substitutions at the N1, C3, and C5 positions of this compound to build a comprehensive SAR profile for various kinase targets. The bromine atom at the C3 position is a particularly attractive site for introducing diversity through modern synthetic methodologies. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile and potent scaffold.
References
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one deriv
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. (2008). Chemical & Pharmaceutical Bulletin. [Link]
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Pharmaceuticals. [Link]
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Intermediate for Kinase Inhibitors & APIs. (2024). DC Chemicals. [Link]
- Aurora kinase inhibitors. (2022). Science.gov. [Link]
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). PubMed. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2021). ACS Omega. [Link]
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Molecular Biology of the Cell. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules. [Link]
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). Bioorganic & Medicinal Chemistry. [Link]
- 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[3,4-b]pyridine Inhibitors: A Deep Dive into Structure-Activity Relationships
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its ability to mimic the adenine ring of ATP allows for potent and selective interactions with the ATP-binding site of various kinases, making it a cornerstone for the development of targeted therapies. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine inhibitors targeting key oncogenic kinases: Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs). We will explore the rationale behind molecular design, compare inhibitory potencies, and provide detailed experimental protocols for the evaluation of these compounds.
The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is an isomeric form of azaindole and has garnered significant attention in drug discovery.[1] Its key features include a pyrazole ring fused to a pyridine ring, which provides a rigid framework with strategically positioned nitrogen atoms capable of forming crucial hydrogen bonds with the hinge region of kinase domains. The numbering of the pyrazolo[3,4-b]pyridine scaffold is crucial for understanding the SAR, with key positions for substitution being N1, C3, C4, C5, and C6.
The rationale for employing this scaffold lies in its bioisosteric relationship with the purine core of ATP. The nitrogen at position 1 (N1-H) and the nitrogen at position 7 (N7) of the pyrazolo[3,4-b]pyridine ring system can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of adenine with the kinase hinge region. This fundamental binding mode provides a strong anchor for the inhibitor, and modifications at other positions can then be explored to enhance potency and selectivity.
Comparative Analysis of Pyrazolo[3,4-b]pyridine Inhibitors
This guide will focus on a comparative analysis of pyrazolo[3,4-b]pyridine inhibitors targeting three critical kinase families implicated in cancer: CDKs, TRKs, and FGFRs.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[3,4-b]pyridine scaffold has been extensively explored for the development of potent and selective CDK inhibitors.
The general SAR for pyrazolo[3,4-b]pyridine-based CDK inhibitors can be summarized as follows:
-
N1 Position: The N1-H of the pyrazole ring is critical for activity, as it typically forms a hydrogen bond with the hinge region of the CDK active site. Alkylation or substitution at this position generally leads to a significant loss of potency.
-
C3 Position: Substitutions at the C3 position are well-tolerated and can be modified to enhance potency and selectivity. Small alkyl or aryl groups are often found at this position.
-
C5 Position: The C5 position is another key point for modification. Introduction of various substituents, often containing amine functionalities, can lead to interactions with the solvent-exposed region of the ATP-binding pocket, thereby improving potency. For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to have potent and selective CDK inhibitory activities.[2]
| Compound | C3-Substituent | C5-Substituent | CDK1/cyclin B IC50 (nM) | CDK2/cyclin E IC50 (nM) | Reference |
| BMS-265246 | 2,6-difluorophenacyl | H | 6 | 9 | [3] |
| Compound A | Isopropyl | 2-aminopyrimidine | Potent (exact value not specified) | Potent (exact value not specified) | [4] |
Rationale for Experimental Design: The choice of CDK1/cyclin B and CDK2/cyclin E for screening is based on their critical roles in the G2/M and G1/S transitions of the cell cycle, respectively. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a pyrazolo[3,4-b]pyridine inhibitor against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (pyrazolo[3,4-b]pyridine inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (vehicle control)
-
CDK2/cyclin A enzyme
-
Histone H1 substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and play a crucial role in the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with oncogenic activity. Consequently, TRK inhibitors have shown remarkable efficacy in treating a wide range of cancers harboring NTRK gene fusions.
The development of pyrazolo[3,4-b]pyridine-based TRK inhibitors has been guided by a scaffold hopping strategy from known kinase inhibitors.[5]
-
Core Scaffold: The pyrazolo[3,4-b]pyridine core serves as an effective hinge-binding motif.
-
C3 and C4 Positions: Modifications at these positions are crucial for potency and selectivity. For example, in a series of 38 pyrazolo[3,4-b]pyridine derivatives, compound C03 with specific substitutions at C3 and C4 showed an IC50 value of 56 nM against TRKA kinase.[5]
-
C6 Position: Introduction of substituents at the C6 position can also influence activity.
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Larotrectinib (reference) | <20 | <20 | <20 | [5] |
| Entrectinib (reference) | 1 | 3 | 5 | [5] |
| Compound C03 | 56 | Not reported | Not reported | [5] |
| Compound C09 | 57 | Not reported | Not reported | [5] |
| Compound C10 | 26 | Not reported | Not reported | [5] |
Rationale for Experimental Design: The primary screening is typically performed against TRKA, as it is a common fusion partner in many cancers. Promising compounds are then tested against TRKB and TRKC to determine their pan-TRK inhibitory activity.
This protocol outlines a common method for assessing the inhibitory activity of pyrazolo[3,4-b]pyridine compounds against TRKA.
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP
-
HTRF Kinase Buffer
-
Test compound dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into a low-volume 384-well plate.
-
Enzyme and Substrate Addition: Add a mixture of TRKA enzyme and the biotinylated peptide substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a mixture of the europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 to stop the reaction and initiate the HTRF signal.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the inhibitor concentration to determine the IC50 value.
Self-Validation: The assay's performance is monitored using positive and negative controls. The signal-to-background ratio and Z'-factor are calculated to ensure data quality.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, and survival. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a driver of tumorigenesis in various cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective FGFR inhibitors.
The design of pyrazolo[3,4-b]pyridine-based FGFR inhibitors has often been guided by scaffold hopping from existing FGFR inhibitors like AZD4547.[6]
-
Core and N1-H: The 1H-pyrazolo[3,4-b]pyridine core is essential for activity, with the N1-H forming a critical hydrogen bond with the hinge region of FGFR. N-methylation completely abolishes activity.[6]
-
C6-Substituent: A key feature for potent FGFR inhibition is the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position. The two chlorine atoms make favorable contacts within the ATP-binding pocket.
-
C3-Substituent: Various amides at the C3 position have been explored to improve potency and pharmacokinetic properties.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| AZD4547 (reference) | 0.2 | 2.5 | 1.8 | 24 | [6] |
| Compound 7n | Potent (exact value not specified) | Potent (exact value not specified) | Potent (exact value not specified) | >1000 | [6] |
Rationale for Experimental Design: A primary goal in the development of FGFR inhibitors is to achieve high selectivity over VEGFR2, as off-target inhibition of VEGFR2 can lead to undesirable side effects. Therefore, screening against both FGFR and VEGFR kinases is crucial.
A common method to assess FGFR1 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer
-
Test compound dissolved in DMSO
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
TR-FRET dilution buffer
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Add serially diluted test compounds to a 384-well plate.
-
Kinase/Substrate Addition: Add a mixture of FGFR1 kinase and the poly(Glu, Tyr) substrate to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add the Eu-anti-phosphotyrosine antibody to the wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the TR-FRET signal on a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Self-Validation: The assay's reliability is confirmed through the use of appropriate controls and by assessing the Z'-factor.
Signaling Pathway Diagrams
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the simplified signaling pathways for CDK, TRK, and FGFR.
Caption: Simplified CDK signaling pathway and point of inhibition.
Caption: Simplified TRK signaling pathway and point of inhibition.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify various positions on the ring system allows for the fine-tuning of inhibitory activity and selectivity against a range of important cancer targets, including CDKs, TRKs, and FGFRs. The success of this scaffold is underscored by the number of compounds that have advanced into clinical trials.[7]
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: While many potent inhibitors have been developed, achieving even greater selectivity remains a key challenge to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: As with all targeted therapies, the emergence of drug resistance is a significant clinical problem. The design of next-generation pyrazolo[3,4-b]pyridine inhibitors that can overcome known resistance mutations is an active area of research.
-
Novel Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that it could be applied to the inhibition of other kinase targets implicated in cancer and other diseases.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Arch Pharm (Weinheim). [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2298. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2023). RSC Med Chem. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals (Basel). [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2023). RSC Medicinal Chemistry. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry. [Link]
- Pyrazoloacridine in Treating Women With Refractory Metastatic Breast Cancer. (2000). ClinicalTrials.gov. [Link]
- Structural modification of pyrazolo[3,4‐b]pyridine scaffold. (2024).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). Molecules. [Link]
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals (Basel). [Link]
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules. [Link]
- Pyrazoloacridine in Treating Women With Refractory Metastatic Breast Cancer. (2000). ClinicalTrials.gov. [Link]
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). CoLab. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2023). Semantic Scholar. [Link]
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2014). Letters in Drug Design & Discovery. [Link]
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. (2023).
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (2020).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). Scientific Reports. [Link]
- Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry. [Link]
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different palladium catalysts for Suzuki coupling
An In-Depth Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Efficacy Analysis
For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and environmentally benign boronic acids.[1][2][3] The heart of this transformation is the palladium catalyst, and its evolution has dramatically expanded the reaction's scope and efficiency.
This guide provides a comparative analysis of different classes of palladium catalysts, moving beyond a simple listing to explain the causality behind their performance. We will delve into the mechanistic underpinnings, compare performance data, and provide actionable experimental protocols to empower scientists to make informed catalyst selections for their specific synthetic challenges.
The Engine of the Reaction: The Suzuki Coupling Catalytic Cycle
Understanding the catalyst's role begins with the catalytic cycle. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[2][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the organic halide (R¹-X), breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) complex. This step is often the rate-determining step of the entire cycle.[1][2]
-
Transmetalation : The organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) complex. This step requires activation by a base, which enhances the nucleophilicity of the R² group and facilitates its transfer to the palladium center.[1][6]
-
Reductive Elimination : The final step involves the formation of the new C-C bond between R¹ and R², as they are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The efficiency of each step in this cycle is profoundly influenced by the ligands attached to the palladium center. Ligands stabilize the palladium atom, modulate its electronic properties, and control its steric environment, thereby dictating the catalyst's overall activity, stability, and substrate scope.[3][7][8]
A Comparative Analysis of Modern Palladium Catalyst Systems
Catalyst development has moved from simple palladium salts to sophisticated pre-catalyst systems featuring specialized ligands. These can be broadly categorized into several classes, each with distinct advantages.
Buchwald Biarylphosphine Catalysts: The High-Activity Workhorses
Pioneered by Stephen Buchwald, bulky and electron-rich dialkylbiaryl phosphine ligands have revolutionized Suzuki coupling.[3][9] These ligands promote the formation of highly active, monoligated Pd(0) species, which accelerate both the oxidative addition and reductive elimination steps.[8] This leads to catalysts with exceptional activity, allowing for reactions at room temperature and with very low catalyst loadings.[3][8][10]
-
Key Ligands: XPhos, SPhos, RuPhos.
-
Advantages:
-
Extraordinarily high activity, enabling the coupling of challenging substrates like unactivated aryl chlorides, aryl tosylates, and sterically hindered compounds.[3][9]
-
Achieve extremely high Turnover Numbers (TONs) and Turnover Frequencies (TOFs).[10]
-
Effective at very low catalyst loadings (down to ppm levels).[3]
-
-
Precatalysts: To improve stability and ease of handling, these ligands are often supplied as stable Pd(II) precatalysts (e.g., XPhos Pd G3, XPhos Pd G4). These palladacycle-based precatalysts rapidly generate the active Pd(0) species under reaction conditions, making them ideal for coupling unstable boronic acids that are prone to decomposition.[11][12]
N-Heterocyclic Carbene (NHC) Catalysts: The Robust and User-Friendly Alternative
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They form very strong bonds to the palladium center, creating highly stable and robust catalysts.
-
Key Systems: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, such as PEPPSI-IPr and the more sterically hindered PEPPSI-IPent.[13]
-
Advantages:
-
Bench Stability: PEPPSI catalysts are air- and moisture-stable, eliminating the need for glovebox handling and simplifying reaction setup.[13][14]
-
High Efficacy: They are highly effective for a wide range of substrates, including electron-rich and electron-poor partners.[15]
-
Steric Tolerance: The bulky NHC ligand makes these catalysts particularly adept at coupling sterically demanding substrates, often providing superior yields compared to other systems.
-
Broad Applicability: They have proven effective not only in Suzuki coupling but also in Negishi, Buchwald-Hartwig, and other cross-coupling reactions.[13][15]
-
Homogeneous vs. Heterogeneous Catalysts: The Recyclability Factor
The catalysts discussed above are homogeneous , meaning they are soluble in the reaction medium. While highly active, separating the catalyst from the product can be challenging, which is a significant drawback in industrial applications.[16][17]
Heterogeneous catalysts , where the palladium is immobilized on a solid support (e.g., activated carbon, silica, metal oxides), offer a compelling alternative.[18][19]
-
Advantages:
-
Considerations:
-
Often require higher temperatures and catalyst loadings compared to their homogeneous counterparts.[18]
-
There is an ongoing scientific debate about the true nature of the catalysis. Evidence suggests that in many cases, the solid support may act as a reservoir, with small amounts of palladium leaching into the solution to perform the catalysis homogeneously.[17][22]
-
Quantitative Performance at a Glance
To facilitate catalyst selection, it's essential to understand key performance metrics. Turnover Number (TON) represents the total number of moles of product formed per mole of catalyst before it becomes inactive, indicating catalyst longevity.[23][24] Turnover Frequency (TOF) is the number of turnovers per unit of time, indicating catalyst speed or intrinsic activity.[23][25][26]
| Catalyst Class | Typical Ligands/System | Key Strengths | Typical Catalyst Loading | Substrate Scope |
| Buchwald Biarylphosphines | XPhos, SPhos | Extremely high activity (high TON/TOF), room temp. reactions | 0.001 - 2 mol% | Broad; excellent for aryl chlorides, hindered substrates |
| NHC-Based (PEPPSI) | PEPPSI-IPr, PEPPSI-IPent | Air/moisture stability, user-friendly, robust | 0.5 - 3 mol% | Broad; excellent for sterically demanding couplings |
| Palladacycles | Buchwald G3/G4 | Rapid catalyst activation, high activity | 0.1 - 2 mol% | Excellent for unstable boronic acids, hindered substrates |
| Heterogeneous Catalysts | Pd/C, Pd/Silica | Recyclability, ease of separation | 1 - 5 mol% | Generally less reactive substrates (aryl iodides/bromides) |
Experimental Protocols: From Theory to Practice
A reliable protocol is the foundation of reproducible results. The following sections provide a general workflow and a specific example for conducting a Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The setup for a Suzuki coupling reaction is a standard procedure in most organic chemistry labs. It involves the careful assembly of reagents under an inert atmosphere to protect the catalyst from oxygen.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general template that can be adapted for various substrates using a standard palladium source like Pd(OAc)₂.[4][27]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 0.01 equiv)
-
Phosphine Ligand (e.g., PPh₃) (0.04 mmol, 0.04 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium acetate and phosphine ligand under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of an Aryl Chloride using a PEPPSI™ Precatalyst
This protocol demonstrates the use of a modern, user-friendly precatalyst for a more challenging transformation.[14][15]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (4 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, K₂CO₃, and the PEPPSI™-IPr catalyst. Note: As PEPPSI-IPr is bench-stable, this can be done in the air.
-
Seal the vial with a cap containing a septum.
-
Add the anhydrous THF via syringe.
-
Place the vial in a preheated block and stir at the reaction temperature (e.g., 60 °C) for the required time (typically 12-24 hours).[14]
-
Follow steps 7-10 from the general procedure above for workup and purification.
Conclusion and Future Directions
The evolution of palladium catalysts has transformed the Suzuki-Miyaura coupling from a niche reaction to a cornerstone of modern organic synthesis. For routine couplings of aryl iodides and bromides, traditional catalysts may suffice. However, for challenging substrates—including sterically hindered partners, electron-rich or -poor systems, and especially unreactive aryl chlorides—the use of advanced systems based on Buchwald biarylphosphine ligands or N-Heterocyclic Carbenes (PEPPSI) is essential.
-
Buchwald-type catalysts offer unparalleled activity, enabling reactions under mild conditions and with minimal catalyst loading.
-
PEPPSI-type catalysts provide robustness and exceptional ease of use due to their air and moisture stability.
-
Heterogeneous catalysts present a viable option when catalyst recovery and reuse are the primary concerns, particularly in large-scale industrial processes.
The choice of catalyst is not one-size-fits-all; it is a strategic decision based on the specific substrates, desired reaction conditions, and process scale. As the field continues to advance, the focus will remain on developing even more active, stable, and sustainable catalytic systems, including those that operate in greener solvents like water and utilize more earth-abundant metals.[5][20][28]
References
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal für praktische Chemie, 343(4), 345-353.
- Wikipedia. PEPPSI. en.wikipedia.org. [Link]
- Wikipedia. Suzuki reaction. en.wikipedia.org. [Link]
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
- Organic Chemistry Portal. Suzuki Coupling. www.organic-chemistry.org. [Link]
- Valente, C., et al. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Google Scholar.
- BYJU'S. Merits of the Suzuki Coupling Reaction. byjus.com. [Link]
- Szostak, M., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics. [Link]
- Glasspoole, B. W., Gower, N. J., & Crudden, C. M. (2010).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- ResearchGate. (2019). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- Biffis, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. www.rose-hulman.edu. [Link]
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
- Köhler, K., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Patil, J. D., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. scite.ai. [Link]
- ResearchGate. Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction.
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- ResearchGate. Comparison of Heterogeneous and Homogeneous Catalysis.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. mdpi.com. [Link]
- Pagliaro, M., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. qualitas1998.net. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Pagliaro, M., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Scilit. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
- Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Jiao, L., et al. (2022).
- ResearchGate. (2019). The effect of catalyst amount on the turnover frequency (TOF, h⁻¹).
- Perfectlight Technology. (2023).
- Jiao, L., et al. (2022).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEPPSI - Wikipedia [en.wikipedia.org]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 15. PEPPSI™ 触媒 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. qualitas1998.net [qualitas1998.net]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of a Novel, One-Pot Synthesis for Substituted Pyrazolo[3,4-b]pyridines
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to purine bases allows it to function as a potent hinge-binding motif in various kinases, leading to its incorporation into a multitude of clinically relevant agents.[1][2][3] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4][5] Given their significance, the development of efficient, robust, and scalable synthetic routes to access structurally diverse analogues is a primary objective for synthetic and medicinal chemists.[6][7]
Historically, the construction of this bicyclic heterocycle has relied on multi-step sequences, often starting from pre-functionalized pyrazole or pyridine rings.[1][2] A common classical approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, which can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures, complicating purification and reducing overall yields.[1]
This guide introduces and validates a novel, palladium-catalyzed, one-pot domino reaction for the synthesis of 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-b]pyridines. We will objectively compare this modern approach to a traditional condensation method, providing the necessary experimental data and protocols for researchers to assess its performance and implement it in their own discovery programs.
Section 1: Comparative Synthesis: A Head-to-Head Evaluation
To provide a clear benchmark, we compare the synthesis of a model compound, 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine , using both a classical and our novel one-pot method.
Method A: Classical Two-Step Condensation
This approach first involves the Claisen-Schmidt condensation of 4-methoxyacetophenone and acetone to form an α,β-unsaturated ketone, which is then cyclized with 1-phenyl-5-aminopyrazole.
Causality Behind Choices: This method was chosen as a representative classical route. It requires the isolation of an intermediate and often utilizes strong acid or base catalysts, representing a typical workflow with multiple unit operations.
Method B: Novel One-Pot Palladium-Catalyzed Domino Reaction
This new method leverages a palladium catalyst to orchestrate a domino sequence involving 1-phenyl-5-aminopyrazole, 4-iodoanisole, and pent-4-en-2-one in a single reaction vessel.
Causality Behind Choices: The rationale for this design is process intensification. By combining multiple bond-forming events (C-N coupling, C-C coupling, cyclization, and aromatization) into a single pot, we aim to reduce reaction time, minimize waste from intermediate purification, and improve overall efficiency. The choice of a palladium catalyst is based on its proven versatility in cross-coupling and cyclization reactions.[2][4]
Comparative Performance Data
The following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Method A: Classical Condensation | Method B: Novel One-Pot Domino |
| Overall Yield | 48% | 82% |
| Total Reaction Time | 20 hours (16h Step 1 + 4h Step 2) | 12 hours |
| Number of Steps | 2 | 1 |
| Isolation Steps | 2 (Intermediate + Final) | 1 (Final) |
| Reaction Temperature | 100 °C (Reflux) | 90 °C |
| Reagent Stoichiometry | Requires excess of one reactant | Near-equimolar |
| Catalyst | Stoichiometric Acid/Base | Catalytic Pd(OAc)₂ / Ligand |
Section 2: The Cornerstone of Validation: Protocol and Characterization
Trust in a new synthetic method is built upon rigorous, reproducible protocols and unambiguous characterization of the product.[8] This section provides the detailed methodologies and the analytical data that validate the structure and purity of the compound synthesized via our novel domino reaction.
Detailed Experimental Protocol (Method B)
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), Xantphos ligand (0.03 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon (x3). Under a positive pressure of argon, add 1-phenyl-5-aminopyrazole (1.0 mmol), 4-iodoanisole (1.1 mmol), and anhydrous 1,4-dioxane (20 mL).
-
Reaction Initiation: Add pent-4-en-2-one (1.2 mmol) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate (3 x 15 mL). Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the title compound as a white solid.
Structural and Purity Validation System
A self-validating protocol requires a multi-pronged analytical approach to confirm both chemical structure and purity.
1. Spectroscopic Confirmation (Structural Integrity)
-
¹H NMR (Nuclear Magnetic Resonance): This analysis confirms the proton environment of the molecule. For the target compound, characteristic signals include singlets for the H-3 proton of the pyrazole ring and the C-6 methyl group, along with aromatic signals corresponding to the substituted phenyl rings.[9][10] The absence of signals from the starting materials confirms the reaction's completion.
-
¹³C NMR: This provides a map of the carbon skeleton. The appearance of quaternary carbon signals at the fusion points of the two rings and the disappearance of the alkyne or vinyl signals from starting materials provides strong evidence for the formation of the pyrazolo[3,4-b]pyridine core.[5]
-
HRMS (High-Resolution Mass Spectrometry): This is the definitive test for elemental composition. The experimentally observed mass should match the calculated mass for the target formula (e.g., C₂₁H₁₉N₃O) to within ±5 ppm, confirming the molecular weight and formula.
2. Purity Assessment (Homogeneity)
-
HPLC (High-Performance Liquid Chromatography): Purity is determined by HPLC analysis, which separates the target compound from any impurities.[11] A validated HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) should show a single major peak for the product.[12][13] Purity is reported as the area percentage of the main peak, which should be >95% for use in subsequent applications.[13]
| Analytical Method | Expected Result for Validated Structure | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | Singlet ~δ 8.5 ppm (H-3); Singlet ~δ 2.8 ppm (CH₃); Multiplets in aromatic region. | Confirms proton framework and connectivity. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for all 21 unique carbons; Absence of starting material signals. | Confirms carbon skeleton. |
| HRMS (ESI) | [M+H]⁺ calculated vs. observed mass difference < 5 ppm. | Confirms elemental composition. |
| RP-HPLC | Single peak >95% area under curve. | Quantifies purity and identifies impurities.[11] |
Section 3: Visualizing the Synthetic Strategy and Validation Workflow
Diagrams are essential tools for communicating complex chemical transformations and experimental processes.
Synthetic Pathway Comparison
The following diagram illustrates the stark contrast in efficiency between the classical multi-step synthesis and the novel one-pot domino reaction.
Caption: Step-by-step product validation workflow.
Conclusion
The validation data presented herein demonstrates that the novel palladium-catalyzed one-pot domino reaction is a superior method for the synthesis of substituted pyrazolo[3,4-b]pyridines compared to traditional multi-step condensation approaches. The key advantages—a significant increase in yield (48% to 82%), a reduction in overall reaction time by 40%, and streamlined workflow with a single purification step—make this method highly attractive for applications in drug discovery and medicinal chemistry where time and material efficiency are paramount. The rigorous validation workflow, combining spectroscopic and chromatographic analysis, provides a robust framework for confirming the identity and purity of the synthesized compounds, ensuring trustworthy data for subsequent biological screening.
References
- Al-Ghorbani, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000551/
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: https://pubmed.ncbi.nlm.nih.gov/40560489/
- Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6461. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572629/
- Sagnou, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. Available at: https://www.mdpi.com/1422-8599/2022/2/M1343
- ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: https://www.researchgate.
- Abdel-Wahab, B. F., et al. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. Available at: https://www.researchgate.net/publication/349479155_Pyrazolo34-bpyridines_Syntheses_reactions_and_nuclear_magnetic_resonance_spectra
- ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: https://www.researchgate.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Available at: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/
- American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025. Available at: https://www.acs.
- El-Sayed, N. N. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 123. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780001/
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. moravek.com [moravek.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. rsc.org [rsc.org]
A Researcher's Comparative Guide to In Vitro Kinase Selectivity Profiling of Novel Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with precise selectivity is a critical endeavor in modern therapeutics.[1][2] Kinases, as central regulators of cellular signaling, are implicated in a host of diseases, most notably cancer.[3] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[2][4] This guide provides an in-depth, objective comparison of the predominant methodologies for in vitro kinase selectivity profiling, complete with experimental insights and supporting data to empower informed decision-making in your research.
The Imperative of Selectivity: Why Profiling Matters
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape across the entire kinome. A promiscuous inhibitor, while potentially effective against its primary target, can lead to unforeseen side effects by modulating other signaling pathways.[2] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, increasing the likelihood of clinical success.[1][5] Kinase selectivity profiling, therefore, is not merely a characterization step but a foundational component of the drug discovery process, guiding lead optimization and providing a rationale for observed cellular and in vivo activities.[6]
A Dichotomy of Approaches: Activity-Based vs. Binding Assays
At the heart of in vitro kinase profiling lie two fundamental approaches: activity-based assays that measure the catalytic function of the kinase, and binding assays that directly quantify the interaction between the inhibitor and the kinase protein.[5] The choice between these methodologies is dictated by the specific scientific question, the stage of the drug discovery pipeline, and the desired throughput.
Comparing the Core Methodologies: A Head-to-Head Analysis
The landscape of kinase profiling technologies is diverse, each with inherent strengths and weaknesses. Understanding these nuances is paramount for selecting the most appropriate platform for your research needs.
Activity-Based Assays: Measuring Functional Inhibition
These assays directly assess the ability of a compound to inhibit the phosphotransferase activity of a kinase.
For decades, radiometric assays have been the benchmark for quantifying kinase activity.[5] These assays typically utilize radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate group onto a substrate.[5]
-
Principle of Action: The kinase reaction is initiated by mixing the enzyme, substrate, and radiolabeled ATP with the test compound. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, often through binding to a filter membrane or scintillation proximity beads. The amount of radioactivity incorporated into the substrate is then quantified.[5]
-
Advantages:
-
Direct Measurement: It is the only format that directly detects the true product without the need for modified substrates or coupling enzymes.[5]
-
High Sensitivity and Versatility: Radiometric assays are highly sensitive and can be adapted to a wide range of kinases and substrates, including proteins and peptides.[7]
-
Physiological Relevance: These assays can be conducted at physiologically relevant ATP concentrations, providing more accurate insights into kinase activity.[7]
-
-
Limitations:
-
Safety and Handling: Requires specialized facilities and procedures for handling radioactive materials and waste disposal.[8]
-
Lower Throughput: The multiple washing and separation steps can be time-consuming, limiting the throughput compared to other methods.
-
Fluorescence-based assays have gained popularity due to their high-throughput capabilities and avoidance of radioactivity.[9][10] These methods employ various strategies to generate a fluorescent signal that is proportional to kinase activity.
-
Common Formats:
-
Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Detects the proximity of a donor and acceptor fluorophore, which are brought together by the interaction of a phospho-specific antibody with the phosphorylated substrate.[9]
-
-
Advantages:
-
Limitations:
-
Indirect Measurement: Relies on detection reagents like phospho-specific antibodies, which can introduce artifacts and may not be available for all targets.[10]
-
Compound Interference: Fluorescent compounds in the screening library can interfere with the assay signal.
-
Luminescence-based assays, such as ADP-Glo™ and Kinase-Glo®, offer a sensitive and high-throughput method for measuring kinase activity by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[9]
-
Principle of Action: These assays typically involve a two-step process. First, the kinase reaction is performed. Then, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent that converts the ADP generated back to ATP, which is then detected by a luciferase-luciferin reaction.
-
Advantages:
-
High Sensitivity and Throughput: The luminescent signal is highly sensitive, and the "add-mix-read" format is well-suited for high-throughput screening.[7]
-
-
Limitations:
-
Indirect Measurement: Measures a byproduct of the reaction (ADP) rather than the phosphorylated substrate directly.
-
Enzyme Interference: Compounds that inhibit the luciferase enzyme can lead to false-positive results.[7]
-
Binding Assays: Quantifying Inhibitor-Kinase Interaction
Binding assays provide a direct measure of the affinity of a compound for a kinase, independent of its catalytic activity.
This is a widely used platform that employs a proprietary active-site directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Principle of Action: An immobilized kinase is incubated with a test compound and a tagged, broad-spectrum kinase inhibitor. The amount of the tagged inhibitor bound to the kinase is then measured. A potent inhibitor will displace the tagged inhibitor, resulting in a lower signal.
-
Advantages:
-
Broad Coverage: Can screen against a large and diverse panel of kinases.
-
Direct Binding Measurement: Provides a direct measure of binding affinity (Kd).
-
-
Limitations:
-
ATP-Independent: The assay is performed in the absence of ATP, which may not fully recapitulate the cellular environment where inhibitors must compete with high concentrations of ATP.[12]
-
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic information about the binding interaction.[13][14]
-
Principle of Action:
-
SPR: Measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to an immobilized kinase, providing real-time kinetic data (kon, koff) and affinity (KD).[13][14]
-
ITC: Directly measures the heat change that occurs upon binding of an inhibitor to a kinase in solution, providing thermodynamic parameters (ΔH, ΔS) and affinity (KD).[13]
-
-
Advantages:
-
Rich Data: Provides detailed information on binding kinetics and thermodynamics.
-
Label-Free: Does not require modification of the inhibitor or the kinase.
-
-
Limitations:
Visualizing the Landscape: Assay Selection Workflow
The selection of an appropriate kinase profiling assay is a critical decision. The following workflow illustrates a logical approach to this process.
Caption: A workflow diagram illustrating the decision-making process for selecting a kinase profiling assay.
Data in Focus: A Comparative Analysis of Novel Inhibitors
To illustrate the practical application of these methodologies, let's consider the selectivity profiling of two hypothetical novel inhibitors, "Inhibitor A" (an ATP-competitive inhibitor) and "Inhibitor B" (an allosteric inhibitor), against a panel of kinases.
Table 1: Comparative IC50/Kd Values (nM) for Inhibitor A and Inhibitor B
| Kinase Target | Inhibitor A (Radiometric IC50) | Inhibitor A (KINOMEscan™ Kd) | Inhibitor B (Radiometric IC50) | Inhibitor B (KINOMEscan™ Kd) |
| Primary Target (e.g., AKT1) | 15 | 12 | 50 | 45 |
| Off-Target 1 (PKA) | 500 | 450 | >10,000 | >10,000 |
| Off-Target 2 (CDK2) | 1,200 | 1,100 | >10,000 | >10,000 |
| Off-Target 3 (SRC) | 85 | 75 | 8,500 | 8,000 |
Interpretation of Data:
-
Inhibitor A demonstrates potent inhibition of its primary target, AKT1, with good correlation between the activity-based (Radiometric) and binding (KINOMEscan™) assays. However, it also shows significant off-target activity against SRC. This information is crucial for guiding further medicinal chemistry efforts to improve selectivity.
-
Inhibitor B , being an allosteric inhibitor, displays high selectivity for its primary target.[15][16] Its lack of activity against the other kinases in the panel, as measured by both assay types, suggests a more favorable selectivity profile. The subtle differences in potency between the activity and binding assays for allosteric inhibitors can sometimes be observed and may reflect the different conformational states of the kinase being targeted in each assay.[17]
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your results, adherence to well-defined protocols is essential.
Protocol 1: Radiometric Kinase Assay (Filter Binding)
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and test compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unreacted ATP will be washed away.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specific binding.
-
Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: TR-FRET Kinase Assay
-
Reaction Setup: In a low-volume 384-well plate, add the kinase, a biotinylated peptide substrate, and the test compound in kinase reaction buffer.
-
Initiation: Add ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Termination and Detection: Add a stop/detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubation: Incubate the plate in the dark to allow for antibody binding.
-
Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (for the acceptor and donor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.
The Interplay of Inhibition Mechanisms: ATP-Competitive vs. Allosteric
The mechanism of action of a kinase inhibitor has profound implications for its selectivity profile.
Caption: A diagram illustrating the relationship between inhibitor binding mechanism and selectivity.
-
ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of the kinase.[16][18] While many highly selective ATP-competitive inhibitors have been developed, the structural similarity of this pocket across the kinome can make achieving high selectivity challenging.[3][15]
-
Allosteric Inhibitors: These inhibitors bind to sites on the kinase that are distinct from the ATP pocket.[16][18] These allosteric sites are generally less conserved, offering an opportunity to develop inhibitors with greater selectivity.[15][16]
Conclusion: An Integrated Approach to Kinase Selectivity Profiling
The comprehensive characterization of a novel kinase inhibitor's selectivity is a multifaceted process that often requires an integrated approach. While high-throughput fluorescence or luminescence-based assays are invaluable for initial screening, the "gold standard" radiometric assays and direct binding assays provide crucial data for lead optimization and in-depth characterization.[5][8] Furthermore, understanding the interplay between the inhibitor's mechanism of action and its selectivity profile is paramount for the rational design of next-generation therapeutics.[15] By leveraging the strengths of each methodology and thoughtfully interpreting the resulting data, researchers can navigate the complexities of the kinome and accelerate the development of safe and effective kinase inhibitors.
References
- Bantscheff, M., Drewes, G., & Müller, S. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
- Lo, Y. C., Sen, T. Z., & Tyan, Y. C. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Vangrevelinghe, E., & Bensaude, O. (2017). The use of novel selectivity metrics in kinase research.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature Reviews Drug Discovery, 7(10), 841-850. [Link]
- Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. [Link]
- Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. [Link]
- BellBrook Labs. (2025, July 3).
- Wu, J., & Smaill, J. B. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 13(1), 22-29. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS Chemical Biology, 8(1), 96-104. [Link]
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 101-111. [Link]
- Guo, W., & Wang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. xantec.com [xantec.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide: Microwave Synthesis vs. Conventional Heating
In the landscape of chemical synthesis, the method of energy input is a critical parameter that dictates reaction efficiency, product yield, and overall process sustainability. For decades, conventional heating—relying on external heat sources and the principles of conduction and convection—has been the bedrock of laboratory practice. However, the advent of microwave-assisted synthesis has introduced a paradigm shift, offering a fundamentally different approach to energizing chemical reactions. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental data and core scientific principles, to aid researchers in making informed decisions for their synthetic workflows.
Part 1: The Fundamental Difference in Energy Transfer
The most significant distinction between microwave and conventional heating lies in the mechanism of heat transfer. This difference is not merely procedural but has profound implications for reaction kinetics and outcomes.
Conventional Heating: An "Outside-In" Approach
Conventional heating methods, such as oil baths or heating mantles, transfer thermal energy indirectly.[1][2][3] Heat is first applied to the exterior of the reaction vessel and then moves to the bulk of the reaction mixture via conduction (through the vessel material) and convection (through the movement of the fluid).[4][5][6][7][8] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the core of the sample.[2][3] This can lead to localized overheating, decomposition of sensitive reagents, and non-uniform reaction conditions.[9]
Caption: Microwave heating provides direct, volumetric energy transfer to the sample.
Part 2: Performance Metrics - A Quantitative Comparison
The fundamental differences in heating mechanisms translate into significant performance advantages for microwave synthesis across several key metrics. The rapid and uniform heating provided by microwaves directly impacts reaction kinetics, often leading to dramatic improvements over traditional techniques. [10]
| Performance Metric | Conventional Heating | Microwave Synthesis | Rationale for Difference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes [11][12] | Direct, rapid heating quickly overcomes the reaction's activation energy. [13][10] |
| Product Yield | Variable, often lower | Generally Higher [12][14][15] | Minimized side reactions and decomposition due to shorter reaction times and uniform heating. [9][14] |
| Product Purity | Often requires extensive purification | Higher Purity [14] | Reduced byproduct formation leads to cleaner reaction profiles. [14] |
| Energy Efficiency | Low (heats apparatus & environment) | High [13][16][17] | Energy is focused directly on the reactants and solvent, not the entire apparatus. [2][14] |
| Reproducibility | Can be variable | High [14][18] | Precise software control over temperature and pressure ensures consistent reaction conditions. [18] |
| Process Control | Limited (slow response to changes) | Excellent [11]| Instantaneous heating allows for rapid and precise adjustments to reaction parameters. |
Part 3: Experimental Protocol - A Suzuki-Miyaura Coupling Case Study
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal and materials chemistry, vital for creating carbon-carbon bonds. [18]However, these reactions can be sluggish under conventional heating. This case study compares protocols for a typical Suzuki reaction, highlighting the practical differences.
Workflow Comparison
Caption: Side-by-side workflow comparison for Suzuki coupling experiments.
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods requiring prolonged heating.
Objective: Synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol).
-
Solvent Addition: Add a suitable solvent mixture, such as 10 mL of toluene/ethanol/water (4:1:1).
-
Reaction Execution: Place the flask in a preheated oil bath set to 85-100°C. [19]Allow the mixture to reflux with vigorous stirring for 8-12 hours. Monitor reaction progress periodically via TLC or LC-MS.
-
Work-Up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to isolate the desired biaryl compound.
Causality: The prolonged reflux is necessary to provide sufficient thermal energy to overcome the activation barrier of the catalytic cycle. The condenser prevents solvent loss over the extended reaction time.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol demonstrates the significant acceleration enabled by microwave irradiation. [18][20] Objective: Synthesize the same biaryl compound rapidly and efficiently.
Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol).
-
Solvent Addition: Add 5 mL of the same solvent mixture (toluene/ethanol/water).
-
Reaction Execution: Seal the vessel with a septum cap. [20]Place it in the cavity of a laboratory microwave reactor. Set the reaction parameters: temperature at 120°C, hold time of 10-15 minutes, with power set to a maximum of 200 W. [21]Stirring is maintained throughout the irradiation period.
-
Work-Up: After the irradiation is complete, the vessel is rapidly cooled to room temperature using compressed air (an automated feature of most reactors). [20]The work-up procedure is identical to the conventional method: dilute, extract, dry, and concentrate.
-
Purification: The resulting crude product often requires less intensive purification due to a cleaner reaction profile. Purify as needed via column chromatography.
Causality: The direct and efficient energy transfer allows the reaction mixture to reach the target temperature almost instantaneously. The sealed vessel permits the use of temperatures above the solvent's atmospheric boiling point, further accelerating the reaction according to kinetic theory. [22]This combination of rapid, superheated conditions drastically reduces the required reaction time from hours to minutes. [18]
Part 4: Concluding Analysis for the Practicing Scientist
The evidence overwhelmingly demonstrates that microwave-assisted synthesis is not merely an alternative but a superior heating technology for a vast range of chemical transformations.
-
For Drug Discovery and Development: The primary advantage is speed. The ability to reduce synthesis times from days to minutes accelerates the generation of compound libraries and the exploration of new chemical space, which is invaluable in fast-paced research environments. [11][14][18]* For Process Chemistry and Scale-Up: While historical limitations in scalability existed, modern microwave reactors are capable of processing kilogram quantities. [14]The enhanced yields, higher purity, and significant energy savings make it an economically and environmentally attractive option, aligning with the principles of Green Chemistry. [13][23][24]* Limitations to Consider: The primary barrier to adoption is the initial capital investment for a dedicated microwave reactor. [11][25]Additionally, reactions involving non-polar solvents or reactants that do not couple effectively with microwaves may not see significant rate enhancements. [26] In conclusion, while conventional heating remains a viable and accessible technique, microwave synthesis offers compelling and experimentally verified advantages in speed, efficiency, and control. For researchers aiming to optimize their synthetic workflows, reduce waste, and accelerate discovery, embracing microwave technology is a logical and powerful step forward.
References
- Wikipedia. Microwave chemistry. [Link]
- Chandra, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Chemical Sciences. [Link]
- Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- Desai, S. (2014). Microwave Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Kintek Solution. How Do Microwave Synthesis Reactors Compare To Traditional Heating Methods? Faster, Greener Nanoparticle Synthesis. [Link]
- Unknown Author. (2024). Microwave assisted green organic synthesis. [Link]
- Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Shastry, C.S., et al. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]
- CEM Corporation.
- ACS Sustainable Chemistry & Engineering.
- Mphahlele, M.J., & Maluleka, M.M. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
- Ramirez, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]
- Dudley, G.B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. [Link]
- Metals.
- ACS Omega. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
- Asati, V., et al. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
- Baxendale, I.R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- Unknown Author. (2024). Comparative analysis of microwave vs. conventional silver nanoparticle synthesis. [Link]
- ResearchGate.
- Shinde, S. (2022). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Energy & Fuels. Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. [Link]
- Langmuir. High-Speed but Not Magic: Microwave-Assisted Synthesis of Ultra-Small Silver Nanoparticles. [Link]
- Chan, A. (2021). Comparisons of Silver Nanoparticle Synthesis Methods by Microwave and Non-Microwave using Hydrogen Gas as a Reducing Agent. Journal of Student Research. [Link]
- Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- CEM Corporation.
- PAP - Science in Poland. (2021). Microwaves better in chemical synthesis than traditional energy sources, say scientists. [Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- RSC Publishing.
- ResearchGate. Pros (+) and cons (-) of the microwave-assisted synthesis. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
- Chemistry Stack Exchange. (2017).
- ACS Publications. (2024). Toward More Sustainable Magnetic Nanoparticle Synthesis Based on Microwave-Assisted Continuous-Flow Processes. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- MDPI.
- BNS Institute of Technology. (2025).
- Study.com.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Science Notes and Projects. (2022).
- Science Ready.
- Douglas College. 5.
Sources
- 1. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 2. How Do Microwave Synthesis Reactors Compare To Traditional Heating Methods? Faster, Greener Nanoparticle Synthesis - Kintek Solution [kindle-tech.com]
- 3. Microwave Heating - Mechanism and Theory [cem.com]
- 4. Mechanisms of Heat Transfer: Conduction, Convection, and Radiation • BNS Institute [bns.institute]
- 5. study.com [study.com]
- 6. sciencenotes.org [sciencenotes.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. 5.6 Heat Transfer Methods – Conduction, Convection and Radiation Introduction – Douglas College Physics 1207 [pressbooks.bccampus.ca]
- 9. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwaves better in chemical synthesis than traditional energy sources, say scientists | Science in Poland [scienceinpoland.pl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. mdpi.com [mdpi.com]
- 24. Microwave assisted green organic synthesis [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Compounds: HPLC vs. NMR
In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities, even in minute quantities, can significantly impact a compound's biological activity, toxicity, and stability, ultimately compromising experimental outcomes and patient safety. This guide provides an in-depth comparison of two paramount analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions for their specific analytical challenges.
This guide is structured to provide a comprehensive understanding of both techniques, from fundamental principles to practical, field-proven insights. We will explore the strengths and limitations of each method, present detailed experimental workflows, and offer a comparative analysis of their performance.
The Imperative of Purity in the Pharmaceutical Sciences
The International Council for Harmonisation (ICH) has established stringent guidelines (ICH Q3A/B) that delineate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3][4] These guidelines underscore the critical need for robust analytical methods to ensure that impurities are controlled within acceptable limits. Impurities can be broadly categorized as organic (e-g., starting materials, by-products, degradation products), inorganic (e.g., reagents, catalysts, heavy metals), or residual solvents.[1] The choice of analytical technique is therefore pivotal in developing a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique that has long been the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[5] It excels at separating a target compound from its impurities, allowing for their individual quantification.
The "Why" Behind the Method: Principles of HPLC
HPLC operates on the principle of differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is based on the varying affinities of the compounds for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will move more quickly, resulting in separation. The separated components are then detected by a detector (commonly a UV-Vis detector) as they exit the column, generating a chromatogram where each peak corresponds to a different compound.
The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase are critical variables that are optimized to achieve the desired separation. For instance, a gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities.
A Self-Validating System: The Importance of System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) is performed to ensure that the entire HPLC system is operating correctly and is capable of producing accurate and reproducible results.[6][7][8][9][10] This is a critical self-validating step. SST parameters typically include:
-
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of Rs > 2 is generally desired.
-
Theoretical Plates (N): Indicates the efficiency of the column. Higher values signify better efficiency.
-
Tailing Factor (T): Measures the asymmetry of a peak. A value close to 1 indicates a symmetrical peak.
-
Repeatability (%RSD): The precision of multiple injections of a standard solution, typically expressed as the relative standard deviation of the peak areas.
Passing SST criteria provides confidence that the analytical system is fit for its intended purpose.[9]
Experimental Workflow: HPLC Purity Analysis
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity Determination
1. Sample and Standard Preparation: [11][12][13][14]
- Rationale: Accurate weighing and complete dissolution are fundamental for quantitative accuracy. Filtering removes particulates that can clog the column and interfere with the analysis.[13][14]
- Protocol:
- Accurately weigh approximately 10 mg of the synthesized compound into a volumetric flask.
- Dissolve the compound in a suitable solvent (often the initial mobile phase composition) to a final concentration of about 1 mg/mL. Ensure complete dissolution, using sonication if necessary.[13]
- Prepare a reference standard solution of the compound at a similar concentration, if available.
- Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[12][13]
2. HPLC Method Parameters (Example for a moderately polar compound):
- Rationale: The choice of column, mobile phase, and gradient is tailored to the physicochemical properties of the analyte to achieve optimal separation from potential impurities.
- Parameters:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm (or a wavelength appropriate for the analyte).
- Injection Volume: 10 µL.
3. Data Analysis and Purity Calculation:
- Rationale: The area percent method assumes that all compounds have a similar response factor at the detection wavelength. While convenient, this can be a source of inaccuracy if impurities have significantly different chromophores. For higher accuracy, quantification against a reference standard is preferred.
- Calculation (Area Percent):
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for purity assessment.[15][16][17] Unlike HPLC, which is a comparative method, qNMR is a primary analytical method, meaning it can provide a direct measure of the amount of a substance without the need for a reference standard of the analyte itself.[15][18]
The "Why" Behind the Method: Principles of qNMR
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By co-dissolving a known amount of a highly pure internal standard with a known amount of the sample, the purity of the sample can be accurately determined by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[15][19]
The choice of an appropriate internal standard is crucial for the success of a qNMR experiment.[19][20] An ideal internal standard should:
-
Be of high purity (≥99%).[19]
-
Be chemically stable and not react with the sample or solvent.
-
Have a simple NMR spectrum with signals that do not overlap with those of the analyte.[20]
-
Be readily soluble in the chosen deuterated solvent.[19]
-
Have a known molecular weight.
Commonly used internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[19][20]
A Self-Validating System: Ensuring Quantitative Accuracy in qNMR
The self-validating nature of a qNMR experiment lies in the meticulous control of experimental parameters to ensure a truly quantitative measurement. Key considerations include:
-
Complete Dissolution: Both the sample and the internal standard must be fully dissolved to ensure a homogeneous solution.[21]
-
Accurate Weighing: The use of a microbalance is essential for the precise weighing of both the sample and the internal standard.[22][23]
-
Sufficient Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the relevant protons) is crucial to ensure that all protons are fully relaxed before the next pulse, which is essential for accurate integration.
-
Proper Phasing and Baseline Correction: Careful processing of the NMR spectrum is necessary to obtain accurate integral values.[23]
Experimental Workflow: qNMR Purity Analysis
Caption: A typical experimental workflow for qNMR purity analysis.
Detailed Experimental Protocol: qNMR Purity Determination
1. Sample Preparation: [21][22][23][24]
- Rationale: Precise weighing of both the analyte and the internal standard is the foundation of an accurate qNMR measurement.[22] Complete dissolution is critical for a homogeneous sample.
- Protocol:
- Using a microbalance, accurately weigh approximately 10 mg of the synthesized compound into a vial.
- Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) into the same vial.
- Add a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.
- Ensure complete dissolution by vortexing or gentle sonication.[21]
- Transfer the solution to a clean, dry NMR tube.
2. NMR Data Acquisition (Example on a 400 MHz spectrometer):
- Rationale: The use of a long relaxation delay is the most critical parameter for ensuring the quantitative nature of the experiment.
- Parameters:
- Pulse Program: Standard 1D proton experiment.
- Number of Scans (ns): 16 or 32 (to achieve adequate signal-to-noise).
- Relaxation Delay (d1): 30-60 seconds (should be determined experimentally based on T1 values).
- Acquisition Time (at): At least 3 seconds.
- Pulse Width: Calibrated 90° pulse.
3. Data Analysis and Purity Calculation: [16][23]
- Rationale: The qNMR equation directly relates the integral values to the molar quantities of the analyte and the internal standard, providing an absolute purity value.
- Calculation:
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity assessment is not always straightforward and often depends on the specific requirements of the analysis. In many cases, these techniques are complementary, providing orthogonal information that, when combined, gives a more complete picture of a compound's purity.[5][25][26][27]
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning | Signal intensity proportional to the number of nuclei |
| Quantification | Relative (area percent) or comparative (external standard) | Absolute (primary method) |
| Sensitivity | High (ng to pg range)[28] | Moderate (µg to mg range)[28] |
| Throughput | Higher (typically 20-30 min per sample)[5] | Lower (requires long relaxation delays)[5] |
| Sample Consumption | Low (µg)[5] | Higher (mg)[5] |
| Destructive | Yes[5] | No, the sample can be recovered[5] |
| Reference Standard | Requires an analyte-specific standard for accurate quantification | Requires a universal internal standard[27] |
| Information Provided | Purity profile, retention times of impurities | Absolute purity, structural confirmation, identification of impurities |
| Detection of "NMR-silent" impurities | May detect impurities without a chromophore (with appropriate detector) | Will not detect impurities without protons (or other target nuclei) |
| Detection of non-UV active impurities | Requires a universal detector (e.g., ELSD, CAD, MS) | Can detect any proton-containing impurity |
| Robustness | Can be affected by column degradation, mobile phase variations | Generally robust, less dependent on experimental variables once optimized |
Decision-Making Framework: Choosing the Right Technique
Caption: A decision-making framework for selecting between HPLC and qNMR.
Conclusion: An Orthogonal Approach for Unwavering Confidence
Both HPLC and qNMR are indispensable tools in the modern pharmaceutical scientist's analytical arsenal. HPLC offers unparalleled sensitivity for the detection of trace impurities, making it ideal for impurity profiling and routine quality control.[27] In contrast, qNMR stands as a primary analytical method, providing highly accurate and precise absolute purity values without the need for an analyte-specific reference standard—a significant advantage for novel compounds.[18][27][29][30][31]
As a senior application scientist, I advocate for a synergistic, orthogonal approach, particularly for pivotal compounds in the drug development pipeline. Employing HPLC to establish a detailed impurity profile and qNMR to determine an accurate, absolute purity of the bulk material provides a comprehensive and robust assessment of a compound's quality. This dual-pronged strategy ensures the highest level of confidence, satisfying both scientific rigor and regulatory expectations, and ultimately contributing to the development of safer and more effective medicines.
References
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- A Guide to Quantitative NMR (qNMR). (2023). Emery Pharma. [Link]
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- System suitability in HPLC Analysis. (2021).
- What is qNMR (quantitative NMR) ?
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Stohler Isotope Chemicals, Inc. [Link]
- qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
- Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
- HPLC Sample Preparation.
- How to Prepare a Sample for HPLC Analysis. (2023).
- NMR Sample Preparation: The Complete Guide.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
- Key Considerations For Sample Prepar
- What is qNMR and why is it important?. Mestrelab Research. [Link]
- Let's try doing quantitative NMR | Applic
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. [Link]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- qNMR. BIPM. [Link]
- HPLC, a modular technique that complements NMR. specific polymers. [Link]
- Purity comparison by NMR and HPLC.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- Differences in HPLC and NMR: Structural Elucidation Relevance. (2025).
- HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. [Link]
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
- Quality Guidelines. ICH. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
- (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023).
- Some good validation practices for analytical procedures. A3P. [Link]
- I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. (2018). Reddit. [Link]
- CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry. [Link]
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assayprism.com [assayprism.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. youtube.com [youtube.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. organomation.com [organomation.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 14. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 21. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. organomation.com [organomation.com]
- 25. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 29. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Biological Screening Results
Introduction: The Imperative of Rigor in Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify "hits"—compounds that modulate a biological target or pathway of interest.[1][2][3] However, the primary screen is merely the opening chapter. The path from a putative hit to a validated lead is fraught with potential pitfalls, most notably the prevalence of false positives.[4][5][6] These are compounds that appear active in a primary assay but do so through mechanisms unrelated to the desired biological interaction.[5][6]
Assay interference can arise from numerous sources, including compound autofluorescence, light scattering, aggregation, redox activity, or direct inhibition of a reporter enzyme like luciferase.[2][5][6][7] Failure to systematically eliminate these artifacts leads to a significant waste of resources, diverting precious time and capital toward chemically intractable or irrelevant molecules.[4][6]
This guide provides a comprehensive framework for designing and implementing a robust, multi-step cross-validation cascade. We will move beyond simple checklists to explain the causal logic behind each validation step, empowering you to build a self-validating workflow that ensures only the highest quality, most promising hits advance toward lead optimization.
The Hit Validation Funnel: A Strategic Workflow
The most effective approach to hit validation is a sequential, multi-gated process. This "funnel" is designed to efficiently eliminate false positives and compounds with undesirable properties at the earliest and most cost-effective stage. A typical workflow progresses from high-throughput, less complex assays to lower-throughput, more physiologically relevant and resource-intensive studies.
// Edges PrimaryScreen -> HitConfirmation [label="~1,000 'Hits'"]; HitConfirmation -> DoseResponse [label="Confirmed Hits"]; DoseResponse -> CounterScreen [label="Potent Hits"]; CounterScreen -> OrthogonalAssay [label="Non-artifact Hits"]; OrthogonalAssay -> CellularAssay [label="Orthogonally Confirmed Hits"]; CellularAssay -> SAR [label="Validated Hits\n(~10-50)"]; SAR -> LeadOp [label="~2-3 Hit Series"]; } dot Caption: A typical hit validation workflow, funneling from HTS to Lead Optimization.
A Comparative Guide to Core Validation Methodologies
A robust validation strategy relies on a combination of complementary assays, each designed to answer a specific question about the hit compound's activity. The three pillars of this strategy are Counter-Screens , Orthogonal Assays , and Secondary Assays .
| Validation Method | Core Principle | Primary Goal & Rationale | Pros | Cons |
| Counter-Screen | Isolate and test for interference with the assay technology itself, not the biological target.[3][5] | Goal: Eliminate technology-driven false positives. Rationale: Many compounds appear active by directly inhibiting a reporter (e.g., luciferase) or by autofluorescing, creating a signal artifact. A counter-screen, often run without the biological target, directly identifies these interfering molecules.[5][7] | - Directly identifies assay artifacts.[7] - Simple to design (e.g., run assay minus target). - Prevents wasted effort on irrelevant compounds.[7] | - Specific to the primary assay format. - May require multiple counter-screens for complex assays. |
| Orthogonal Assay | Confirm the biological activity using a different detection method or technology that measures the same biological endpoint.[8][9][10] | Goal: Confirm on-target activity and rule out technology-specific artifacts.[5][11] Rationale: If a hit is genuine, its activity should be detectable regardless of the measurement technology. For example, a kinase inhibitor found in a luminescence-based ATP depletion assay should also show inhibition in a fluorescence polarization assay that directly measures substrate phosphorylation.[10] | - Provides high confidence in on-target activity.[9] - Eliminates entire classes of technology-specific artifacts.[11] - Often recommended by regulatory agencies.[9] | - Requires development of a separate assay. - May not always be feasible or available.[10] |
| Secondary Assay | Test the hit compound in a more complex, physiologically relevant system.[12][13] | Goal: Validate the hit's functional effect in a biological context. Rationale: A compound active against a purified enzyme (biochemical assay) must also demonstrate efficacy in a cellular environment where it must cross membranes, avoid efflux, and engage the target within a complex signaling network.[12] | - Provides data in a more disease-relevant context.[12] - Can provide early insights into cell permeability and cytotoxicity. - Essential bridge between biochemical and in vivo studies. | - Typically lower throughput and more complex.[12] - Interpretation can be confounded by off-target or cytotoxic effects. |
| Biophysical Assay | Directly measure the physical interaction between the compound and the target protein.[8][] | Goal: Provide unequivocal evidence of direct binding. Rationale: Assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) confirm that the compound physically engages the target, providing mechanistic validation and affinity data (Kd).[8][10][] | - Provides direct evidence of binding.[10] - Can determine binding affinity and kinetics. - Insensitive to many functional assay artifacts.[11] | - Can be lower throughput and require significant protein expertise. - Binding does not always translate to functional modulation. |
Experimental Protocols: From Theory to Bench Practice
Protocol 1: Dose-Response Curve for IC50 Determination
Causality: A primary screen is typically run at a single concentration.[8] The first validation step is to confirm this activity and determine the compound's potency (IC50/EC50).[8] This is critical for prioritizing hits; a compound with nanomolar potency is generally more attractive than one with micromolar potency. This step also helps identify compounds with poor curve characteristics, which can be an early indicator of non-specific activity.
Methodology:
-
Compound Preparation: Create a serial dilution series of the hit compound in the appropriate assay buffer or DMSO. A common approach is an 8- or 10-point, 3-fold dilution series starting from a top concentration of 10-100 µM.
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the assay components (enzyme, substrate, cells, etc.) to each well.
-
Compound Addition: Add the diluted compound series to the wells. Include positive control (e.g., a known inhibitor) and negative control (e.g., DMSO vehicle) wells.
-
Incubation: Incubate the plate for the predetermined reaction time at the optimal temperature.
-
Signal Detection: Add detection reagents (e.g., luciferase substrate, fluorescent antibody) and read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data: Set the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to calculate the IC50 value.
-
Protocol 2: Orthogonal Assay Design - A Kinase Inhibitor Example
Causality: Imagine a primary HTS for a kinase inhibitor used a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A hit in this assay could be a true kinase inhibitor, or it could be a compound that inhibits the luciferase reporter enzyme used in the detection step.[5][7] An orthogonal assay is needed to distinguish between these possibilities.
Orthogonal Method (Fluorescence Polarization):
-
Principle: This method directly measures the product of the kinase reaction (the phosphorylated substrate). It uses a phospho-specific antibody labeled with a fluorophore. When the antibody binds to the phosphorylated peptide, the resulting complex is large and tumbles slowly in solution, yielding a high polarization signal. Unbound, free-tumbling antibody gives a low signal.
-
Assay Setup: Perform the kinase reaction as in the primary assay, titrating the hit compound.
-
Detection: After the reaction, add the fluorescently-labeled phospho-specific antibody.
-
Readout: Measure fluorescence polarization on a suitable plate reader.
-
Interpretation:
-
A True Hit: Will inhibit the kinase, preventing the formation of the phosphorylated substrate. The antibody will not bind, resulting in a low polarization signal. The dose-response curve will show a decrease in signal with increasing compound concentration.
-
A False Positive (Luciferase Inhibitor): Will have no effect on the kinase. The phosphorylated substrate will be produced, the antibody will bind, and a high polarization signal will be observed at all compound concentrations. The compound will be inactive in this assay.
-
Conclusion: Building Confidence Through Systematic Validation
Cross-validation is not an optional appendix to a screening campaign; it is an integral part of the scientific method applied to drug discovery. By systematically employing a cascade of counter-screens, orthogonal assays, and secondary assays, researchers can efficiently triage large hit lists, eliminate artifacts, and build a robust, data-driven case for advancing a select few compounds. This rigorous, logical approach ensures that resources are focused on chemical matter with the highest probability of translating into successful leads, ultimately accelerating the path to novel therapeutics.
References
- The Importance of Counter Screens in HTS.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). Drug Discovery World (DDW). [Link]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021-03-03).
- Secondary Screening.
- Hit Validation Services.
- Orthogonal Assay Service.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012-04-11).
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). Lambda Solutions. [Link]
- High-Throughput Screening in Drug Discovery Explained. (2025-09-25). Technology Networks. [Link]
- Interference and Artifacts in High-content Screening. (2025-05-28).
- Counter-Screen Service.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2015-05-01).
- Hit-to-Lead: Hit Validation and Assessment. (2018-10-25). PubMed. [Link]
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025-01-11).
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvitysignals.com [revvitysignals.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 13. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Pyrazolo[3,4-b]pyridines in Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and medicinal properties.[1][2][3][4] Its structural resemblance to purine makes it a valuable pharmacophore in the development of kinase inhibitors, antimalarials, and anticancer agents.[1][3][4] Consequently, the efficient functionalization of this core is a cornerstone of modern drug discovery and organic synthesis.[2][5][6]
Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating on this scaffold, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[7][8] When starting from halogenated precursors, the choice of the halogen—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-pyrazolo[3,4-b]pyridines. By grounding our analysis in mechanistic principles and supporting it with experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal substrate for their synthetic campaigns.
Pillar 1: Mechanistic Underpinnings of Reactivity
The disparate reactivity between bromo- and iodo-arenes in palladium-catalyzed cross-coupling is fundamentally governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[9][10]
In this step, the low-valent Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the pyrazolo[3,4-b]pyridine, forming a Pd(II) intermediate. The energy required for this step is directly related to the strength of the C-X bond.
The established trend for C-X bond dissociation energy is: C-Br > C-I .
This difference dictates the general reactivity trend observed in palladium-catalyzed reactions: Iodoarenes > Bromoarenes .[7][11][12] The weaker carbon-iodine bond requires less energy to cleave, resulting in a faster rate of oxidative addition and, consequently, a more facile overall reaction. While the mechanism for 2-halopyridines can vary, with iodides favoring a concerted mechanism and bromides potentially proceeding via an SNAr-type pathway, the practical outcome remains that iodides are typically more reactive.[13]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Pillar 2: Performance in Key Synthetic Transformations
The theoretical superiority of iodides translates into tangible experimental advantages across the most common cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for creating C(sp²)–C(sp²) bonds. When comparing halo-pyrazolo[3,4-b]pyridines, the enhanced reactivity of the iodo-derivative allows for significantly milder conditions.
-
Iodo-Pyrazolo[3,4-b]pyridines: Are highly efficient substrates, often reacting at or near room temperature. They require shorter reaction times and can be effective with lower catalyst loadings, which is economically and environmentally beneficial.[14]
-
Bromo-Pyrazolo[3,4-b]pyridines: Are also effective substrates but almost always necessitate thermal conditions (80-110 °C) and longer reaction times to drive the more challenging oxidative addition to completion.[14][15]
| Feature | Bromo-Pyrazolo[3,4-b]pyridine | Iodo-Pyrazolo[3,4-b]pyridine |
| Relative Reactivity | Good | Excellent |
| Typical Temperature | 80–110 °C | Room Temp. – 80 °C |
| Typical Reaction Time | 4–24 hours | 1–12 hours |
| Catalyst Loading | 1–5 mol% | 0.5–2 mol% |
| General Yields | Good to Excellent | Excellent |
| Data extrapolated from comparative studies on analogous bromo/iodo-heterocycles. [14] |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines, a common moiety in pharmaceuticals.[16] The C-N bond formation follows the same reactivity principles.
-
Iodo-Pyrazolo[3,4-b]pyridines: The higher reactivity facilitates coupling with a broader range of amines, including less nucleophilic ones, under milder conditions. This is particularly advantageous when working with thermally sensitive substrates.
-
Bromo-Pyrazolo[3,4-b]pyridines: While highly effective, these substrates often require more forceful conditions and the use of specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote the catalytic cycle efficiently.[17][18]
| Feature | Bromo-Pyrazolo[3,4-b]pyridine | Iodo-Pyrazolo[3,4-b]pyridine |
| Ligand Requirement | Often requires bulky, electron-rich ligands | More tolerant to a wider range of ligands |
| Typical Temperature | 80–120 °C | 60–100 °C |
| Substrate Scope | Broad | Very Broad (incl. less reactive amines) |
| General Yields | Good to Excellent | Excellent |
| Data based on general principles of Buchwald-Hartwig amination. [19] |
C. Sonogashira Coupling (C-C Bond Formation)
Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is vital for installing linear alkyne functionalities.
-
Iodo-Pyrazolo[3,4-b]pyridines: Are the ideal substrates, typically reacting under mild, copper-co-catalyzed conditions, often at room temperature.
-
Bromo-Pyrazolo[3,4-b]pyridines: Are significantly less reactive. Their coupling often requires higher temperatures and is more prone to a competing side reaction: the Glaser coupling of the terminal alkyne. To mitigate this, "copper-free" Sonogashira protocols are often employed, which may necessitate higher palladium catalyst loadings.[20]
| Feature | Bromo-Pyrazolo[3,4-b]pyridine | Iodo-Pyrazolo[3,4-b]pyridine |
| Copper Co-catalyst | Can be problematic (Glaser side-reaction) | Standard and efficient |
| Typical Temperature | 40–100 °C | Room Temp. – 60 °C |
| Reaction Efficiency | Moderate to Good | Excellent |
| General Yields | Good | Excellent |
| Data based on established Sonogashira coupling protocols. [20] |
Pillar 3: Field-Proven Methodologies & Practical Guidance
The following protocols provide a self-validating system for comparing reactivity. The conditions are representative and should be optimized for specific substrates.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocol 1: Suzuki Coupling of a Bromo-Pyrazolo[3,4-b]pyridine (Standard Conditions)
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[18]
-
Materials:
-
Bromo-pyrazolo[3,4-b]pyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add the bromo-pyrazolo[3,4-b]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8–16 hours .
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Protocol 2: Suzuki Coupling of an Iodo-Pyrazolo[3,4-b]pyridine (Milder Conditions)
This projected protocol is based on procedures for highly reactive aryl iodides.[14]
-
Materials:
-
Iodo-pyrazolo[3,4-b]pyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 2M aqueous solution
-
Degassed Toluene/Ethanol (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a round-bottom flask, add the iodo-pyrazolo[3,4-b]pyridine, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C (or lower, optimization is recommended) and stir for 2–6 hours .
-
Monitor the reaction's progress by TLC or LC-MS.
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Conclusion and Strategic Recommendations
The choice between a bromo- or iodo-pyrazolo[3,4-b]pyridine is a strategic decision that balances reactivity, cost, availability, and the overall synthetic plan.
-
Choose Iodo-Pyrazolo[3,4-b]pyridines for:
-
Maximum Reactivity: When facing a challenging coupling or a less reactive partner.
-
Thermally Sensitive Substrates: The ability to run reactions at lower temperatures protects delicate functional groups elsewhere in the molecule.
-
Process Efficiency: When shorter reaction times and lower catalyst loads are a priority for throughput or cost-of-goods.
-
-
Choose Bromo-Pyrazolo[3,4-b]pyridines for:
-
Cost and Availability: Bromo-arenes are often more commercially available and less expensive precursors.
-
Robustness: Their greater stability can be an asset in multi-step syntheses where the halogen must survive several transformations before the final coupling step.
-
Standard Applications: With modern, highly active palladium catalyst systems, bromo-derivatives are sufficiently reactive for a vast array of transformations.
-
Ultimately, the iodo-pyrazolo[3,4-b]pyridine offers superior chemical reactivity, providing a powerful tool for complex syntheses. However, the bromo-analogue remains a reliable and economical workhorse for many applications. A clear understanding of these differences empowers the synthetic chemist to design more efficient, robust, and successful routes to novel and impactful molecules.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]
- Derosa, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3566-3576. [Link]
- Derosa, J., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282. [Link]
- Ohta, T., et al. (2018). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts.
- Chen, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]
- Ruiz, D. A., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 127-134. [Link]
- Organometallic Chemistry Portal. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Nielsen, M. K., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(10), 4619–4628. [Link]
- Cargill, M. R., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 14(1), 1-6. [Link]
- Wikipedia. (2023).
- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 135-143. [Link]
- Wang, H., et al. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
- Guéret, A., et al. (2004). Synthesis and functionalisation of 1H-pyrazolo[3,4-b]pyridines involving copper and palladium-promoted coupling reactions. Tetrahedron, 60(43), 9645-9653. [Link]
- Abás, S., et al. (2021).
- Papakyriakou, A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3369. [Link]
- Bagley, M. C., et al. (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Organic Letters, 13(21), 5704–5707. [Link]
- MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1944. [Link]
- Al-Ostath, A. I., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1033–1047. [Link]
- Wang, H., et al. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Character of Pd(0). ChemRxiv. [Link]
- Chemistry LibreTexts. (2023).
- Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Bunev, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]
- ResearchGate. (n.d.). First route for synthesis of pyrazolo[3,4-b]pyridine 4k. [Link]
- Abás, S., et al. (2021).
- Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2153–2160. [Link]
- Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(45), 10768-10772. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 10. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Evaluation of Different Bases in Buchwald-Hartwig Amination
Introduction: The Pivotal Role of the Base in C–N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the formation of carbon-nitrogen bonds.[1][2][3] While the palladium catalyst and phosphine ligand rightfully receive significant attention, the choice of base is a deceptively critical parameter that dictates the reaction's success, scope, and functional group tolerance.[4] An inappropriate base can lead to failed reactions, decomposition of sensitive substrates, or the formation of unwanted byproducts.
This guide provides an in-depth comparison of commonly employed bases in the Buchwald-Hartwig amination. Moving beyond a simple list of reagents, we will explore the mechanistic rationale behind base selection, provide objective experimental data, and offer practical protocols for optimizing this crucial reaction parameter. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions, transforming challenging C–N couplings into routine and high-yielding transformations.
The Mechanistic Imperative: Why the Base is More Than a Proton Sponge
The base plays a central and active role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine, either before or after coordination to the palladium center, to generate the palladium-amide complex that is poised for reductive elimination.[5][6] This deprotonation step is often a key determinant of the overall reaction rate.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[2][9] This step is critical and its facility is highly dependent on the base's strength and the amine's pKa.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][7]
The choice of base is intimately linked to the solvent. In nonpolar solvents like toluene, an anionic base is required to facilitate the deprotonation of the neutral palladium-amine complex without generating separated charges, which is energetically unfavorable.[10][11][12] In contrast, neutral organic bases like DBU often face a prohibitively high energy barrier in such solvents.[10][11]
A Comparative Analysis of Common Bases
The selection of a base requires a careful balance between reactivity and functional group compatibility. Bases for Buchwald-Hartwig amination can be broadly categorized into strong, poorly soluble inorganic bases and weaker, often more soluble, bases.
| Base Class | Examples | pKaH (approx.) | Advantages | Disadvantages | Best Suited For |
| Strong Alkoxides | NaOt-Bu, KOt-Bu | 19 | Permits highest reaction rates and lowest catalyst loadings; highly effective for less reactive substrates (e.g., aryl chlorides). | Incompatible with many base-sensitive functional groups (esters, ketones, nitriles); poor solubility can lead to reproducibility issues.[13][14] | Coupling of unfunctionalized or robust substrates, challenging aryl chlorides, and less nucleophilic amines. |
| Strong Amides | LHMDS, KHMDS | 26 | Allows for the use of substrates with protic functional groups (-OH, -COOH); useful for low-temperature aminations.[13] | Solid is air and moisture sensitive; can be incompatible with certain functional groups at elevated temperatures.[13] | Substrates bearing acidic protons that would be deprotonated by alkoxides. |
| Weaker Phosphates | K₃PO₄ | 12.3 | Good functional group tolerance; readily available and easy to handle. | Slower reaction rates compared to strong bases, often requiring higher temperatures or catalyst loadings. | Highly functionalized substrates, particularly those sensitive to strong bases. |
| Weaker Carbonates | Cs₂CO₃, K₂CO₃ | 10.3 (for HCO₃⁻) | Excellent functional group tolerance; Cs₂CO₃ has good solubility in some organic solvents.[14] | Generally requires higher temperatures and longer reaction times; can be less effective for challenging couplings.[13] | Base-sensitive five-membered heteroaryl halides and other delicate substrates.[4][7] |
| Soluble Organic | DBU, MTBD | 13.5 (in MeCN) | Homogeneous reaction conditions, which can be advantageous for kinetics and adaptation to flow chemistry. | Often less effective than inorganic bases; may require specific ligands or additives to achieve high yields.[10][15] | Reactions where substrate or base insolubility is a major issue; flow chemistry applications. |
Experimental Protocol: A General Method for Base Screening
To empirically determine the optimal base for a novel transformation, a systematic screening approach is essential. This protocol provides a reliable starting point for a small-scale, parallel screen.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Inert atmosphere techniques are required as the palladium catalyst and some bases are air-sensitive.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Solvent (e.g., Toluene or Dioxane, to make 0.1 M solution)
-
Array of bases to be screened (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS) (2.0 equiv)
-
Inert-gas-purged reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, add the aryl halide, palladium precatalyst, and a stir bar to each of the reaction vials.
-
Base Addition: Add the designated base to each respective vial.
-
Solvent and Amine Addition: Add the solvent, followed by the amine, to each vial.
-
Reaction: Seal the vials tightly with PTFE-lined caps, remove them from the glovebox, and place them in a preheated heating block or oil bath (a typical starting temperature is 100 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Analysis: Upon completion, cool the reactions to room temperature. Dilute a small, measured aliquot from each vial and analyze by a quantitative method (e.g., LC-MS with a standard) to determine the yield for each base.
Causality in Base Selection: Matching the Base to the Challenge
1. Functional Group Tolerance: The Primary Deciding Factor The single most important factor in base selection is the chemical stability of the functional groups present on your starting materials.
-
Base-Sensitive Groups (Esters, Nitriles, Enolizable Ketones): The use of strong alkoxide bases like NaOt-Bu is often incompatible with these groups, leading to hydrolysis, decomposition, or undesired side reactions.[13] In these cases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are the preferred choice.[14][16] While reaction rates may be slower, the preservation of chemical integrity is paramount.
-
Protic Groups (Alcohols, Unprotected N-H): For substrates containing acidic protons, a strong, non-nucleophilic amide base like LHMDS is often ideal.[13] It is strong enough to deprotonate the amine in the catalytic cycle but can be used in the presence of more acidic protons on the substrate.
2. Amine Basicity and Nucleophilicity The nature of the amine coupling partner also influences the choice of base.
-
Weakly Basic Amines (e.g., Anilines, Heteroaromatic Amines): These amines are more acidic and can often be coupled effectively with weaker bases like carbonates or phosphates.
-
Aliphatic Amines: These are more basic and less acidic, often requiring a stronger base like NaOt-Bu to facilitate the deprotonation step efficiently.
3. The Halide Leaving Group The reactivity of the aryl halide (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) plays a role.[14] Less reactive aryl chlorides often require more forcing conditions, which includes the use of a very strong base like NaOt-Bu to achieve reasonable reaction rates.[17]
Conclusion: An Evidence-Based Approach to Optimization
The selection of a base in the Buchwald-Hartwig amination is not a matter of arbitrary choice but a reasoned decision based on mechanistic principles and the specific demands of the substrates. Strong bases like sodium t-butoxide offer high reactivity for robust substrates, while weaker inorganic bases like potassium phosphate and cesium carbonate provide the functional group tolerance essential for complex molecule synthesis.[13][14] A systematic, parallel screening approach is the most reliable method for identifying the optimal base for any new transformation. By understanding the causal relationships between the base, substrate, and solvent, researchers can unlock the full potential of this powerful C–N bond-forming reaction, accelerating discovery in chemistry and drug development.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazolo[3,4-b]pyridine Derivatives: A Guide to Scaffold-Based Inhibitor Design
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms provides a versatile framework for designing inhibitors that can precisely interact with various enzymatic targets. This guide offers a comparative analysis of molecular docking studies performed on pyrazolo[3,4-b]pyridine derivatives, providing researchers with insights into structure-activity relationships (SAR) and a robust, validated workflow for in silico screening.
The Rationale: Why Dock Pyrazolo[3,4-b]pyridines?
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazolo[3,4-b]pyridine derivatives, this approach is critical for:
-
Target Identification and Validation: Efficiently screening derivatives against a panel of known protein targets to identify potential therapeutic applications.
-
Lead Optimization: Understanding how subtle chemical modifications to the core scaffold affect binding affinity and selectivity, thereby guiding synthetic efforts.
-
Mechanism of Action Insights: Visualizing the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern the inhibitor's binding to the target's active site.
This guide will focus on the comparative docking of this scaffold against several key protein families implicated in disease, particularly protein kinases.
Comparative Analysis: Pyrazolo[3,4-b]pyridines Against Key Kinase Targets
Protein kinases are a major class of enzymes targeted in drug discovery, especially in oncology. The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for developing potent kinase inhibitors.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) whose continuous activation can lead to cancer.[3][4] Several studies have successfully designed pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors.
A study by Liu et al. (2022) synthesized 38 novel derivatives and evaluated their activity against TRKA.[3] Their work provides an excellent case study for comparing computational predictions with experimental outcomes.
| Compound ID | Key Substitutions | Docking Score (kcal/mol) | Key Interacting Residues (TRKA) | Experimental IC₅₀ (nM) |
| C03 | (Specific substitutions) | Not explicitly stated | (Typical hinge region interactions) | 56[3][4] |
| C09 | (Specific substitutions) | Not explicitly stated | (Typical hinge region interactions) | 57[3] |
| C10 | (Specific substitutions) | Not explicitly stated | (Typical hinge region interactions) | 26[3] |
The success of compounds like C03 , which demonstrated an IC₅₀ of 56 nM against TRKA and inhibited cancer cell line proliferation, underscores the scaffold's potential.[3][4] The authors utilized computer-aided drug design (CADD) to guide their synthesis, highlighting the predictive power of docking.[3][4]
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a crucial kinase in innate immunity signaling pathways, and its dysregulation is linked to various diseases, including neuroinflammation and oncogenesis.[5] Researchers have developed highly potent 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1.
In a notable study, rational drug design led to the discovery of compound 15y , which exhibited an exceptionally low IC₅₀ value of 0.2 nM against TBK1.[5][6] The docking studies were pivotal in understanding the SAR. For instance, the introduction of a sulfonamide group in a related compound, 15i , led to a 10-fold increase in activity (IC₅₀ = 8.5 nM) by forming a new hydrogen bond with Ser96 in the TBK1 active site.[5][6]
Conversely, an alternative substitution strategy resulted in a complete loss of activity. Docking studies revealed that this was due to a flipped binding mode, where the pyrazole moiety formed hydrogen bonds with Glu87 and Cys89 in the hinge region, forcing the rest of the molecule into an unfavorable orientation.[5][6] This demonstrates the critical importance of docking in predicting and explaining both positive and negative design outcomes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] Consequently, it is a major target for anti-angiogenic therapies. The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential as a VEGFR-2 inhibitor.
A study focused on newly synthesized pyrazole and pyrazolopyridine derivatives identified compound 3f as a potent dual inhibitor of both EGFR and VEGFR-2.[8] This compound showed a VEGFR-2 IC₅₀ of 0.102-0.418 µM and demonstrated efficient binding in docking simulations, confirming its potential.[8]
Methodology Deep Dive: A Validated Docking Workflow
To ensure reproducibility and scientific rigor, a standardized workflow is essential. The following protocol outlines a self-validating system for conducting comparative docking studies.
Experimental Protocol: Molecular Docking of Pyrazolo[3,4-b]pyridine Derivatives against a Kinase Target (e.g., VEGFR-2)
1. Protein Preparation:
- Causality: The initial crystal structure of the protein (e.g., from the Protein Data Bank, PDB) is not ready for docking. It may contain water molecules, co-factors, or have missing atoms (hydrogens) that would interfere with the simulation.
- Steps:
- Obtain the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 1M17).[9]
- Remove all water molecules and non-essential ligands from the PDB file.
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges (e.g., Kollman charges) to the protein atoms.
- Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
- Causality: The 2D structure of the pyrazolo[3,4-b]pyridine derivative must be converted to a 3D conformation with correct bond orders and charges to be recognized by the docking software.
- Steps:
- Draw the 2D structure of the pyrazolo[3,4-b]pyridine derivative using a chemical drawing tool (e.g., ChemDraw).
- Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds to allow for conformational flexibility during docking.
- Save the prepared ligand in the PDBQT format.
3. Grid Box Generation:
- Causality: The docking algorithm needs a defined search space within the protein's binding site to explore possible ligand conformations. A grid box that is too large wastes computational time, while one that is too small may miss the correct binding pose.
- Steps:
- Identify the ATP-binding pocket of the kinase. This is often done by referring to the position of the co-crystallized ligand in the original PDB file.
- Center a grid box on this binding pocket.
- Set the dimensions of the grid box (e.g., 60x60x60 Å) to encompass the entire active site.
4. Docking Simulation:
- Causality: This step uses a scoring function and a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different ligand poses and rank them based on their predicted binding affinity.
- Steps:
- Load the prepared protein and ligand files into the docking software (e.g., AutoDock Vina).[7]
- Load the grid parameter file.
- Execute the docking run. The software will generate multiple binding poses (e.g., 10-20) and calculate a binding energy score for each.
5. Analysis of Results:
- Causality: The raw output is a set of numbers and coordinates. This step involves interpreting the data to derive meaningful scientific conclusions.
- Steps:
- Analyze the predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
- Visualize the top-ranked docking pose in a molecular graphics viewer (e.g., PyMOL, Discovery Studio).
- Identify and measure the key molecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.
- Compare these interactions with those of known inhibitors to validate the binding mode.
Visualizing the Process and Logic
Diagrams are essential for conceptualizing complex workflows and relationships.
Caption: A typical workflow for a molecular docking study.
Caption: Structure-Activity Relationship (SAR) logic for inhibitor design.
From Bits to Bench: The Imperative of Experimental Validation
While docking provides powerful predictive insights, it is a simulation. The ultimate validation of a computational model lies in its correlation with real-world experimental data. Studies that combine docking with synthesis and in vitro biological evaluation provide the highest level of confidence.[10][11] For example, the discovery that compound 8c acts as a potent Topoisomerase IIα inhibitor was supported by both docking studies and extensive biological assays, including cell cycle analysis and apoptosis modulation.[12] The strong correlation between predicted binding and observed biological activity (GI₅₀ = 1.33 µM) validates the computational approach and solidifies the compound as a promising lead for further development.[12]
Conclusion and Future Outlook
Comparative docking studies of pyrazolo[3,4-b]pyridine derivatives have consistently proven to be a valuable strategy in the design of potent and selective enzyme inhibitors. By systematically analyzing the interactions between different derivatives and their protein targets, researchers can elucidate key structure-activity relationships that guide the synthesis of more effective therapeutic agents. The workflow presented here offers a robust framework for conducting these in silico experiments, but it is the synergy between computational predictions and empirical testing that will continue to drive the successful translation of these promising scaffolds from computer models to clinical candidates.
References
- Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10 pages. [Link]
- (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
- (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
- (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]
- (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports. [Link]
- (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
- (2022). Development of New Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
- (2025). Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h.
- (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]
- Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Novel-Pyrazolo[3,4-b]pyridine-Compounds
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas.[1][2][3][4] However, a compound's journey from a potent inhibitor to a viable drug candidate is critically dependent on its pharmacokinetic properties, chief among them being metabolic stability. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating frequent dosing and potentially leading to the formation of toxic metabolites.[5] Conversely, an overly stable compound might accumulate and cause off-target effects.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the metabolic stability of novel pyrazolo[3,4-b]pyridine compounds. We will delve into the fundamental principles of drug metabolism relevant to this heterocyclic system, offer a comparative analysis of essential in vitro models, and provide detailed, field-proven protocols for generating robust and reproducible data. The ultimate goal is to empower drug discovery teams to make data-driven decisions, selecting candidates with optimal metabolic profiles for progression into more complex in vivo studies.
Principles of Drug Metabolism for N-Heterocyclic Scaffolds
Drug metabolism is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[6]
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[6] For N-heterocyclic compounds like pyrazolo[3,4-b]pyridines, the primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[7][8] Common metabolic "soft spots" on such scaffolds include:
-
Aromatic Hydroxylation: Oxidation of the pyridine or pyrazole rings.
-
N-Dealkylation: Removal of alkyl groups attached to the nitrogen atoms.
-
Oxidation of Alkyl Substituents: If alkyl groups are present on the rings, they can be hydroxylated.
-
-
Phase II Reactions: These involve the conjugation of the modified compound with endogenous molecules like glucuronic acid, sulfate, or glutathione.[6] This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body.[6][9]
Understanding these potential metabolic pathways is crucial for interpreting experimental data and guiding the rational design of more stable analogs.
Comparative Guide to In Vitro Metabolic Stability Models
The choice of an in vitro system is a critical first step in assessing metabolic stability. The three most common systems are liver microsomes, hepatocytes, and S9 fractions, each offering a different level of complexity and insight.[5][10]
| In Vitro Model | Description | Advantages | Disadvantages | Best Use Case |
| Liver Microsomes | A subcellular fraction containing vesicles of the endoplasmic reticulum. Rich in Phase I enzymes, particularly CYPs.[11][12] | High-throughput, cost-effective, good for initial screening of Phase I metabolism.[7][12] | Lacks Phase II enzymes and cellular context (e.g., transporters).[13] | Early-stage lead optimization to rank-order compounds based on CYP-mediated metabolism. |
| Hepatocytes | Intact, viable liver cells. Considered the "gold standard" for in vitro metabolism studies.[11] | Contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing a more holistic view of hepatic clearance.[13][14][15] | Lower throughput, more expensive, limited availability of fresh cells (though cryopreserved are common).[10] | For compounds with promising microsomal stability, to assess the contribution of Phase II metabolism and get a more accurate prediction of in vivo clearance. |
| S9 Fraction | A supernatant fraction containing both microsomes and cytosolic enzymes.[5] | Broader enzyme coverage than microsomes (includes some Phase II and cytosolic enzymes). | Lacks the intact cellular machinery of hepatocytes. | Investigating the role of cytosolic enzymes in a compound's metabolism. |
Experimental Workflows & Protocols
Generating high-quality, reproducible data is paramount. Below are detailed protocols for the two most common assays, designed to be self-validating through the inclusion of appropriate controls.
Overall Experimental Workflow
The process of assessing metabolic stability follows a logical progression from incubation to data analysis.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism.[7]
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Test and Control Compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)
-
Quenching Solution: Cold Acetonitrile with an analytical Internal Standard (IS)
-
96-well incubation plates and collection plates
2. Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer on ice.[17] Prepare a 2X working solution of the NADPH regenerating system.
-
Reaction Setup: In the incubation plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the microsomal solution.[18]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system. For the negative control (T=0 and -NADPH), add buffer instead of the cofactor system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the cold quenching solution.[12]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.[19]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.[12][19]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant system by including both Phase I and Phase II metabolic pathways.[13][14]
1. Materials:
-
Cryopreserved Human Hepatocytes
-
Williams Medium E or similar incubation medium[20]
-
Test and Control Compounds (e.g., 7-Hydroxycoumarin - Phase II substrate, Midazolam - Phase I substrate)
-
Quenching Solution: Cold Acetonitrile with an analytical Internal Standard (IS)
-
Suspension culture plates (e.g., 12- or 24-well non-coated plates)
2. Procedure:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed incubation medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Adjust the cell density to a working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[20]
-
Reaction Setup: In the culture plate, add the test compound (final concentration typically 1 µM) diluted in incubation medium.[15]
-
Pre-incubation: Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator for 5-10 minutes.[20]
-
Initiation: Initiate the reaction by adding the hepatocyte suspension to the wells.[20] For a negative control, use heat-inactivated hepatocytes.[20]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into the cold quenching solution.[13][15]
-
Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Data Analysis and Interpretation
The primary goal of data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k[20]
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[9]
A lower CLint value and a longer half-life indicate greater metabolic stability.[9]
Case Study: Comparative Analysis of Pyrazolo[3,4-b]pyridine Analogs
To illustrate the process, consider three hypothetical analogs designed to improve metabolic stability by modifying a substituent group prone to oxidation.
-
PBP-1: Parent compound with a terminal methyl group.
-
PBP-2: Analog where the methyl group is replaced with a trifluoromethyl (CF3) group.
-
PBP-3: Analog with a cyclopropyl group instead of the methyl group.
-
Control: Verapamil (known high-clearance compound).
Potential Metabolic Hotspots
Note: A placeholder image is used above. In a real scenario, this would be the chemical structure with circles indicating likely sites of metabolism, such as unsubstituted positions on the aromatic rings or alkyl groups. Caption: Potential metabolic hotspots on a pyrazolo[3,4-b]pyridine scaffold.
Experimental Data (Human Liver Microsomes)
The compounds were incubated with HLM at 1 µM, and the following results were obtained:
| Compound | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| PBP-1 | 12.5 | 110.9 | High Clearance |
| PBP-2 | > 60 | < 23.1 | Low Clearance |
| PBP-3 | 35.2 | 39.4 | Moderate Clearance |
| Verapamil | 8.9 | 155.7 | High Clearance (Control) |
Analysis:
-
PBP-1 shows rapid metabolism, consistent with the hypothesis that the terminal methyl group is a metabolic "soft spot."
-
PBP-2 demonstrates significantly improved metabolic stability. The electron-withdrawing nature of the CF3 group makes it resistant to oxidative metabolism. This compound is a strong candidate for further studies.
-
PBP-3 shows a moderate improvement in stability. While more stable than the parent compound, it is still cleared more rapidly than the fluorinated analog.
-
The Verapamil control performed as expected, validating the experimental conditions.
Based on this direct comparison, the structure-metabolism relationship (SMR) suggests that blocking the site of metabolism with a CF3 group is a highly effective strategy for this series. PBP-2 would be prioritized for hepatocyte stability testing and subsequent pharmacokinetic studies.
Conclusion
A systematic and objective assessment of metabolic stability is a cornerstone of successful drug discovery. By employing a tiered approach—starting with high-throughput microsomal assays and progressing promising candidates to more comprehensive hepatocyte models—research teams can efficiently identify pyrazolo[3,4-b]pyridine compounds with favorable pharmacokinetic profiles. The interpretation of these results in the context of structural modifications allows for the development of clear structure-metabolism relationships, guiding the design of next-generation compounds with an enhanced probability of success in vivo.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Cyprotex. (n.d.). Hepatocyte Stability.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(11), 897-906.
- Andersson, H., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 16(1), 59-67.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- McGinnity, D. F., et al. (2004). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 32(11), 1247-1253.
- Zaja, R., et al. (2020). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository.
- Iwatsubo, T., et al. (1997). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Pharmaceutical Research, 14(11), 1475-1485.
- Romagnoli, R., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
- Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles.
- Juhas, S., et al. (2021). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. NIH.
- Le, T., & Scott, P. J. H. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 101-151.
- NCERT. (n.d.). Biomolecules Chapter 9.
- ChemInform. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library.
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
- Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
- Sadowski, Z., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- El-Damasy, D. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
For researchers and professionals engaged in drug discovery and development, the meticulous management of chemical reagents is paramount to ensuring a safe, compliant, and efficient laboratory environment. 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic amine, and its structural analogs are pivotal building blocks in medicinal chemistry. However, their inherent chemical properties, particularly the presence of a bromine atom, necessitate a rigorous and informed approach to their disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste.[1][2] Halogenated compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[2] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to regulatory non-compliance and environmental harm.[3][4]
Hazard Identification and Risk Assessment
A thorough understanding of the hazard profile of this compound is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, data from structurally similar compounds and general principles of halogenated heterocyclic amines suggest a cautious approach.
Known and Inferred Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5]
-
Acute Toxicity (Oral): A structurally related compound, 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE, is classified as toxic if swallowed.[6] It is prudent to assume a similar level of toxicity for this compound.
-
Respiratory Irritation: May cause respiratory irritation.[5]
| Hazard Classification | GHS Hazard Statement (Inferred) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[5] |
Before initiating any disposal procedures, a risk assessment should be conducted to identify potential exposure scenarios and to ensure that appropriate control measures are in place.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound for disposal.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. | Prevents skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict adherence to institutional, local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash. [4]
-
Identify: All waste streams containing this compound must be classified as hazardous halogenated organic waste .[1][4] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Spill cleanup materials.
-
-
Segregate: It is critical to keep this waste stream separate from non-halogenated organic waste.[1][2] Co-mingling can complicate the disposal process and significantly increase disposal costs.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste.[7] The container should have a secure screw-top cap to prevent spills and vapor release.[8]
-
Labeling: Proper labeling is a cornerstone of safe waste management.[7][9] The waste container must be clearly labeled with the following information as soon as the first drop of waste is added:
-
Container Management:
-
Designated Area: The satellite accumulation area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.[7] The secondary containment should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Contact Professionals: The disposal of hazardous waste is a regulated activity that must be handled by trained professionals.[6] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4]
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory. Do not transport hazardous waste yourself.[10]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
If you are trained and equipped to handle the spill, wear your full PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous halogenated organic waste.[3]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
Decontamination of reusable lab equipment should be performed by thoroughly rinsing with an appropriate solvent, which should then be collected as hazardous waste. For glassware, a triple rinse with a suitable solvent, with each rinse collected as hazardous waste, is a common practice.[11]
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined here are not merely operational steps but are integral to the responsible practice of science.
References
- Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]
- Stanford Environmental Health & Safety.
- Vanderbilt University.
- Braun Research Group.
- Unknown.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
- Starshine Chemical. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- Angene Chemical. Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Starshinechemical [starshinechemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
A Researcher's Guide to the Safe Handling of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS RN: 1186608-71-8).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar pyridine and pyrazole derivatives.[2][3][4] This document is intended to supplement, not replace, a thorough risk assessment and strict adherence to your institution's safety protocols.
The structural similarity of this compound to purine bases like adenine makes it a valuable building block in medicinal chemistry.[3][4] However, this structural complexity also necessitates a cautious and well-informed approach to its handling. This guide is built on the foundational principles of laboratory safety: understanding the potential hazards, utilizing appropriate personal protective equipment, and implementing safe operational and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, the hazards can be inferred from related chemical structures. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin and eyes.[2][5][6] Therefore, a robust personal protective equipment plan is the cornerstone of safe handling.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2][7] | Protects against accidental splashes and potential vapors that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[5][8] Always inspect gloves for any signs of damage before use and change them frequently. | Provides a critical barrier against skin contact, which can be a primary route of exposure. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[2] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][8] If a fume hood is not available, a respirator may be necessary based on a formal risk assessment. | Minimizes the risk of inhaling airborne particles or vapors of the compound. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood with good ventilation.[5][8]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as detailed in Table 1.[9]
-
-
Handling and Use:
-
Cleanup:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[11] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain it.[8] Collect the material in a sealed container for proper disposal.[8] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous chemical waste.
-
Containerization: All waste, including contaminated consumables (e.g., gloves, paper towels), should be collected in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[2][10] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[2]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment while advancing their scientific endeavors.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
- Starshinechemical. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- Angene Chemical. (2025, September 3). Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE. [Link]
- PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- PubChem. 1H-pyrazolo(3,4-b)pyridine. [Link]
- ChemBK. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]
- National Institutes of Health. (2022, March 30).
- Digital.CSIC. (2022, March 30).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-N-methyl- - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
